N-Acetylindoline-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMIMMRKTFZDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335392 | |
| Record name | 1-Acetyl-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82923-75-9 | |
| Record name | 1-Acetyl-2-indolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Chiral Building Block of Pharmaceutical Significance
An In-Depth Technical Guide to the Chemical Properties of N-Acetylindoline-2-carboxylic Acid
This compound is a heterocyclic organic compound that holds significant importance as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it is a derivative of indoline-2-carboxylic acid, featuring an acetyl group attached to the nitrogen atom of the indoline ring system. This modification enhances stability and alters reactivity, making it a versatile precursor in multi-step synthetic pathways.
Its primary value lies in its stereochemistry. The C-2 position is a chiral center, and the separation and utilization of its specific enantiomers, particularly the (S)-enantiomer, are crucial for the synthesis of several key drugs. For instance, (S)-N-Acetylindoline-2-carboxylic acid is a pivotal intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, tailored for researchers and professionals in drug development and organic synthesis.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a multi-stage process that begins with the synthesis of the corresponding indole derivative, followed by reduction, acetylation, and ultimately, chiral resolution.
Core Synthesis Pathway
A common industrial approach involves a three-step sequence starting from readily available materials.[2][3]
-
Fischer Indole Cyclization: The synthesis typically commences with the Fischer indole cyclization of a 2-phenylhydrazone derivative of pyruvic acid. This acid-catalyzed reaction forms the indole ring system, yielding indole-2-carboxylic acid.[2] The choice of acid catalyst, such as hydrobromic acid (HBr), and reaction conditions are critical to optimize the yield and minimize side reactions.[3]
-
N-Acetylation: The nitrogen of the resulting indole-2-carboxylic acid is then acylated. This is commonly achieved using acetic anhydride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[3] This step yields N-acetyl-indole-2-carboxylic acid.
-
Reduction: The indole double bond is subsequently reduced to the corresponding indoline. This reduction is a critical step to form the saturated heterocyclic core of the target molecule.
Caption: General synthetic workflow to produce racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound
The following protocol is a synthesized representation based on established methodologies.[3]
-
Acetylation of Indole-2-carboxylic Acid:
-
To a solution of indole-2-carboxylic acid in acetone, add 4-dimethylaminopyridine (catalytic amount) and triethylamine.
-
Stir the mixture at 40-50°C for approximately 15 minutes.
-
Cool the reaction to 20°C and slowly add acetic anhydride, maintaining the temperature between 20-25°C.
-
Continue stirring for 45 minutes post-addition.
-
Pour the reaction mixture into an ice-water mixture containing hydrochloric acid and stir for 1 hour at 15°C to precipitate the product.
-
Filter the solid, wash with ice water, and dry to yield N-acetyl-indole-2-carboxylic acid.
-
-
Reduction to this compound:
-
The N-acetyl-indole-2-carboxylic acid is then subjected to reduction. Specific conditions for this step can vary but often involve catalytic hydrogenation or other standard reduction methods for indole systems. This yields the final racemic product.
-
Chiral Resolution: Isolating the Enantiomers
Since most pharmaceutical applications require a single enantiomer, the resolution of the racemic mixture is the most critical step.[1] This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
The principle involves reacting the racemic carboxylic acid with an optically pure chiral base. This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution. The crystallized salt is then isolated, and the desired enantiomer of the carboxylic acid is liberated by treatment with a strong acid.
Commonly used resolving agents include:
-
(S)- or (R)-phenylglycinol[1]
-
(1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol[2]
-
(+)-(1S,2R)-Norephedrine[2]
Caption: Workflow for the chiral resolution of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for handling, formulation, and reaction optimization.
| Property | Value | Source |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | [4] |
| CAS Number | 82923-75-9 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [4][5] |
| Molecular Weight | 205.21 g/mol | [4][7] |
| Appearance | Beige to brown powder/solid | [8][9] |
| Melting Point | Data for the parent indoline-2-carboxylic acid is ~168-177°C (dec.)[8]; the N-acetyl derivative's melting point may vary. | |
| Solubility | Slightly soluble in water. Soluble in solvents like DMSO and Methanol (slightly).[8][9] | |
| pKa | ~2.04 ± 0.20 (Predicted) | [8][9] |
| XLogP3-AA | 0.9 | [4] |
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[10][11]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This characteristic broadening is due to strong hydrogen bonding between the carboxylic acid dimers.[11]
-
C=O Stretch (Amide): A strong, sharp absorption band appears around 1650-1690 cm⁻¹. The exact position is influenced by the resonance between the nitrogen lone pair and the carbonyl group.[10]
-
C=O Stretch (Carboxylic Acid): A strong absorption is typically observed around 1700-1725 cm⁻¹. This peak may sometimes overlap with the broad O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm.
-
Aromatic Protons: Signals for the four protons on the benzene ring of the indoline structure are expected in the aromatic region, approximately 7.0-7.8 ppm.
-
Indoline Protons (C2-H and C3-H₂): The aliphatic protons on the five-membered ring will appear more upfield. The C2 proton, being adjacent to both the nitrogen and the carboxylic acid, will be a multiplet. The C3 methylene protons will appear as distinct multiplets.
-
Acetyl Protons (-COCH₃): A sharp singlet, typically around 2.0-2.3 ppm, integrating to three protons.[12] Due to restricted rotation around the N-C(O) amide bond, it is possible to observe two distinct singlets for the acetyl group, corresponding to cis and trans rotamers, a phenomenon noted in similar structures.[12][13]
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region (160-180 ppm), one for the carboxylic acid carbonyl and one for the amide carbonyl.[10]
-
Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.
-
Aliphatic Carbons: Signals for C2 and C3 of the indoline ring.
-
Acetyl Carbon: A signal for the methyl carbon of the acetyl group, typically around 20-25 ppm.
Mass Spectrometry
In mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺). A characteristic fragmentation pattern involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion, which is often a prominent peak in the spectrum.[12][14]
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the tertiary amide, and the aromatic ring.
-
Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amide bond formation (reaction with an amine using coupling agents like HBTU).[13] These reactions are fundamental to its use in building larger molecules.
-
Deacetylation: The N-acetyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the parent indoline-2-carboxylic acid.[2] This is a crucial step in syntheses where the acetyl group serves as a temporary protecting group.
-
Low Reactivity Challenges: Studies have noted that the sterically hindered nature of the indoline ring can lead to low reactivity in peptide coupling reactions. Furthermore, dipeptides containing this moiety show a strong inclination to form diketopiperazines upon N-terminus deprotection, which presents a synthetic challenge that must be carefully managed.[13]
The primary application of this compound, particularly its (S)-enantiomer, is as a high-value intermediate in the pharmaceutical industry for the synthesis of ACE inhibitors.[1]
Conclusion
This compound is more than a simple heterocyclic compound; it is a meticulously designed chiral building block whose chemical properties are tailored for asymmetric synthesis. Its preparation via a multi-step process culminating in a critical chiral resolution highlights the precision required in modern pharmaceutical manufacturing. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is indispensable for any scientist or researcher working on the synthesis of indoline-containing therapeutic agents. The insights provided in this guide serve as a foundational reference for optimizing its use in the complex and demanding field of drug development.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10058771, this compound.
- DSM N.V. (1999). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- DSM N.V. (2004). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- Divi's Laboratories Limited. (2008). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Google Patents.
- Matrix Fine Chemicals. N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9.
- Servier. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
- Thoreauchem. This compound-82923-75-9.
- D'Andrea, L. D., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen.
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES.
- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 86074, Indoline-2-carboxylic acid.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives.
- ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors.
- NIST. Indole-2-carboxylic acid. In NIST Chemistry WebBook.
Sources
- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9 [matrix-fine-chemicals.com]
- 6. 82923-75-9|1-Acetylindoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]
- 9. Indoline-2-carboxylic acid | 78348-24-0 [amp.chemicalbook.com]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N-Acetylindoline-2-carboxylic Acid: Structure, Stereochemistry, and Applications
Introduction
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise control over conformation and biological activity is perpetual. Among the privileged structures utilized are unnatural amino acids, which provide a means to introduce conformational constraints into peptides and small molecules, thereby enhancing their metabolic stability, receptor selectivity, and overall therapeutic potential.[1][2] This guide provides a comprehensive technical overview of N-Acetylindoline-2-carboxylic acid, a conformationally constrained analog of both proline and tryptophan, designed for researchers, scientists, and professionals in drug development. We will delve into its core structural features, explore its intricate stereochemistry, detail its synthesis and characterization, and discuss its applications as a valuable building block in the design of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, is a derivative of indoline-2-carboxylic acid where the indole nitrogen is acylated.[3] This seemingly simple modification has profound implications for the molecule's three-dimensional structure and chemical behavior.
The core structure consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring. The carboxylic acid moiety is situated at the chiral center, C2, of the pyrrolidine ring. The presence of the acetyl group on the nitrogen atom (N1) introduces an amide bond, which is a key determinant of the molecule's conformational preferences.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| CAS Number | 82923-75-9 | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | ~189.5 °C (for the L-isomer's derivative, N-acetyl-L-tryptophan) | [4] |
The Critical Role of Stereochemistry
The biological activity of chiral molecules is intrinsically linked to their stereochemistry. This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (S)-N-Acetylindoline-2-carboxylic acid and (R)-N-Acetylindoline-2-carboxylic acid. The absolute configuration of this stereocenter dictates the spatial orientation of the carboxylic acid group, which is crucial for molecular recognition by biological targets such as enzymes and receptors.
Amide Bond Isomerization: A Proline-Mimetic Feature
A significant aspect of the stereochemistry of this compound is the rotational isomerism around the N-acetyl amide bond. This phenomenon is analogous to the cis-trans isomerization observed in proline residues in peptides. A comprehensive study on methyl (S)-1-acetylindoline-2-carboxylate has revealed a remarkable preference for the cis amide isomer, particularly in polar solvents.[5][6] This is in stark contrast to proline, which generally favors the trans isomer.[5] This distinct conformational bias makes this compound an intriguing building block for designing novel peptide secondary structures.[5][6]
The equilibrium between the cis and trans isomers can be quantified using ¹H NMR spectroscopy by integrating the signals of the α-proton (Hα), which appears at different chemical shifts for each isomer.[5][6] In a 0.1 M CDCl₃ solution of methyl (S)-1-acetylindoline-2-carboxylate, the cis conformer is the preferred species, with a trans/cis equilibrium constant (Ktrans/cis) of 0.87.[5][6]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a critical step for its application in drug development. The synthesis typically involves a multi-step process starting from readily available precursors, followed by a crucial chiral resolution step to separate the enantiomers.
General Synthetic Pathway
A common synthetic route begins with the Fischer indole cyclization of a 2-phenylhydrazone propionic acid derivative.[6] This is followed by hydrolysis (if an ester was used), N-acetylation, and subsequent reduction of the indole ring to the indoline.
Experimental Protocol: Chiral Resolution
The resolution of racemic this compound is paramount to obtaining the desired enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Objective: To separate the (S) and (R) enantiomers of this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol or (S)-phenylglycinol)[3][6]
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Acid (e.g., HCl) for regeneration of the free acid
-
Base (e.g., NaOH) for recovery of the resolving agent
Procedure:
-
Dissolution: Dissolve the racemic this compound in a suitable solvent with heating and stirring.
-
Addition of Resolving Agent: Add the chiral resolving agent to the solution. The choice of resolving agent will determine which enantiomer crystallizes out. For example, using (1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol can lead to the crystallization of the salt with (S)-N-acetyl-indoline-2-carboxylic acid.[6]
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Regeneration of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the optically active this compound. The product can then be extracted or filtered.
-
Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor by basification.
-
Enantiomeric Purity Analysis: The enantiomeric excess (e.e.) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. Key signals include the acetyl protons (a singlet around 2 ppm), the protons of the indoline ring, and the α-proton (Hα) at the C2 position. As mentioned earlier, the chemical shift of the Hα proton is sensitive to the cis/trans amide bond conformation, with distinct signals appearing for each isomer.[5][6] The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum shows characteristic signals for the carbonyl carbons of the acetyl group and the carboxylic acid (typically in the 165-185 ppm range), as well as the carbons of the aromatic and pyrrolidine rings.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the functional groups present.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded carboxylic acid O-H group.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears between 1710 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.[8]
-
C=O Stretch (Amide): Another strong absorption band for the amide carbonyl is expected in the region of 1650-1690 cm⁻¹.[9]
Applications in Drug Development: A Constrained Tryptophan and Proline Analog
The rigidified structure of this compound makes it a valuable tool in medicinal chemistry, where it can be used as a constrained mimetic of natural amino acids, particularly tryptophan and proline.[5][6][10]
Mimicry of Tryptophan
Tryptophan is an essential amino acid with a flexible indole side chain. By incorporating the indole moiety into a bicyclic system, this compound locks the side chain in a fixed orientation.[5] This conformational constraint can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme by reducing the entropic penalty associated with binding a flexible ligand. The synthesis of constrained tryptophan analogs, such as tetrahydrocarbazole derivatives, has been a strategy to develop new therapeutic agents.[2]
Mimicry of Proline
As discussed, the N-acetylated indoline structure mimics the pyrrolidine ring of proline.[5][6] The unique preference for the cis amide conformation allows for the design of peptides with novel secondary structures that are not readily accessible with natural proline. This can be exploited to create peptidomimetics with improved stability and biological activity.[10]
Conclusion
This compound is a multifaceted building block that offers medicinal chemists a unique combination of structural rigidity and conformational control. Its identity as a constrained analog of both tryptophan and proline, coupled with its unusual preference for a cis amide bond, opens up new avenues for the rational design of peptidomimetics and small molecule therapeutics. A thorough understanding of its structure, stereochemistry, and synthesis is essential for harnessing its full potential in the development of innovative drugs with enhanced efficacy and selectivity.
References
- Martinelli, E., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8087-8097.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Triflates with Formate.
- Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(9), 6543-6580.
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (1998). Google Patents.
- This compound. PubChem.
- Ciaffo, G., et al. (2015). Synthesis of constrained analogues of tryptophan. Beilstein Journal of Organic Chemistry, 11, 1997-2006.
- Ciaffo, G., et al. (2015). Synthesis of constrained analogues of tryptophan. ResearchGate.
- Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
- Sweidan, K. A., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(9b), 1557-1562.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Spectroscopy of Carboxylic Acid Derivatives. (2023). OpenStax.
- Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.
- Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). (2020). YouTube.
- Discovery of N-acyl Tryptophan Derivatives as Promising P2Y14R Antagonists. (2025). Drug Design, Development and Therapy.
- Halab, L., & Gosselin, F. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-22.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2021). MDPI.
- N-Acetyl-L-tryptophan. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of constrained analogues of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Mechanisms of Action of N-Acetylindoline-2-carboxylic Acid
Introduction
N-Acetylindoline-2-carboxylic acid is a chiral heterocyclic compound with the molecular formula C11H11NO3.[1] While it is well-documented as a crucial intermediate in the stereoselective synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Pentopril, its intrinsic biological activities and specific mechanisms of action are not extensively characterized in publicly available literature.[2] The synthesis of its optically pure forms is a subject of considerable interest, with various patented methods describing its resolution from racemic mixtures.[2][3][4]
This guide moves beyond its established role as a synthetic precursor to explore its potential pharmacological activities. By examining the known mechanisms of its core structures—indoline-2-carboxylic acid and the broader class of indole-2-carboxylic acids—we can construct a scientifically-grounded hypothesis regarding its potential biological targets. This document will delve into these hypothesized mechanisms, providing detailed experimental protocols for their validation and offering insights for researchers, scientists, and drug development professionals.
Hypothesized Mechanisms of Action
The biological activities of compounds structurally related to this compound suggest three primary avenues for investigation: inhibition of HIV-1 integrase, antagonism of the NMDA receptor at the glycine binding site, and inhibition of cyclooxygenase (COX) enzymes. The addition of the N-acetyl group may modulate the potency, selectivity, and pharmacokinetic properties of the parent indoline structure.
Potential as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI)
Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[5][6][7] These inhibitors act by chelating the two magnesium ions within the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome—a critical step in the HIV life cycle.[6]
Causality of Experimental Choices: The core indole structure and the C2 carboxyl group of indole-2-carboxylic acid derivatives have been shown to be crucial for this chelating activity.[6][7] By extension, this compound, which retains the C2 carboxyl group, may exhibit similar inhibitory properties. The N-acetyl group could potentially influence the compound's interaction with the hydrophobic pocket near the active site.
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of HIV-1 integrase by this compound.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol outlines a cell-free assay to determine the in vitro inhibitory activity of this compound against HIV-1 integrase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant HIV-1 integrase to the working concentration in assay buffer.
-
Prepare labeled (e.g., biotinylated) viral and target DNA substrates.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HIV-1 integrase.
-
Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding the viral and target DNA substrates.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated DNA.
-
Use a labeled antibody or probe that specifically recognizes the integrated DNA product.
-
Measure the signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Hypothetical Data Summary:
| Compound | IC50 (µM) for HIV-1 Integrase Inhibition |
| Raltegravir (Control) | 0.05 |
| Indole-2-carboxylic acid | 5.2 |
| This compound | To be determined |
Potential as an NMDA Receptor Antagonist
Indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. Its overactivation is implicated in various neurological disorders. Glycine is an essential co-agonist for the activation of the NMDA receptor by glutamate.
Causality of Experimental Choices: Antagonism at the glycine site can modulate NMDA receptor activity, offering a potential therapeutic strategy. Given that this compound shares the core indole structure, it is plausible that it could also interact with the glycine binding site. The N-acetyl group might alter its binding affinity and selectivity compared to the parent compound.
Proposed Signaling Pathway:
Caption: Hypothesized antagonism of the NMDA receptor by this compound.
Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes
This protocol uses a two-electrode voltage clamp to measure the effect of this compound on NMDA receptor currents.
-
Oocyte Preparation:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.
-
Clamp the oocyte membrane potential at -70 mV.
-
Apply a solution containing glutamate and glycine to elicit an inward current through the NMDA receptors.
-
After establishing a stable baseline response, co-apply the test compound (this compound) at various concentrations with glutamate and glycine.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of the test compound.
-
Construct a concentration-response curve to determine the IC50 of the compound.
-
To confirm competitive antagonism, perform a Schild analysis by measuring the shift in the glycine concentration-response curve in the presence of a fixed concentration of the test compound.
-
Hypothetical Data Summary:
| Compound | IC50 (µM) for NMDA Receptor Current Inhibition |
| 7-Chlorokynurenic acid (Control) | 0.6 |
| Indole-2-carboxylic acid | 15 |
| This compound | To be determined |
Potential as a Cyclooxygenase (COX) Inhibitor
Derivatives of indole-2-carboxylic acid have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Causality of Experimental Choices: The indole scaffold is present in some known COX inhibitors (e.g., Indomethacin). By modifying the core structure, it is possible to achieve selectivity for the COX-2 isoform. Docking studies of N-substituted indole-2-carboxylic acid esters have suggested that these compounds can bind to the active site of COX enzymes.[9] The N-acetyl group in this compound might influence its interaction with the active site and its selectivity for COX-1 versus COX-2.
Experimental Workflow:
Sources
- 1. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of N-Acetylindoline-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of N-Acetylindoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in the design of novel therapeutic agents. Among its many variations, this compound and its derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds. We will delve into their roles as potent enzyme inhibitors, anticancer agents, and anti-inflammatory and antimicrobial compounds, providing field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for new and effective pharmaceuticals.
Introduction: The this compound Scaffold
The this compound core is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with an acetyl group on the nitrogen and a carboxylic acid at the 2-position. This structure can be considered a constrained mimetic of both proline and phenylalanine, offering a unique conformational rigidity that is highly attractive for drug design.[1] The N-acetyl group provides a key hydrogen bond acceptor and influences the molecule's electronic properties and solubility, while the carboxylic acid moiety serves as a critical interaction point, often chelating with metal ions in the active sites of metalloenzymes.[2] These intrinsic properties have positioned this compound derivatives as promising candidates for targeting a wide array of biological targets implicated in various disease states.
Synthetic Strategies: Crafting the Core and Its Analogs
The synthesis of this compound derivatives is a well-established process, often beginning with the synthesis of the indole-2-carboxylic acid precursor. A common and effective route involves the Fischer indole cyclization.[3][4] Subsequent N-acylation and reduction of the indole ring yield the desired indoline scaffold. The generation of optically pure enantiomers is often a critical step, achieved through resolution using chiral agents like (S)- or (R)-phenylglycinol.[5]
The versatility of the scaffold allows for extensive chemical modification to explore the structure-activity relationship (SAR). Derivatives are commonly prepared through direct N-acylation with various carboxylic acids or by creating ester and amide derivatives from the core carboxylic acid group.[6][7]
Figure 1: General workflow for the synthesis of this compound derivatives.
A Spectrum of Biological Activities
Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological effects. This section will explore the key areas of activity, the underlying mechanisms, and supporting data from seminal studies.
Enzyme Inhibition: A Primary Mechanism of Action
A significant portion of the therapeutic potential of these derivatives stems from their ability to inhibit specific enzymes involved in disease pathology.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Certain (Mercaptopropanoyl)indoline-2-carboxylic acid derivatives have been identified as potent ACE inhibitors.[8] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The (S,S) stereoisomer of 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acid was found to be three times more potent than the established drug captopril in vitro.[8] This enhanced potency is attributed to the increased hydrophobicity of the indoline nucleus, suggesting it interacts favorably with a hydrophobic pocket at the active site of ACE.[8] These compounds have demonstrated significant oral antihypertensive activity in spontaneously hypertensive rats.[8]
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been developed as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][9] This enzyme is crucial for integrating the viral DNA into the host genome, a critical step in the HIV life cycle. The indole core and the C2 carboxyl group are believed to chelate the two Mg²⁺ ions within the enzyme's active site, effectively blocking its function.[2][9] Structural optimization, such as adding a long branch at the C3 position of the indole core, has been shown to markedly increase inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM.[2]
-
Cyclooxygenase (COX) Inhibition: As non-steroidal anti-inflammatory drugs (NSAIDs), many carboxylic acid-containing compounds exert their effects by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[10] N-substituted indole-2-carboxylic acid esters have been designed and studied as potential COX-2 selective inhibitors.[11] Receptor docking studies predict that specific ester derivatives can dock effectively into the active site of COX-2, suggesting a potential for developing anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[11]
Anti-Inflammatory Activity
Beyond specific COX inhibition, indoline derivatives exhibit broad anti-inflammatory effects through various mechanisms.
-
Inhibition of Protein Denaturation: Protein denaturation is a well-documented cause of inflammation. Several synthesized indoline derivatives have shown an excellent ability to inhibit protein denaturation in vitro, with IC₅₀ values comparable to the standard drug diclofenac sodium.[12] Specifically, sulphonamide derivatives of N-(4-aminophenyl)indoline-1-carbothioamide showed potent activity, with IC₅₀ values around 60.7 µg/ml.[12]
-
Modulation of Pro-Inflammatory Cytokines: Chronic inflammatory diseases are often characterized by elevated levels of pro-inflammatory cytokines like TNF-α and IL-6.[13] Indoline derivatives have been shown to reduce the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-activated macrophages at very low concentrations (1-10 pM).[13] This reduction in cytokines was associated with a decrease in the phosphorylation of p38 MAP kinase, a key component of inflammatory signaling pathways.[13]
-
Inhibition of NF-κB Activity: The transcription factor NF-κB is a master regulator of the inflammatory response. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and found to be potent inhibitors of NF-κB activity.[14][15] This inhibition appears to be a key mechanism for their anti-inflammatory and, as discussed next, anticancer effects.
Figure 2: Simplified NF-κB signaling pathway and potential points of inhibition by indoline derivatives.
Anticancer Activity
The antiproliferative properties of this compound derivatives have been evaluated against various human cancer cell lines.
-
Cytotoxicity: Indolin-2-one derivatives bearing a 4-thiazolidinone moiety exhibited significant cytotoxicity against human colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer cell lines.[16] One promising compound showed remarkable potency, with IC₅₀ values of 0.016 µmol/L and 0.0037 µmol/L against HT-29 and H460 cells, respectively.[16] Similarly, N-acetyl pyrazoline derivatives have shown moderate to potent activity against breast (MCF7, T47D) and cervical (HeLa) cancer cell lines.[17]
-
Mechanism: The inhibition of NF-κB activity is a likely contributor to the anticancer effects of these compounds, as NF-κB is known to regulate cell survival, proliferation, and angiogenesis in tumors.[14][15] Furthermore, some derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes involved in pH regulation and tumor progression.[18][19]
Table 1: Selected Anticancer Activity of Indoline and Related Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indolin-2-one-thiazolidinone | HT-29 (Colon) | 0.016 µmol/L | [16] |
| Indolin-2-one-thiazolidinone | H460 (Lung) | 0.0037 µmol/L | [16] |
| N-acetyl pyrazoline A | T47D (Breast) | 26.51 µg/ml | [17] |
| N-acetyl pyrazoline A | HeLa (Cervical) | 31.19 µg/ml | [17] |
| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant Growth Inhibition |[20] |
Antimicrobial and Antioxidant Properties
-
Antimicrobial Activity: Various ester and amide derivatives of indole-2-carboxylic acid have been screened for antimicrobial properties.[6][21] Significant activity has been reported against bacteria such as Enterococcus faecalis and the fungus Candida albicans, with some derivatives showing a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL against the latter.[6] The antibacterial activity of related quinolone-carboxylic acid derivatives is often attributed to the inhibition of bacterial DNA gyrase.[22]
-
Antioxidant Activity: Certain derivatives have demonstrated potent antioxidant effects. Studies have shown excellent reducing power and a strong capacity for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[6] Additionally, many of the tested compounds exhibited more powerful Fe²⁺ chelating activity than the standard chelator EDTA.[6]
Table 2: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Amide Derivative 2 | Enterococcus faecalis | Most Active Derivative | [6] |
| Amide Derivative 2 | Candida albicans | 8 μg/mL | [6] |
| Various Derivatives | Staphylococcus aureus | Significant Activity | [21] |
| Various Derivatives | Escherichia coli | Significant Activity |[21] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.
-
For ACE Inhibition: The stereochemistry at both the indoline-2-carboxylic acid and the mercaptopropanoyl side chain is critical. The (S,S) configuration consistently shows the highest potency.[8]
-
For HIV-1 Integrase Inhibition: The indole core and C2 carboxyl group are essential for chelating Mg²⁺ ions.[2] Introducing a long branch at the C3 position and halogenated benzene groups at the C6 position can significantly increase inhibitory activity by improving interactions with a hydrophobic cavity near the active site.[2]
-
For NF-κB Inhibition/Anticancer Activity: For N-(substituted)phenylamide derivatives, the presence of a 4-Cl substituent on the phenyl ring was found to be four times more potent than the lead compound.[14] The N-substituent on the indoline ring is also crucial; intermediates with a Boc group showed outstanding results.[14][15]
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for assessing the biological activities discussed.
Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
This protocol assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory responses.[12]
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (standard drug)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare test solutions of various concentrations (e.g., 50, 100, 200 µg/mL) of the N-acetylindoline derivative and the standard drug.
-
To 0.5 mL of each test solution, add 0.5 mL of 0.2% BSA solution.
-
The control consists of 0.5 mL of the solvent and 0.5 mL of BSA solution. The product control consists of 0.5 mL of the test solution and 0.5 mL of PBS.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Abs_sample - Abs_product_control) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) by plotting percentage inhibition against compound concentration.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Test compounds (dissolved in DMSO)
-
Positive control (broth + inoculum), negative control (broth only)
-
Standard antibiotic (e.g., Ampicillin, Amoxicillin)
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except the negative control) with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).
Future Perspectives
The this compound scaffold is a proven platform for the development of biologically active compounds. The existing body of research demonstrates its potential across multiple therapeutic areas, from infectious diseases and hypertension to inflammation and oncology. Future research should focus on:
-
Multi-Target Ligand Design: Given the broad activity spectrum, designing derivatives that can selectively modulate multiple targets (e.g., inhibit both COX-2 and NF-κB) could lead to synergistic therapeutic effects for complex diseases like cancer or rheumatoid arthritis.
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, further studies are needed to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure efficacy and safety in vivo.
-
Exploration of New Targets: The unique conformational properties of the indoline core suggest it could be adapted to inhibit other challenging targets, such as protein-protein interactions.
References
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Googleapis.com.
- CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- This compound. PubChem, NIH.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate.
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl... Google Patents.
- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar.
- Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. ResearchGate.
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE.
- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate.
- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed.
- A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications.
- Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. PubMed.
- (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. PubMed.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. SpringerLink.
- Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed.
- Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Semantic Scholar.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. University of Cambridge.
- Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.
- Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed.
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate.
- Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 5. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 22. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Constrained Amino Acid Analog of Pharmaceutical Importance
An In-Depth Technical Guide to N-Acetylindoline-2-carboxylic Acid: Synthesis, Chiral Resolution, and Applications
This compound is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Structurally, it can be viewed as a conformationally restricted analog of the amino acid tryptophan, a feature that medicinal chemists exploit to enhance the pharmacological properties of drug candidates. Its primary significance lies in its role as a key stereospecific intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1] The indoline core, a saturated version of the indole ring, imparts a rigid three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis from fundamental precursors, detail the critical process of chiral resolution to isolate the therapeutically relevant enantiomer, and explore its applications, grounded in established experimental protocols and authoritative literature.
PART 1: Physicochemical and Structural Properties
This compound is a stable, solid organic compound. Its identity is well-defined by its chemical formula, molecular weight, and spectroscopic characteristics. The presence of the acetyl group on the nitrogen atom enhances the stability of the indoline ring and plays a crucial role in the synthetic and resolution strategies discussed later.
Table 1: Core Properties of this compound [2][3]
| Property | Value |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid |
| CAS Number | 82923-75-9 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Synonyms | 1-Acetylindoline-2-carboxylic acid, N-Acetyl-2-indolinecarboxylic acid |
PART 2: Synthesis of Racemic this compound
The industrial synthesis of this compound is a multi-step process that typically begins with the construction of the indole ring system, followed by N-acetylation and subsequent reduction. The most common approach leverages the Fischer indole synthesis, a robust and well-established reaction.[4][5]
Causality in the Synthetic Pathway
The choice of this pathway is dictated by the availability and cost of the starting materials (phenylhydrazine and pyruvic acid) and the high yields achievable in the cyclization step. The subsequent steps—acetylation and reduction—are necessary to arrive at the target structure.
-
Fischer Indole Synthesis: This reaction forms the indole-2-carboxylic acid core. The acid catalyst is crucial for the cyclization of the phenylhydrazone intermediate.[5]
-
N-Acetylation: The nitrogen of the indole ring is acetylated using an agent like acetic anhydride. This step serves two purposes: it protects the nitrogen during subsequent reactions and it is a required feature of the final target molecule. The addition of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates this transformation efficiently.[5]
-
Reduction of the Indole Ring: The aromatic indole ring is reduced to the saturated indoline ring. This transformation is critical as it establishes the final bicyclic scaffold.
Visualizing the Synthetic Workflow
Caption: General synthetic pathway to racemic this compound.
Experimental Protocol: Synthesis from Indole-2-carboxylic Acid[5]
This protocol outlines the acetylation and subsequent reduction steps starting from commercially available indole-2-carboxylic acid.
Step 1: Acetylation to N-acetyl-indole-2-carboxylic acid
-
To a solution of 4-dimethylaminopyridine (0.48 g) and triethylamine (70 ml) in acetone (100 ml), add indole-2-carboxylic acid (64.4 g) at 40-50 °C.
-
Stir the mixture for 15 minutes at 45 °C.
-
Cool the reaction mixture to 20 °C.
-
Dose acetic anhydride (42 ml) at a temperature between 20-25 °C.
-
Continue stirring for an additional 45 minutes to ensure the completion of the reaction. The product, N-acetyl-indole-2-carboxylic acid, is typically used in the next step without intermediate isolation.
Step 2: Reduction to this compound
-
Self-Validating System: The completion of the acetylation can be monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material before proceeding.
-
The crude product from the previous step is subjected to reduction. While specific patent literature may vary, a common method involves catalytic hydrogenation.
-
After reduction, cool the mixture to 10 °C.
-
The solid product is filtered off, washed with a suitable solvent like tert-butyl acetate, and dried.
-
This process yields racemic N-acetyl-indoline-2-carboxylic acid.[5]
PART 3: Chiral Resolution of Enantiomers
For pharmaceutical applications, particularly in the synthesis of ACE inhibitors like perindopril, only the (S)-enantiomer of indoline-2-carboxylic acid (derived from (S)-N-Acetylindoline-2-carboxylic acid) is active.[1] Therefore, the resolution of the racemic mixture produced during synthesis is a critical, value-adding step. The most common and industrially scalable method is the formation of diastereomeric salts using a chiral resolving agent.
Principle of Diastereomeric Salt Crystallization
The racemic acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for the selective crystallization of one diastereomer from a suitable solvent system, while the other remains in the mother liquor. The desired enantiomer of the acid can then be regenerated from the isolated salt.
Table 2: Common Resolving Agents for this compound
| Resolving Agent | Solvent System | Reference |
| (1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Ethanol / Water / Methanol | [4][5] |
| (1S, 2S)-1-phenyl-2-amino-1,3-propanediol | Ethanol / Water / Methanol | [5] |
| (R)-phenylglycinol or (S)-phenylglycinol | Water, Methanol, Ethanol, Isopropanol | [1] |
| (1S, 2R)-Norephedrine | Ethanol / Water / Methanol | [5] |
Visualizing the Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Resolution with (R)-Phenylglycinol[1]
This protocol describes the isolation of the (S)-enantiomer.
-
Combine racemic (R, S)-N-acetyl-indoline-2-carboxylic acid with (R)-phenylglycinol as the resolving agent in a suitable resolution solvent (e.g., isopropanol, ethanol, water, or a mixture).
-
Heat the mixture to achieve complete dissolution, then allow it to cool slowly to facilitate crystallization.
-
Self-Validating System: The progress of crystallization and the purity of the diastereomeric salt can be monitored by measuring the optical rotation of samples from the slurry. The crystallization is complete when the optical rotation becomes constant.
-
Isolate the crystallized diastereomeric salt of (S)-N-acetyl-indoline-2-carboxylic acid with (R)-phenylglycinol by filtration.
-
Regenerate the pure (S)-enantiomer from the crystallized salt by dissolving the salt in water and acidifying with a suitable acid, such as hydrochloric acid or sulfuric acid, to a pH of 1.0 to 3.0.[1]
-
The desired (S)-N-acetyl-indoline-2-carboxylic acid precipitates from the aqueous solution and is isolated by filtration, washed with water, and dried. Chiral HPLC can be used to confirm an enantiomeric excess >99%.[1]
PART 4: Biological Significance and Applications
The utility of this compound stems directly from its defined, rigid structure, making it a valuable scaffold in drug design.
Primary Application: Intermediate for ACE Inhibitors
The (S)-enantiomer is a pivotal intermediate for synthesizing perindopril and other ACE inhibitors.[1] After deacetylation to (S)-indoline-2-carboxylic acid, it is coupled with other fragments to form the final active pharmaceutical ingredient. The constrained bicyclic structure of the indoline moiety mimics the transition state of the substrate for the angiotensin-converting enzyme, leading to potent and specific inhibition.
Role as a Constrained Tryptophan Analog
Peptides composed of natural amino acids often suffer from metabolic instability and poor oral bioavailability.[6][7] Incorporating unnatural, constrained amino acids like this compound into peptide sequences can overcome these limitations. The rigidity of the indoline scaffold reduces the number of available conformations, which can pre-organize the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target.[6] This strategy is a cornerstone of modern peptidomimetic drug design.
Emerging Research in Indoline-Based Scaffolds
The indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While not specific to the N-acetylated acid, related indoline derivatives have been investigated for a range of therapeutic applications:
-
Anti-fibrotic Activity: Certain indoline derivatives have been explored for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis.[8] Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, and compounds that can modulate fibroblast activation are of significant interest.[9][10]
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[11]
-
Neuropharmacology: The parent compound, indole-2-carboxylic acid, has been shown to be a competitive antagonist at the glycine binding site of the NMDA receptor, suggesting a potential role for derivatives in modulating excitatory neurotransmission.[12]
These examples highlight the broad therapeutic potential of the indoline framework, suggesting that this compound and its derivatives could be valuable starting points for new drug discovery programs beyond ACE inhibition.
Conclusion
This compound is more than a simple chemical intermediate; it is a carefully designed chiral building block that leverages the principles of conformational constraint to enable the synthesis of highly effective pharmaceuticals. Its production, centered around a classical multi-step synthesis and a critical chiral resolution, exemplifies a mature and efficient process in industrial chemistry. For researchers in drug discovery, its structure offers a validated scaffold for creating novel peptidomimetics and exploring new therapeutic targets, making it a molecule of enduring importance in the field.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10058771, this compound.
- DSM N.V. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- Stamicarbon B. V. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Google Patents.
- Servier Laboratoires (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents.
- Matrix Fine Chemicals (n.d.). N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9.
- Thoreauchem (n.d.). This compound-82923-75-9.
- Kwak, J. H., et al. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate.
- Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles.
- Ciaffoni, L., et al. (2015). Synthesis of constrained analogues of tryptophan. Beilstein Journal of Organic Chemistry.
- Ciaffoni, L., et al. (2015). (PDF) Synthesis of constrained analogues of tryptophan. ResearchGate.
- Taipei Medical University (n.d.). US11278523B2 - Indoline derivatives for treatment and/or prevention of fibrosis diseases. Google Patents.
- Zhang, M., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Li, C., et al. (2024). Natural products for anti-fibrotic therapy in idiopathic pulmonary fibrosis: marine and terrestrial insights. Frontiers in Pharmacology.
- Park, D. H., et al. (2012). Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats. BMB Reports.
- Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PNAS.
- ResearchGate (n.d.). Synthesis of indoline from N-acetylindole.
- K-TOTH, L., & K-TOTH, L. (2024). Pirfenidone use in fibrotic diseases: What do we know so far?. Health Science Reports.
- The General Hospital Corporation (n.d.). WO2018026442A1 - Small molecule inhibition for preventing or treating fibrotic diseases. Google Patents.
Sources
- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 2. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 6. Synthesis of constrained analogues of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US11278523B2 - Indoline derivatives for treatment and/or prevention of fibrosis diseases - Google Patents [patents.google.com]
- 9. Natural products for anti-fibrotic therapy in idiopathic pulmonary fibrosis: marine and terrestrial insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Acetylindoline-2-carboxylic acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold of Pharmaceutical Significance
N-Acetylindoline-2-carboxylic acid, a derivative of the amino acid proline, is a chiral molecule of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure and the presence of a carboxylic acid functional group make it a valuable chiral building block in the synthesis of complex, biologically active molecules. The N-acetyl group serves as a crucial protecting group for the indoline nitrogen, preventing unwanted side reactions and allowing for selective chemical transformations at other positions of the molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on the scientific principles and experimental methodologies that underpin its use in drug development.
Historical Context and Discovery
While the precise first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to its precursor, indoline-2-carboxylic acid. The parent compound, indoline-2-carboxylic acid, was first described in the scientific literature, laying the groundwork for the exploration of its derivatives. The introduction of the N-acetyl group was a logical progression in synthetic chemistry, aimed at temporarily masking the reactivity of the secondary amine of the indoline ring system. This protection strategy is a fundamental concept in organic synthesis, enabling chemists to carry out reactions on other parts of the molecule without interference from the nitrogen atom. The primary driver for the extensive study and optimization of this compound synthesis has been its role as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that typically begins with the commercially available indole-2-carboxylic acid. The overall synthetic strategy involves two key transformations: the acetylation of the indole nitrogen and the subsequent reduction of the indole ring to an indoline ring.
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
Step-by-Step Experimental Protocol:
Part 1: Acetylation of Indole-2-carboxylic acid
This step involves the protection of the nitrogen atom of the indole ring with an acetyl group.
-
Reaction Setup: Indole-2-carboxylic acid is dissolved in a suitable organic solvent, such as acetone, in the presence of a base like triethylamine. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[1]
-
Acylating Agent Addition: Acetic anhydride is added dropwise to the solution at a controlled temperature, typically between 20-25°C.[1]
-
Reaction Monitoring and Work-up: The reaction is stirred for a period of time until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into a mixture of hydrochloric acid and ice water to precipitate the N-acetyl-indole-2-carboxylic acid.[1]
-
Purification: The crude product is then filtered, washed with water, and dried to yield N-acetyl-indole-2-carboxylic acid.[1]
Part 2: Reduction of N-Acetyl-indole-2-carboxylic acid
The second key step is the reduction of the indole double bond to form the indoline ring.
-
Catalytic Hydrogenation: N-acetyl-indole-2-carboxylic acid is subjected to catalytic hydrogenation. This is commonly carried out using hydrogen gas in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C).[1]
-
Reaction Conditions: The hydrogenation is typically performed in a suitable solvent under pressure and at a slightly elevated temperature to ensure complete reduction.
-
Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting this compound can be further purified by recrystallization to yield the final product.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization, quality control, and effective use in synthesis.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 205.21 g/mol | PubChem[2] |
| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid | PubChem[2] |
| CAS Number | 82923-75-9 | PubChem[2] |
| Appearance | White to off-white solid | (Typical) |
| Melting Point | Not consistently reported, varies with purity and enantiomeric form. |
Spectroscopic Data (Predicted and Inferred from Precursors)
Due to the limited availability of publicly accessible, high-resolution spectra of this compound, the following is a summary of the expected spectroscopic features based on its chemical structure and data from its precursors, indole-2-carboxylic acid and indoline-2-carboxylic acid.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the indoline core are expected in the aromatic region (typically δ 7.0-8.0 ppm).
-
Indoline Ring Protons: The protons on the C2 and C3 carbons of the indoline ring will appear as a complex multiplet in the aliphatic region. The proton at C2, being adjacent to the carboxylic acid and nitrogen, will be shifted downfield compared to the C3 protons.
-
N-Acetyl Protons: A characteristic sharp singlet for the three methyl protons of the acetyl group will be present, typically in the region of δ 2.0-2.5 ppm.
-
Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals for the carbonyl carbons are expected: one for the carboxylic acid (typically δ 170-180 ppm) and one for the N-acetyl group (typically δ 168-172 ppm).
-
Aromatic Carbons: Signals for the six carbons of the benzene ring will be observed in the aromatic region (δ 110-150 ppm).
-
Indoline Ring Carbons: Signals for the C2 and C3 carbons of the indoline ring will be in the aliphatic region.
-
N-Acetyl Carbon: The methyl carbon of the acetyl group will appear as a signal in the upfield region (typically δ 20-30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch of the N-acetyl group is expected at a lower wavenumber, around 1630-1660 cm⁻¹.
-
C-N Stretch: A C-N stretching vibration for the amide bond will also be present.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be observed in their characteristic regions.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.21 g/mol ).
-
Common fragmentation patterns would include the loss of the acetyl group, the carboxylic acid group, and other fragments characteristic of the indoline ring system.
-
Chiral Resolution: Isolating the Desired Enantiomer
This compound is a chiral molecule, and for its application in the synthesis of enantiomerically pure drugs, the separation of its racemic mixture into individual enantiomers is a critical step. This is typically achieved through diastereomeric salt formation with a chiral resolving agent.
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocol for Chiral Resolution:
-
Salt Formation: The racemic mixture of this compound is dissolved in a suitable solvent system, often a mixture of alcohols and water. A chiral resolving agent, such as an optically active amine like (1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol, is then added to the solution.[1]
-
Fractional Crystallization: The resulting diastereomeric salts have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution.[1]
-
Isolation of the Desired Diastereomer: The crystallized salt is isolated by filtration. The enantiomeric excess (e.e.) of the resolved material is determined using chiral High-Performance Liquid Chromatography (HPLC).[1][3]
-
Liberation of the Free Acid: The enantiomerically enriched diastereomeric salt is then treated with an acid, such as hydrochloric acid, to liberate the free enantiomerically pure this compound.[1]
Applications in Drug Development
The primary and most well-documented application of this compound is as a key chiral intermediate in the synthesis of ACE inhibitors.
Role in the Synthesis of Perindopril:
Perindopril is a potent ACE inhibitor used for the treatment of hypertension. The (S,S,S)-stereoisomer of perindopril is the active form of the drug. The synthesis of Perindopril relies on the use of enantiomerically pure (S)-N-Acetylindoline-2-carboxylic acid to establish the correct stereochemistry in the final drug molecule. The N-acetyl group protects the indoline nitrogen during the coupling reactions with other chiral fragments and is typically removed in the final steps of the synthesis. The rigid indoline scaffold provided by this intermediate is crucial for the correct orientation of the pharmacophoric groups that interact with the active site of the angiotensin-converting enzyme.
Other Potential Applications:
While the use of this compound is dominated by its role in ACE inhibitor synthesis, its structural features suggest potential for its use as a scaffold in the development of other therapeutic agents. The indoline core is a common motif in many biologically active natural products and synthetic compounds. Further research may explore the use of this compound and its derivatives in the design of novel compounds with a range of biological activities.
Analytical Methods for Quality Control
Ensuring the purity and enantiomeric excess of this compound is paramount for its use in pharmaceutical manufacturing. A variety of analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the chemical purity of this compound. Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess), chiral HPLC is employed. This technique uses a chiral stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification.[1][3][4]
-
Spectroscopic Methods: As detailed earlier, NMR, IR, and MS are used to confirm the chemical identity and structure of the compound.
-
Titration: Acid-base titration can be used to determine the assay of the carboxylic acid.
Conclusion
This compound stands as a testament to the importance of chiral building blocks in modern drug discovery and development. Its synthesis, though multi-stepped, has been extensively optimized to provide access to enantiomerically pure material on an industrial scale. The strategic use of the N-acetyl protecting group allows for the controlled and efficient construction of complex pharmaceutical agents like Perindopril. A thorough understanding of its synthesis, properties, and analytical characterization is essential for any researcher or scientist working in the field of medicinal chemistry and drug manufacturing. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like this compound will undoubtedly remain significant.
References
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- This compound | C11H11NO3 | CID 10058771 - PubChem.
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
N-Acetylindoline-2-carboxylic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of N-Acetylindoline-2-carboxylic Acid
Introduction
This compound is a key chiral intermediate in organic synthesis, particularly valued in the development of pharmaceuticals. Its structural similarity to proline and phenylalanine mimetics makes it a crucial building block for complex molecules, including angiotensin-converting enzyme (ACE) inhibitors[1]. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this intermediate is not merely academic; it is fundamental to ensuring the efficiency of synthetic routes, the purity of the final active pharmaceutical ingredient (API), and the development of stable, effective drug formulations.
This guide provides a detailed examination of two of the most critical parameters for any compound in the drug development pipeline: solubility and stability. We will explore the theoretical underpinnings and provide practical, field-tested protocols for their evaluation. The causality behind experimental choices will be explained, offering a framework for robust, self-validating studies that are essential for regulatory success.
Physicochemical Profile
The behavior of a molecule in various environments is dictated by its inherent physicochemical properties. This compound's structure—featuring a carboxylic acid group, a tertiary amide, and a bicyclic aromatic system—creates a unique profile of polarity, hydrogen bonding capability, and molecular size that governs its solubility and stability.
A summary of its key computed and experimental properties is presented below. It is important to distinguish between the N-acetylated compound and its parent, Indoline-2-carboxylic acid, as acetylation significantly alters properties like polarity and melting point.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 205.21 g/mol | PubChem[2] |
| IUPAC Name | 1-acetyl-2,3-dihydroindole-2-carboxylic acid | PubChem[2] |
| XLogP3-AA (LogP) | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| pKa (Predicted, Parent) | 2.04 ± 0.20 (for Indoline-2-carboxylic acid) | ChemicalBook[3] |
| Melting Point (Parent) | 168 °C (decomposes) | Sigma-Aldrich |
Solubility Profile
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in a final drug product. The carboxylic acid group provides a site for ionization and hydrogen bonding, which typically enhances aqueous solubility, particularly at pH values above its pKa. However, the bulky, nonpolar indoline ring system and the acetyl group counteract this, making the molecule's solubility highly dependent on the solvent system.
Solubility in Various Solvents
The following table summarizes the observed and expected solubility of this compound. Qualitative data is derived from patent literature describing its dissolution for reactions and resolutions[4][5]. Quantitative data for similar water-sensitive prodrugs provides a useful reference for anhydrous solvent selection[6].
| Solvent | Type | Solubility | Rationale & Citation |
| Water | Aqueous, Polar Protic | Slightly Soluble / Insoluble | The parent compound is noted as slightly soluble to insoluble[3][7]. The acetyl group likely further reduces aqueous solubility. |
| Methanol / Ethanol | Organic, Polar Protic | Soluble | Used frequently as a solvent for reactions and resolutions, often with heating[4][5]. |
| Dimethyl Sulfoxide (DMSO) | Organic, Polar Aprotic | Soluble | The parent compound is slightly soluble in DMSO[3]. Generally a good solvent for carboxylic acids. |
| Tetrahydrofuran (THF) | Organic, Polar Aprotic | Soluble | A similar structure showed high solubility (64 mg/mL)[6]. |
| Acetonitrile | Organic, Polar Aprotic | Sparingly Soluble | A similar structure showed limited solubility (1.5 mg/mL)[6]. |
| Dichloromethane (DCM) | Organic, Nonpolar Aprotic | Poorly Soluble | A similar structure showed very low solubility (<0.01 mg/mL)[6]. |
| Toluene | Organic, Nonpolar Aprotic | Poorly Soluble | A similar structure showed very low solubility (<0.01 mg/mL)[6]. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust method for quantifying the solubility of this compound, a foundational experiment in pre-formulation studies.
Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. Using a calibrated analytical method like HPLC ensures accurate quantification, free from interference by impurities.
Protocol Steps:
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended time allows the dissolution process to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. For colloidal suspensions, centrifugation (e.g., 15 min at 14,000 rcf) is required to achieve clear separation.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical for accurate calculation.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Stability Profile and Forced Degradation
Understanding a compound's stability is mandated by regulatory bodies like the ICH and FDA to ensure that a drug product remains safe and effective throughout its shelf life[8][9]. Forced degradation (or stress testing) is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those used in accelerated stability testing to rapidly identify potential degradation pathways and degradation products[10].
Expertise Insight: The goal of forced degradation is not to destroy the molecule completely, but to achieve a target degradation of approximately 10-30%[8]. This level is sufficient to detect and identify major degradants while ensuring the analytical method used is "stability-indicating"—meaning it can separate the intact drug from its degradation products.
Potential Degradation Pathways
-
Hydrolysis: The amide and carboxylic acid functional groups are susceptible to hydrolysis. The N-acetyl group can be hydrolyzed under strong acidic or basic conditions to yield Indoline-2-carboxylic acid.
-
Oxidation: The indoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation, especially in molecules with aromatic systems.
-
Thermolysis: High temperatures can induce degradation, particularly for compounds with lower melting points or thermally labile functional groups.
Experimental Workflow: Forced Degradation Study
The following diagram and protocol outline a standard workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Forced Degradation Protocol
This protocol is designed to be a self-validating system, including controls and time-point analysis to establish degradation kinetics.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Control Sample: Dilute an aliquot of the stock solution with the mobile phase to the target analytical concentration and store it protected from light at 2-8°C. This is the "time zero" and unstressed control sample.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C. Causality: Amide hydrolysis is often faster under basic conditions, so shorter time points (e.g., 1, 4, 8 hours) are recommended initially.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 8, 24, 48 hours) and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a thin layer in an open vial.
-
Store the vial in an oven at a controlled temperature (e.g., 70°C) at low and high humidity[8].
-
At specified time points (e.g., 1, 2, 7 days), withdraw a sample, dissolve it in the solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound or its solution to a light source that meets ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV-A light[9][11].
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve and analyze both the exposed and dark control samples.
-
Analytical Methodologies
The successful execution of solubility and stability studies is contingent upon a reliable analytical method. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Technique: Reversed-phase HPLC (RP-HPLC) is typically used, as it is well-suited for separating moderately polar compounds from both more polar and less polar degradants.
-
Stationary Phase: A C18 column is the standard choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the parent compound and its impurities.
-
Detection: UV detection is suitable due to the aromatic indoline ring. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity. Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products[12].
Conclusion
This compound is a compound with moderate polarity, exhibiting good solubility in polar organic solvents like alcohols but limited solubility in water and nonpolar organic solvents. Its stability profile is robust under neutral conditions, but it is susceptible to degradation via hydrolysis under strong acidic and basic conditions, and potentially through oxidation.
A comprehensive understanding and empirical determination of these properties, using the protocols outlined in this guide, are indispensable for any scientist working with this molecule. This knowledge directly informs decisions on reaction solvent selection, purification methods, formulation development, and the establishment of appropriate storage and handling conditions, thereby ensuring the integrity and quality of the final product in research and pharmaceutical applications.
References
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 10058771, this compound.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.Pharmaceutical Technology.
- Baertschi, S. W., et al. (2011).Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Shinde, N., et al. (2016).Forced Degradation Studies. MedCrave online.
- Singh, R., & Raza, K. (2014).Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- DSM N.V. (1998).Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- DSM N.V. (2001).Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- Ranbaxy Laboratories Ltd. (2004).New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl... Google Patents.
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 86074, Indoline-2-carboxylic acid.
- Rajeshwari, R., et al. (2017).Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Kopf, T., et al. (2024).Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
- Request PDF.Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate.
- Kataoka, H. (2020).Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
- Grieco, P., et al. (2024).On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry & Biodiversity.
Sources
- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indoline-2-carboxylic acid CAS#: 78348-24-0 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Acetylindoline-2-carboxylic Acid: A Technical Guide
Introduction to N-Acetylindoline-2-carboxylic Acid
This compound, with the IUPAC name 1-acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, belongs to the indoline class of compounds, which are hydrogenated derivatives of indoles.[2] The introduction of an N-acetyl group and a carboxylic acid function at the 2-position creates a chiral center and introduces functionalities pivotal for its role as a versatile synthetic intermediate.[1] Accurate spectroscopic analysis is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior in various applications.
Molecular Structure and Properties:
Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of the spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar indoline and indole derivatives.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the five-membered ring, the acetyl group, and the carboxylic acid proton.
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | broad s | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region and is exchangeable with D₂O.[4] |
| ~7.2-7.5 | m | 4H | Aromatic (H-4 to H-7) | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact shifts and coupling patterns depend on the specific isomer. |
| ~5.0-5.3 | dd | 1H | H-2 | This proton is at a chiral center and is coupled to the two diastereotopic protons at the C-3 position. |
| ~3.0-3.6 | m | 2H | H-3 | The two protons on C-3 are diastereotopic and will likely appear as a complex multiplet, each coupled to H-2 and to each other (geminal coupling). |
| ~2.2 | s | 3H | -COCH₃ | The three protons of the acetyl group are equivalent and will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[4] |
| ~168-172 | -COCH₃ | The carbonyl carbon of the amide (N-acetyl group) will also be in the downfield region. |
| ~140-145 | C-7a | This is a quaternary carbon of the aromatic ring, bonded to the nitrogen atom. |
| ~120-130 | C-4 to C-7 | The four carbons of the benzene ring will resonate in this typical aromatic region. |
| ~125-130 | C-3a | The other quaternary carbon of the aromatic ring. |
| ~60-65 | C-2 | This carbon is attached to both a nitrogen and a carboxylic acid group, leading to a downfield shift. |
| ~30-35 | C-3 | This methylene carbon is adjacent to the aromatic ring and the chiral center. |
| ~22-25 | -COCH₃ | The methyl carbon of the acetyl group is expected in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and amide functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2500-3300 | Broad, Strong | O-H stretch | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5] |
| ~1700-1725 | Strong | C=O stretch (acid) | The carbonyl stretch of the carboxylic acid is expected to be a strong band in this region.[5] |
| ~1640-1670 | Strong | C=O stretch (amide) | The N-acetyl group's carbonyl (amide I band) will appear as another strong absorption, typically at a lower wavenumber than the acid carbonyl due to resonance with the nitrogen lone pair. |
| ~1580-1610 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1210-1320 | Strong | C-O stretch | This band is associated with the carbon-oxygen single bond stretching of the carboxylic acid. |
| ~920 | Medium, Broad | O-H bend | The out-of-plane bend for the hydroxyl group of a dimeric carboxylic acid often appears as a broad band in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.
Predicted Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound, should be observable, although it may be of low intensity.
-
Loss of COOH: A significant fragment at m/z = 160 would result from the loss of the carboxylic acid group (45 Da).
-
Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO, 43 Da) could lead to a peak at m/z = 162.
-
Acylium Ion: A prominent peak at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion, is a common feature for N-acetylated compounds.[6]
The fragmentation pathway can be visualized as follows:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
For researchers aiming to acquire spectroscopic data for this compound, the following general protocols are recommended.
Sample Preparation and NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for the acidic proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used for sample introduction in an EI source. For less stable compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a suitable alternative.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other significant fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected NMR, IR, and MS data presented herein serve as a valuable reference for researchers involved in the synthesis, purification, and application of this important molecule. Experimental verification of these predictions will be crucial for the definitive characterization of this compound.
References
- PubChem. This compound.
- ResearchGate. ¹H NMR chemical shift assignments for M2 compared with several indole.... [Link]
- PubChem. This compound.
- Matrix Fine Chemicals. N-ACETYL-2-INDOLINECARBOXYLIC ACID | CAS 82923-75-9. [Link]
- Hangzhou Dingyan Chem Co., Ltd. This compound CAS NO.82923-75-9. [Link]
- Protheragen. 1-Acetylindoline-2-Carboxylic Acid. [Link]
- European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]
- MDPI.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents. New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl....
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of N-Acetylindoline-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Therapeutic Promise of a Novel Scaffold
N-Acetylindoline-2-carboxylic acid is a synthetic molecule belonging to the class of N-acetylated amino acid derivatives. While direct, extensive research into its specific biological activities is nascent, its structural architecture, combining an N-acetylated moiety with an indoline-2-carboxylic acid core, places it at the intersection of several pharmacologically significant compound classes. This guide synthesizes existing knowledge on structurally related molecules to postulate and explore the most promising therapeutic avenues for this compound. We will delve into the mechanistic rationale for each proposed target, provide detailed, field-proven experimental protocols for validation, and present a logical framework for advancing this compound from a chemical entity to a potential therapeutic lead.
Rationale Based on Structural Analogs: Charting a Course for Target Discovery
The therapeutic potential of this compound can be inferred from the well-documented activities of its constituent chemical motifs. The indoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects. Similarly, N-acetylation is a common metabolic process and a feature of several therapeutic agents. By examining the established targets of analogous compounds, we can identify high-probability pathways for this compound's mechanism of action.
Inferred Target Class 1: Immune Checkpoint Modulation via IDO1/TDO Inhibition
Mechanistic Insight: Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO)[1]. These enzymes are critical regulators of tryptophan metabolism and are implicated in creating an immunosuppressive tumor microenvironment. By inhibiting IDO1 and TDO, cancer cells can be rendered more susceptible to immune-mediated destruction. The structural similarity of this compound to these known inhibitors suggests it may also engage with these key immunotherapy targets.
Proposed Signaling Pathway Involvement:
Caption: Potential inhibition of the IDO1/TDO pathway by this compound.
Inferred Target Class 2: Antiviral Activity through HIV-1 Integrase Inhibition
Mechanistic Insight: The indole-2-carboxylic acid scaffold has been successfully developed into novel and potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2][3][4]. These inhibitors function by chelating magnesium ions within the enzyme's active site, thereby preventing the integration of viral DNA into the host genome. The presence of the carboxylic acid moiety in this compound is a critical feature for this potential mechanism of action.
Inferred Target Class 3: Neuromodulation via NMDA Receptor Antagonism
Mechanistic Insight: Indole-2-carboxylic acid itself has been shown to be a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor[5]. This receptor is a crucial player in synaptic plasticity and neuronal function, and its dysregulation is implicated in various neurological and psychiatric disorders. The N-acetyl group may modulate the affinity and selectivity of the parent indoline-2-carboxylic acid for the NMDA receptor, potentially offering a novel therapeutic profile for conditions such as epilepsy or neuropathic pain.
Inferred Target Class 4: Anti-inflammatory Effects by Targeting COX-2
Mechanistic Insight: N-substituted derivatives of indole-2-carboxylic acid have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins[6]. The N-acetyl group in this compound represents a specific N-substitution that could confer COX-2 inhibitory activity, suggesting its potential use in treating inflammatory conditions with a favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Inferred Target Class 5: Broad Antiproliferative Activity in Oncology
Mechanistic Insight: Phenylamide derivatives of indoline-2-carboxylic acid have demonstrated cytotoxic effects against a range of cancer cell lines[7]. While the precise mechanism is not fully elucidated, it points to the potential of this scaffold to interfere with fundamental cellular processes required for cancer cell proliferation. The N-acetyl group could influence the compound's cellular uptake, metabolic stability, or interaction with intracellular targets, making it a candidate for broad-spectrum anticancer activity.
Experimental Validation: A Step-by-Step Guide to Target Deconvolution
The following section provides detailed, self-validating protocols to systematically investigate the potential therapeutic targets of this compound.
Workflow for Target Validation
Caption: A generalized workflow for validating the therapeutic targets of this compound.
Protocol 1: IDO1/TDO Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant human IDO1 and TDO enzymes.
Methodology:
-
Reagents and Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
This compound (test compound)
-
Known IDO1/TDO inhibitor (positive control, e.g., Epacadostat)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound dilutions or controls to the appropriate wells.
-
Add the IDO1 or TDO enzyme to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding L-Tryptophan.
-
Monitor the formation of N-formylkynurenine by measuring the absorbance at 321 nm every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
-
Data Presentation:
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |
| This compound | Experimental | Experimental |
| Epacadostat (Positive Control) | Literature | Literature |
| Vehicle (Negative Control) | >100 | >100 |
Protocol 2: HIV-1 Integrase Strand Transfer Assay
Objective: To evaluate the ability of this compound to inhibit the strand transfer activity of HIV-1 integrase.
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking viral and target DNA, one of which is labeled (e.g., biotin or a fluorescent tag)
-
This compound
-
Known integrase inhibitor (positive control, e.g., Raltegravir)
-
Assay buffer containing MgCl2 or MnCl2
-
Streptavidin-coated plates (for biotin-labeled substrate)
-
Detection reagents (e.g., labeled antibody or substrate for colorimetric/fluorometric readout)
-
-
Procedure:
-
Coat a 96-well plate with the target DNA substrate.
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate HIV-1 integrase with the labeled viral DNA substrate and the test compound dilutions for 30 minutes at 37°C.
-
Transfer the integrase-DNA-compound mixture to the target DNA-coated plate.
-
Allow the strand transfer reaction to proceed for 1-2 hours at 37°C.
-
Wash the plate to remove unreacted components.
-
Add the detection reagent to quantify the amount of integrated viral DNA.
-
Calculate the IC50 value of this compound.
-
Protocol 3: Electrophysiological Assessment of NMDA Receptor Modulation
Objective: To determine if this compound modulates NMDA receptor activity in a cellular context.
Methodology:
-
Cell Culture:
-
Use primary neuronal cultures or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell voltage-clamp recordings from the cultured cells.
-
Perfuse the cells with a solution containing NMDA and a low concentration of glycine to elicit a baseline current.
-
Apply increasing concentrations of this compound in the presence of NMDA and glycine.
-
Measure the change in the amplitude of the NMDA-evoked current.
-
To test for competitive antagonism at the glycine site, perform a glycine dose-response curve in the absence and presence of a fixed concentration of this compound.
-
Data Analysis: A rightward shift in the glycine dose-response curve in the presence of the test compound would indicate competitive antagonism.
Concluding Remarks and Future Directions
This guide has outlined a series of plausible and experimentally testable therapeutic targets for this compound, based on the established pharmacology of its structural analogs. The provided protocols offer a robust framework for the initial stages of target validation. Positive results in these assays would warrant further investigation into the compound's selectivity, mechanism of action, and potential for in vivo efficacy. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and arduous, but a logical, evidence-based approach to target identification, as detailed herein, is the critical first step.
References
- PubChem. This compound.
- Leipold, H. R., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Medicinal Chemistry, 38(22), 4317-4325. [Link]
- Yin, L., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]
- Kajet, M., & Głowacki, R. (2019). Preparation and use of N-acetyl-α-amino acids. Chemistry & Chemical Technology, 13(4), 481-486. [Link]
- Kwak, J. H., et al. (2011). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3347-3350. [Link]
- Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
- Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
- Google Patents. (2001).
- Google Patents. (2001).
- Kemp, J. A., et al. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611-1613. [Link]
- Google Patents. (2006). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl.
- Kaur, G., & Prestwich, G. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808986. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. [Link]
- Wikipedia. Acetylcysteine. [Link]
- Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. [Link]
- Altanlar, N., et al. (2005). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Arzneimittelforschung, 55(9), 524-530. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Optically Active N-Acetylindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active N-Acetylindoline-2-carboxylic acid is a crucial chiral building block in modern pharmacology, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Indolapril.[1] The stereochemistry at the C2 position is paramount for biological activity, necessitating robust and scalable methods for producing single-enantiomer forms. This guide provides an in-depth analysis of the two primary strategies for obtaining enantiomerically pure this compound: Classical Diastereomeric Resolution and Asymmetric Hydrogenation . We will explore the theoretical underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters for process optimization and quality control.
Strategic Overview: Resolution vs. Asymmetric Synthesis
The choice between resolving a racemic mixture and performing an asymmetric synthesis is a fundamental decision in process chemistry, balancing factors like cost, scalability, and efficiency.
-
Classical Diastereomeric Resolution: This well-established method involves synthesizing the racemic (a 1:1 mixture of R and S enantiomers) this compound.[2][3] A chiral resolving agent, typically a chiral amine, is then introduced to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly solubility, allowing one to be selectively crystallized and separated.[4] The key advantage is the use of relatively inexpensive starting materials and reagents. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer per cycle, although racemization and recycling of the unwanted enantiomer can improve overall efficiency.[5]
-
Asymmetric Hydrogenation: This more modern approach aims to directly create the desired enantiomer by reducing the prochiral precursor, N-acetyl-indole-2-carboxylic acid, using a chiral catalyst.[1] Rhodium or Ruthenium complexes with chiral phosphine ligands are often employed.[1][6] This method can theoretically achieve yields approaching 100% for the desired enantiomer, avoiding the loss of 50% of the material inherent in resolution. However, it often requires more expensive and sensitive catalysts and high-pressure hydrogenation equipment.
The following diagram illustrates these two divergent strategic pathways.
Caption: Divergent strategies for obtaining optically active product.
Protocol 1: Classical Diastereomeric Resolution
This protocol details the resolution of racemic this compound using a chiral amine. The example uses (R)-phenylglycinol as the resolving agent, which selectively crystallizes with the (S)-enantiomer of the acid.[7]
Rationale
The fundamental principle is the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed: [(S)-acid•(R)-base] and [(R)-acid•(R)-base]. The difference in their crystal lattice energies results in different solubilities, allowing one to be selectively precipitated.[4] The choice of solvent is critical; it must maximize the solubility difference between the two diastereomeric salts.
Experimental Protocol
Step 1: Preparation of Racemic this compound
The starting racemic material is typically prepared by the N-acetylation of indoline-2-carboxylic acid, which itself can be synthesized via the reduction of N-acetyl-indole-2-carboxylic acid.[2][3]
-
Acetylation: To a solution of racemic indoline-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetone), add 4-dimethylaminopyridine (DMAP, ~0.05 eq) and triethylamine (TEA, ~1.2 eq).[2]
-
Cool the mixture to 20°C.
-
Slowly add acetic anhydride (1.1 eq) while maintaining the temperature between 20-25°C.[2]
-
Stir for 1-2 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Pour the reaction mixture into a mixture of ice water and HCl to precipitate the product.[2]
-
Filter the solid, wash with cold water, and dry to yield racemic N-acetyl-indoline-2-carboxylic acid.[2]
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent mixture, such as 90% ethanol / 5% water / 5% methanol, with heating to approximately 70-75°C.[2][3]
-
In a separate vessel, dissolve the resolving agent, for example, (R)-phenylglycinol (0.5 to 1.1 eq), in the same solvent.[7] The stoichiometry of the resolving agent is a critical parameter to optimize; sub-stoichiometric amounts are often used to improve the purity of the crystallized salt.[7]
-
Add the resolving agent solution to the acid solution.
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5°C to induce crystallization. Seeding with a small amount of pre-existing crystals can be beneficial.[7]
-
Stir the resulting slurry for several hours to ensure complete crystallization.
-
Filter the crystalline solid and wash with a small amount of cold solvent. The solid is the diastereomeric salt of the desired enantiomer (e.g., (S)-N-acetyl-indoline-2-carboxylic acid • (R)-phenylglycinol salt).
Step 3: Liberation of the Enantiopure Acid (Salt Breaking)
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong acid, such as hydrochloric acid or sulfuric acid, to adjust the pH to 1.0-3.0.[7] This protonates the carboxylic acid and the resolving agent.
-
The optically active this compound, being insoluble in the acidic aqueous medium, will precipitate. The salt of the resolving agent will remain in the aqueous phase.
-
Filter the solid, wash thoroughly with water to remove any residual resolving agent salt, and dry under vacuum.
-
The resulting solid is the enantiomerically enriched this compound.
Data & Optimization
| Parameter | Typical Range | Rationale & Notes |
| Resolving Agent | (R)-phenylglycinol, (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Choice depends on cost, availability, and crystallization efficiency. Different agents may favor different enantiomers.[2][7] |
| Molar Ratio (Agent:Acid) | 0.5 - 1.1 eq | Using less than one equivalent can lead to a higher enantiomeric excess in the crystallized product but lowers the yield.[7] |
| Solvent | Ethanol/Methanol/Water mixtures | The solvent system is crucial for creating a significant solubility difference between the diastereomeric salts.[2] |
| Crystallization Temp. | 0°C to 25°C | Slower cooling generally results in purer crystals. |
| Liberation pH | 1.0 - 3.0 | Ensures complete protonation and precipitation of the carboxylic acid while keeping the amine-based resolving agent solubilized.[7] |
| Yield (per cycle) | 35 - 45% | Theoretical maximum is 50%. Yield is influenced by the efficiency of crystallization and isolation steps.[2] |
| Enantiomeric Excess (e.e.) | >99% achievable | Often requires recrystallization of the diastereomeric salt to achieve high purity.[2] |
Protocol 2: Asymmetric Hydrogenation
This protocol outlines the direct synthesis of optically active this compound via the asymmetric hydrogenation of its unsaturated precursor, N-acetyl-indole-2-carboxylic acid.
Rationale
This method relies on a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral ligand.[1][8] The substrate, N-acetyl-indole-2-carboxylic acid, coordinates to the metal center. The chiral environment created by the ligand directs the delivery of hydrogen from the metal to one specific face of the indole double bond, leading to the preferential formation of one enantiomer of the product. The N-acetyl group is crucial for reactivity and selectivity in this transformation.[1]
Caption: A typical experimental workflow for catalytic hydrogenation.
Experimental Protocol
Note: These reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents in specialized high-pressure equipment (autoclave).
-
Catalyst Preparation (In Situ): In an inert atmosphere glovebox, charge a reaction vessel with the rhodium precursor (e.g., [Rh(nbd)2]SbF6 or similar, 1-5 mol%) and the chiral phosphoramidite ligand (e.g., PipPhos, 2-10 mol%).[1] Add anhydrous, degassed solvent (e.g., methanol or dichloromethane). Stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the prepared catalyst solution, add the substrate, N-acetyl-indole-2-carboxylate (1.0 eq), and a base (e.g., Cesium Carbonate, Cs2CO3, ~10 mol%).[1] The base is often crucial for achieving high enantioselectivity.[1]
-
Hydrogenation: Seal the vessel inside a stainless steel autoclave. Purge the autoclave multiple times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 70-100 bar H2).[8]
-
Begin stirring and heat the reaction to the target temperature (e.g., 25-100°C).[8]
-
Maintain the reaction under pressure for the required time (12-48 hours), monitoring for hydrogen uptake and periodically analyzing aliquots by UPLC for conversion.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Purge the system with an inert gas.
-
Pass the reaction mixture through a short plug of silica gel or celite to remove the metal catalyst.
-
Remove the solvent under reduced pressure. The crude product can be purified further by crystallization or chromatography if necessary.
Data & Optimization
| Parameter | Typical Range | Rationale & Notes |
| Catalyst | Rhodium or Ruthenium complexes | Rhodium is often effective for N-protected indoles.[1] |
| Ligand | Chiral phosphoramidites (e.g., PipPhos), Bisphosphines | The ligand is the source of chirality and is the single most important factor for achieving high e.e. |
| Catalyst Loading | 1 - 5 mol% | Lower loading is economically desirable but may require longer reaction times or higher pressures. |
| Pressure (H2) | 50 - 100 bar | Higher pressure increases the concentration of dissolved hydrogen, typically accelerating the reaction rate.[8] |
| Temperature | 25 - 100 °C | Must be optimized; higher temperatures can increase rate but may decrease enantioselectivity or lead to catalyst decomposition.[8] |
| Additive | Cs2CO3, other bases | A catalytic amount of base can be essential for catalyst activation and achieving high enantiomeric excess.[1] |
| Yield | >90% | Can be very high as it avoids the 50% theoretical loss of resolution. |
| Enantiomeric Excess (e.e.) | 74% - >95% | Highly dependent on the specific combination of catalyst, ligand, substrate, and conditions.[1] |
Quality Control: Determination of Enantiomeric Excess
Confirming the optical purity of the final product is a critical quality control step. The most common and accurate method is Chiral High-Performance Liquid Chromatography (HPLC).[9]
-
Method: An analytical sample of the final product is dissolved in a suitable mobile phase.
-
Column: The solution is injected onto an HPLC system equipped with a Chiral Stationary Phase (CSP).[10] Polysaccharide-based columns (e.g., Chiralpak series) are often effective.[11]
-
Separation: The CSP interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different speeds and elute at different retention times.
-
Detection: A UV detector is used to monitor the column eluent. The two enantiomers will appear as two separate peaks in the chromatogram.
-
Calculation: The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
An enantiomeric excess of >99% is typically required for pharmaceutical applications.[2]
References
- Mršić, N., et al. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 21(1), 7-10.
- Antonsen, O., et al. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Google Patents.
- Boesten, W. H. J., & Moody, H. M. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- Boesten, W. H. J., & Moody, H. M. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Kuwano, R., et al. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Tetrahedron: Asymmetry, 17(4), 521-535.
- Wang, X., et al. (2014). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate.
- Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16196-16206.
- Toste, F. D., & Wolff, J. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. National Institutes of Health.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Blacker, J. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Wang, D., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Iannuccelli, M., et al. (2021). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health.
- Pugliese, R., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. ResearchGate.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rsc.org [rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-Acylation of Indoline-2-Carboxylic Acid
Abstract
N-acylated indoline-2-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of pharmaceuticals such as Perindopril and as core scaffolds for novel therapeutic agents, including HIV-1 integrase inhibitors and IDO1/TDO dual inhibitors.[1][2][3][4][5] This guide provides a comprehensive overview and detailed, field-proven protocols for the N-acylation of indoline-2-carboxylic acid. We delve into the mechanistic rationale behind two primary methods—acylation with acyl chlorides under Schotten-Baumann conditions and acylation with acid anhydrides using organic bases—offering researchers a robust framework for efficient and high-yield synthesis. The protocols are designed to be self-validating, with explanations for critical steps, troubleshooting advice, and methods for purification and characterization.
Scientific Foundation and Strategic Considerations
The N-acylation of indoline-2-carboxylic acid involves the formation of an amide bond at the secondary amine of the indoline ring. While seemingly straightforward, the presence of a carboxylic acid moiety on the same molecule introduces a significant challenge: the potential for the acidic proton to interfere with basic reagents or for the carboxylate to act as a competing nucleophile.
The success of the synthesis hinges on exploiting the superior nucleophilicity of the indoline nitrogen compared to the carboxylate oxygen and on selecting conditions that favor the desired amide formation. The two most reliable strategies involve the use of highly reactive acylating agents—acyl chlorides and acid anhydrides—in the presence of a suitable base.[6][7][8]
Mechanism of N-Acylation
The fundamental reaction is a nucleophilic acyl substitution. The nitrogen atom of the indoline ring attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]
Caption: General mechanism for the N-acylation of indoline.
Protocol I: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This classic and robust method utilizes an aqueous base to both deprotonate the carboxylic acid, enhancing its solubility, and to neutralize the HCl formed during the reaction.[9][10][11] It is particularly effective for a wide range of acyl chlorides.
Rationale
The Schotten-Baumann reaction is performed in a biphasic or aqueous system.[11] The base (typically NaOH) converts the carboxylic acid to its sodium salt, preventing it from interfering and increasing its concentration in the aqueous phase. The highly reactive acyl chloride, which may be in a separate organic phase or added neat, reacts preferentially with the more nucleophilic amine. The low temperature is critical to control the exothermic reaction and minimize the hydrolysis of the acyl chloride, a significant competing side reaction.[12]
Detailed Experimental Protocol
Caption: Experimental workflow for Schotten-Baumann acylation.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve indoline-2-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Use enough solvent to fully dissolve the starting material.
-
Cooling : Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.
-
Acylation : Add the desired acyl chloride (1.1 eq) dropwise or in small portions over 15-30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction : Continue stirring the mixture vigorously in the ice bath for 1-3 hours. Monitor the reaction progress by TLC if desired (a suitable mobile phase is typically ethyl acetate/hexanes with 1% acetic acid).
-
Workup & Precipitation : Once the reaction is complete, slowly add a 2 M aqueous solution of hydrochloric acid while stirring in the ice bath. Continue adding acid until the pH of the solution is approximately 2. A precipitate of the N-acylated product should form.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake thoroughly with cold water (3x) and then with a small amount of a cold non-polar solvent like hexane to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[13] Dry the final product under vacuum.
Protocol II: Acylation with Acid Anhydrides
This method is ideal for acylations where the corresponding anhydride is readily available, such as for introducing acetyl or propionyl groups. It is typically performed in an organic solvent with a tertiary amine base like triethylamine (Et₃N) and may be accelerated by a nucleophilic catalyst.[6][14]
Rationale
In this anhydrous protocol, triethylamine serves as the base to neutralize the carboxylic acid byproduct. For less reactive anhydrides or sterically hindered substrates, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then rapidly attacked by the indoline nitrogen.
Detailed Experimental Protocol
-
Preparation : To a flask containing a suspension of indoline-2-carboxylic acid (1.0 eq) in a suitable organic solvent (e.g., acetone, dichloromethane, or THF), add triethylamine (2.5 eq).[6]
-
Catalyst Addition (Optional) : If required, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq).
-
Acylation : Cool the mixture to the desired temperature (typically 0 °C to room temperature) and add the acid anhydride (1.2 eq) dropwise.
-
Reaction : Allow the mixture to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Workup & Precipitation : Upon completion, pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of HCl (e.g., 1 M) and ice.[6] Stir vigorously for 30-60 minutes to allow the product to fully precipitate.
-
Isolation and Purification : Collect the solid via vacuum filtration, wash extensively with cold water, and dry under vacuum. Recrystallization can be performed if necessary.
| Parameter | Protocol I (Acyl Chloride) | Protocol II (Acid Anhydride) | Causality & Field Insights |
| Acylating Agent | Acyl Chloride (R-COCl) | Acid Anhydride ((R-CO)₂O) | Acyl chlorides are more reactive but moisture-sensitive. Anhydrides are more stable but may require a catalyst. |
| Base | NaOH, KOH (inorganic) | Triethylamine, Pyridine (organic) | Aqueous base facilitates dissolution of the amino acid. Organic bases are used for anhydrous conditions to prevent reagent decomposition. |
| Solvent | Water or Water/Organic Biphase | Acetone, DCM, THF, DMF | Solvent choice is dictated by the base and reaction conditions. |
| Catalyst | None (typically) | DMAP (optional) | DMAP significantly accelerates reactions with less reactive anhydrides. |
| Temperature | 0-5 °C | 0 °C to Room Temperature | Low temperature is crucial for the Schotten-Baumann method to control exothermicity and minimize hydrolysis of the acyl chloride. |
| Workup | Acidification (HCl) | Quenching in dilute acid | Both methods rely on protonating the carboxylate of the product to induce precipitation from the aqueous phase for easy isolation. |
Troubleshooting and Best Practices
-
Low Yield : Ensure the acylating agent is of high purity and added slowly to a well-stirred, cold reaction mixture. Confirm that a sufficient excess of base was used to neutralize all acidic species.
-
Incomplete Reaction : For Protocol II, consider adding a catalytic amount of DMAP or allowing the reaction to proceed for a longer duration. For both protocols, ensure efficient stirring.
-
Product Oiling Out : If the product does not precipitate as a solid during workup, it may be "oiling out." Try scratching the inside of the flask, adding a seed crystal, or extracting the product into an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentrating to obtain the crude solid.
-
Purification Challenges : If recrystallization is difficult, consider purification by column chromatography on silica gel. A mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid) is often necessary to ensure good peak shape for carboxylic acids.
Conclusion
The N-acylation of indoline-2-carboxylic acid is a critical transformation for accessing valuable building blocks in pharmaceutical synthesis. By carefully selecting the acylating agent and reaction conditions, researchers can achieve high yields of the desired products. The Schotten-Baumann method offers a simple, scalable, and effective approach for use with acyl chlorides, while the use of acid anhydrides in organic solvents provides a complementary strategy, especially for acetylation. The protocols and insights provided in this guide are designed to empower scientists to confidently and successfully perform this important chemical transformation.
References
- Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv
- Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 2019, 51, 1803-1808. [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society. [Link]
- Mild and Useful Method for N-Acylation of Amines.
- Protecting Groups. K. C.
- N-Acylation Reactions of Amines.
- Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]
- Schotten-Baumann Reaction. Cambridge University Press. [Link]
- PROTECTING GROUPS. University of Connecticut. [Link]
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 22, No. 7, 1984. [Link]
- Schotten–Baumann reaction. Wikipedia. [Link]
- PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. Taylor & Francis Online. [Link]
- Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants.
- Method for preparing (s)-indoline-2-carboxylic acid and (s).
- Protection for carboxylic group & Protection for the Amino group. Slideshare. [Link]
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central (PMC). [Link]
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl.
- Methods for N‐acylation of indole with carboxylic acid (derivatives).
- A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light.
- Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source.
- Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. PubMed Central (PMC). [Link]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
- General procedures for the purification of Carboxylic acids. LookChem. [Link]
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
- Process for preparing indoline-2-carboxylic acids via alpha-hydroxy-2-nitrobenzenepropanoic acid.
Sources
- 1. data.epo.org [data.epo.org]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: The Strategic Synthesis and Application of (S)-N-Acetylindoline-2-carboxylic Acid as a Key Intermediate for Angiotensin-Converting Enzyme (ACE) Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive scientific guide on the synthesis, chiral resolution, and analytical characterization of N-Acetylindoline-2-carboxylic acid. It details its critical role as a chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a particular focus on Perindopril. The protocols herein are synthesized from established literature and patent methodologies, offering researchers and drug development professionals a detailed framework for producing this key intermediate with high optical purity. The narrative emphasizes the rationale behind procedural choices, impurity control, and the validation of material quality, ensuring a robust and reproducible synthetic strategy.
Introduction: The Architectural Importance of Chiral Intermediates in ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1][2] Their therapeutic efficacy hinges on the specific stereochemical configuration of the molecule, which dictates its binding affinity to the active site of the ACE enzyme.[3][4] Perindopril, a prominent member of this class, exemplifies this principle, with its activity residing exclusively in the S,S,S,S-stereoisomer.[5][6]
The industrial synthesis of such complex molecules relies on a convergent strategy, assembling the final drug from key chiral intermediates. (S)-Indoline-2-carboxylic acid and its N-protected form, (S)-N-Acetylindoline-2-carboxylic acid, are pivotal intermediates for Perindopril and related inhibitors like Pentopril.[5] The N-acetyl group serves a dual purpose: it protects the secondary amine from undesired side reactions during subsequent coupling steps and influences the physicochemical properties of the intermediate, aiding in its purification and handling.
Obtaining this intermediate in an optically pure form is paramount. This guide provides a detailed exploration of the synthetic pathway, from the formation of the racemic indole precursor to the critical step of chiral resolution and its final application.
Synthetic Strategy Overview
The synthesis of optically pure (S)-N-Acetylindoline-2-carboxylic acid is a multi-step process that requires precise control over reaction conditions and rigorous purification. The overall strategy can be dissected into three core stages:
-
Formation of Racemic Precursor: Synthesis of racemic this compound, typically starting from a Fischer indole cyclization.
-
Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture. This is the most critical and often challenging step, relying on the formation and fractional crystallization of diastereomeric salts.
-
Application in Synthesis: Utilization of the optically pure intermediate in the peptide coupling reaction to form the backbone of the target ACE inhibitor.
Diagram 1: Overall Synthetic and Application Pathway.
Synthesis of Racemic this compound
The foundational step is the reliable synthesis of the racemic starting material. A common and robust method involves the Fischer indole synthesis, followed by N-acetylation and reduction of the indole ring.[7][8]
Causality Behind Experimental Choices:
-
Fischer Indole Cyclization: This classic reaction efficiently constructs the indole core from readily available phenylhydrazine and a keto-acid (pyruvic acid).[7][8] Acetic acid is a common solvent and catalyst for this transformation.
-
N-Acetylation: The indole nitrogen is acetylated using acetic anhydride.[8][9] This step is crucial for the subsequent resolution, as the acetyl group provides a handle for forming diastereomeric salts with different physical properties than the unacetylated amine.
-
Reduction: The indole double bond is reduced to an indoline. This hydrogenation is often carried out catalytically (e.g., with Pd/C or PtO₂), but chemical reduction methods can also be employed.[10] This step establishes the dihydro-indole (indoline) core structure required for the final drug.
Protocol 1: Synthesis of Racemic this compound
Step A: Indole-2-carboxylic acid via Fischer Cyclization [8]
-
To a solution of phenylhydrazine (10 ml) in glacial acetic acid (100 ml), add pyruvic acid (7 ml) at a temperature between 40-55°C.
-
Cool the mixture to 0°C to crystallize the intermediate 2-phenylhydrazonopropionic acid. Filter the solid and wash with cold glacial acetic acid.
-
To the obtained hydrazone (1.78 g) in glacial acetic acid (50 ml), add 33% HBr in acetic acid (1.75 ml).
-
Stir the mixture for 2 hours at 40°C.
-
Evaporate the solvent under reduced pressure. Dissolve the residue in aqueous NaOH and wash with an organic solvent to remove impurities.
-
Acidify the aqueous layer with HCl to precipitate the product. Filter, wash with water, and dry to yield indole-2-carboxylic acid.
Step B: N-Acetylation [8]
-
To a solution of indole-2-carboxylic acid (64.4 g) in acetone (100 ml) containing triethylamine (70 ml) and 4-dimethylaminopyridine (0.48 g), add acetic anhydride (42 ml) at 20-25°C.
-
Stir for 45 minutes.
-
Pour the reaction mixture into a mixture of 33% HCl (52 ml), ice (100 g), and water (160 ml).
-
Stir for 1 hour at 15°C to precipitate the product. Filter, wash, and dry to yield N-acetyl-indole-2-carboxylic acid.
Step C: Reduction to this compound [7]
-
Dissolve N-acetyl-indole-2-carboxylic acid in a suitable solvent like methanol or acetic acid.
-
Add a hydrogenation catalyst (e.g., 5% Pd/C).
-
Hydrogenate the mixture under pressure (e.g., 3-5 bar H₂) at room temperature until hydrogen uptake ceases.
-
Filter off the catalyst through a pad of celite.
-
Evaporate the solvent to yield racemic this compound.
Chiral Resolution: Isolating the (S)-Enantiomer
This is the pivotal stage for obtaining the biologically active precursor. The strategy involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form a mixture of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[5][11]
Key Principles:
-
Choice of Resolving Agent: The selection of the resolving agent is critical for efficient separation. Agents like (R)-phenylglycinol or (1R, 2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol have proven effective.[5][7] The choice depends on factors like cost, availability, and the efficiency of diastereomer crystallization.
-
Solvent System: The solvent system (e.g., ethanol, isopropanol, water, or mixtures thereof) is optimized to maximize the solubility difference between the two diastereomeric salts.[5][12]
-
Regeneration: After isolating the desired diastereomeric salt, the optically pure this compound is regenerated by treatment with a strong acid, which protonates the carboxylic acid and liberates it from the chiral amine salt.[5]
Diagram 2: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Protocol 2: Chiral Resolution with (R)-Phenylglycinol[5]
-
Combine racemic (R, S)-N-acetyl-indoline-2-carboxylic acid with 0.5 to 1.1 equivalents of (R)-phenylglycinol in a suitable resolution solvent (e.g., ethanol, isopropanol, or a mixture with water).[5]
-
Heat the mixture until a clear solution is obtained (e.g., 60-70°C).
-
Allow the solution to cool slowly to room temperature, optionally with seeding (0.1 to 10 wt. % of pre-made desired salt), to induce crystallization of the less soluble diastereomeric salt.
-
Stir the resulting slurry for an additional period (e.g., 2-4 hours) to ensure complete crystallization.
-
Isolate the crystallized salt by filtration and wash with a small amount of cold solvent.
Protocol 3: Regeneration of (S)-N-Acetylindoline-2-carboxylic acid[5]
-
Suspend the isolated diastereomeric salt in water.
-
Add a strong acid, such as hydrochloric acid or sulfuric acid, until the pH of the aqueous phase is between 1.0 and 3.0.[5]
-
The optically pure (S)-N-acetyl-indoline-2-carboxylic acid will precipitate from the solution.
-
Stir the mixture, then isolate the product by filtration.
-
Wash the solid with cold water to remove any residual chiral amine salt and acid.
-
Dry the product under vacuum.
Analytical Characterization and Quality Control
Ensuring the chemical and optical purity of the intermediate is a non-negotiable aspect of pharmaceutical synthesis. A suite of analytical techniques must be employed.
| Parameter | Analytical Method | Purpose / Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure. NMR will show characteristic peaks for the indoline ring, acetyl group, and carboxylic acid proton.[13][14] Mass spec confirms the molecular weight (C₁₁H₁₁NO₃, MW ≈ 205.21 g/mol ).[15] |
| Chemical Purity | HPLC-UV | Quantifies the main compound and detects any process-related impurities (e.g., unreacted starting material, over-reduced species). Purity should typically be >99%. |
| Optical Purity (e.e.) | Chiral HPLC | Separates and quantifies the (S) and (R) enantiomers. This is the definitive test for successful resolution. Enantiomeric excess (e.e.) should be >99.5% for pharmaceutical use.[5][7] |
| Physical Properties | Melting Point, Optical Rotation | Provides a measure of purity. The specific rotation ([α]D) is a key indicator of enantiomeric enrichment. For example, one patent reports [α]D²⁰ = -5.2 (c 0.5, methanol) for a highly enriched sample.[5] |
| Residual Solvents | Gas Chromatography (GC-HS) | Ensures that levels of residual solvents from the synthesis and crystallization are below ICH limits. |
Protocol 4: Chiral HPLC Analysis
-
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining optical purity. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is commonly used.
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid.
-
Detection: UV detection, typically around 210-254 nm.
-
Procedure:
-
Prepare a standard solution of the racemic material to establish the retention times of both the (R) and (S) enantiomers.
-
Prepare a dilute solution of the resolved sample in the mobile phase.
-
Inject onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Application in the Synthesis of Perindopril
The optically pure (S)-N-Acetylindoline-2-carboxylic acid is a precursor to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, the heterocyclic core of Perindopril. The synthesis typically proceeds by deacetylation and esterification (often as a benzyl ester) of the indoline intermediate.[6][16] This protected core is then coupled with the second key intermediate, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.
The Coupling Reaction: This step forms the critical amide bond linking the two fragments.
-
Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBT) are frequently used to activate the carboxylic acid for amide bond formation.[16][17][18]
-
Solvent Choice: The choice of solvent is critical. While ethyl acetate has been used, it can act as an acylating agent, leading to the formation of an N-acetyl impurity, which is difficult to remove.[18][19] Toluene is often a preferred solvent to avoid this side reaction.[17][18]
-
Final Steps: Following the coupling, the protecting group (e.g., benzyl ester) is removed via catalytic hydrogenation, yielding Perindopril free acid. This is then converted to a stable, pharmaceutically acceptable salt, such as the tert-butylamine salt (Perindopril erbumine).[6][20]
Conclusion
This compound is more than a simple intermediate; it is a precisely engineered chiral building block whose quality directly impacts the purity and efficacy of the final ACE inhibitor. Mastery of its synthesis, and particularly its chiral resolution, is fundamental to the successful and efficient manufacturing of drugs like Perindopril. The protocols and analytical methods detailed in this guide provide a robust framework for researchers and developers, emphasizing the critical interplay between synthetic chemistry, process control, and rigorous analytical validation to achieve a product that meets the highest pharmaceutical standards.
References
- Title: New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
- Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Title: Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
- Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Title: Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Title: Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
- Title: Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Title: Process for preparation of perindopril intermediate.
- Title: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Source: Longdom Publishing URL:[Link]
- Title: Process for the preparation of perindopril and salts thereof.
- Title: Process for preparation of perindopril intermediate.
- Title: Process for the preparation of perindopril.
- Title: this compound. Source: PubChem - NIH URL:[Link]
- Title: Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Title: Discovery and development of ACE inhibitors. Source: Wikipedia URL:[Link]
- Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Title: A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Source: HETEROCYCLES, Vol. 19, No. 8, 1982 URL:[Link]
- Title: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Source: PubMed URL:[Link]
- Title: Synthetic method of indole-2-carboxylic acid.
- Title: Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids deriv
- Title: Spectroscopy of Carboxylic Acid Derivatives. Source: Chemistry LibreTexts URL:[Link]
- Title: Identification and synthesis of impurities formed during sertindole preparation. Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Source: MDPI URL:[Link]
- Title: Spectroscopy of Carboxylic Acids.
- Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives. Source: Organic Chemistry: A Tenth Edition URL:[Link]
Sources
- 1. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 2. KR100722079B1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 3. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 4. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 6. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. data.epo.org [data.epo.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 15. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 17. Process for preparation of perindopril intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 18. US20150252001A1 - Process for preparation of perindopril intermediate - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Phased Approach to Investigating the Bioactivity of N-Acetylindoline-2-carboxylic acid
Introduction:
N-Acetylindoline-2-carboxylic acid is a synthetic organic compound featuring an indoline core, a structure found in numerous biologically active molecules.[1] The indole nucleus and its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The N-acetylation and the carboxylic acid moiety at the 2-position of the indoline ring suggest potential for unique biological interactions, making it a candidate for preclinical investigation. This document provides a structured, multi-phased experimental guide for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice, thereby ensuring scientific rigor and reproducibility.[2][3][4]
Our approach is designed as a screening pipeline, starting with broad, cost-effective in vitro assays to identify potential activities, followed by more complex cell-based models to confirm and elaborate on these initial findings.[5] This tiered strategy allows for go/no-go decisions at each stage, optimizing resource allocation in the early stages of drug discovery.
Phase 1: Foundational In Vitro Bioactivity Screening
The initial phase focuses on identifying the fundamental antioxidant and anti-inflammatory properties of this compound using well-established, cell-free biochemical assays. These initial screens are rapid, cost-effective, and provide a baseline understanding of the compound's potential mechanisms of action.[6]
Antioxidant Capacity Assessment
Oxidative stress is a key pathological feature in many diseases. Evaluating the direct radical-scavenging ability of a novel compound is a crucial first step. We will employ two complementary assays, DPPH and ABTS, which are widely used for assessing the antioxidant activity of natural and synthetic compounds.[7][8][9]
Principle: The DPPH radical has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the compound.[9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) and ascorbic acid to respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a blue-green color. In the presence of an antioxidant, the radical is reduced, and the color fades. This decolorization is measured spectrophotometrically.[9]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or PBS (phosphate-buffered saline)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Protocol:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) and Trolox to respective wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
Determine the IC50 value.
-
| Assay | Parameter Measured | Positive Control | Typical Concentration Range (µg/mL) |
| DPPH | Radical Scavenging | Ascorbic Acid | 10 - 200 |
| ABTS | Radical Cation Scavenging | Trolox | 10 - 200 |
In Vitro Anti-inflammatory Activity Assessment
Inflammation is a biological response that can become dysregulated in chronic diseases.[6] Simple, cell-free assays can provide preliminary evidence of anti-inflammatory potential.
Principle: Protein denaturation is a well-documented cause of inflammation.[10] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[11]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), 0.5% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
The reaction mixture (5 mL) consists of 0.5 mL of BSA solution and 4.5 mL of the test compound at various concentrations (e.g., 100, 250, 500, 1000 µg/mL) prepared in PBS.
-
A control consists of 0.5 mL of BSA and 4.5 mL of PBS.
-
Diclofenac sodium is used as the standard drug.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C in a water bath for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement:
-
Measure the turbidity (absorbance) at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Phase 2: Cell-Based Assays for Bioactivity Confirmation and Mechanistic Insights
If promising activity is observed in Phase 1, the next logical step is to validate these findings in a more biologically relevant context using cell-based assays. These assays can also provide initial insights into the compound's cytotoxicity and potential mechanisms of action.[12]
Cytotoxicity Assessment
Before evaluating for specific bioactivities, it is essential to determine the concentrations at which this compound is not toxic to cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., SH-SY5Y for neuroprotection studies, RAW 264.7 for inflammation studies)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control.
-
Determine the CC50 (the concentration that reduces cell viability by 50%). For subsequent bioactivity assays, use non-toxic concentrations of the compound.
-
Neuroprotection Assays
Given the prevalence of the indole nucleus in neuroactive compounds, assessing the neuroprotective potential of this compound is a key area of investigation. This involves challenging neuronal cells with a known toxin and evaluating the compound's ability to mitigate the damage.[13][14][15]
Principle: This assay evaluates the ability of the test compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (tBHP).[13] Cell viability is assessed using the MTT assay or other cell death assays.[16]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons[13]
-
This compound
-
H2O2 or tBHP
-
MTT assay reagents
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
-
Pre-treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Add a pre-determined concentration of H2O2 or tBHP to the wells (a concentration that causes ~50% cell death).
-
Include a control group with the toxin alone and a vehicle control group without the toxin.
-
-
Incubation:
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described in Protocol 4 to quantify cell viability.
-
-
Analysis:
-
Compare the viability of cells pre-treated with the compound to those treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.
-
| Assay | Cell Line | Inducer | Endpoint | Positive Control |
| Cytotoxicity | SH-SY5Y, RAW 264.7 | N/A | Cell Viability (CC50) | Doxorubicin |
| Neuroprotection | SH-SY5Y | H2O2 / tBHP | Cell Viability | N-acetylcysteine (NAC) |
Visualizations
Experimental Workflow Diagram
Caption: Phased experimental workflow for bioactivity screening.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized mechanism of neuroprotection.
References
- Kaja, S., et al. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PLoS ONE, 6(5), e20329.
- Gunathilake, K.D.P.P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Evidence-Based Complementary and Alternative Medicine.
- Ghibaudi, E., & Cena, C. (2019). Cell-Based Assays to Assess Neuroprotective Activity. Methods in Molecular Biology, 1980, 225-244.
- Munteanu, I.G., & Apetrei, C. (2021). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. Methods and Protocols, 4(4), 68.
- Sánchez-Paz, A., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6331.
- Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. E3S Web of Conferences, 503, 07005.
- MD Biosciences. (n.d.). Cell-Based Assays.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 163-170.
- Sena-Torralba, A., et al. (2020). General Principles of Preclinical Study Design. Methods in Molecular Biology, 2114, 1-13.
- Porciatti, C., et al. (2019). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo.
- Vincent, A. M., et al. (2018). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 13(3), 209-217.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Berry, D. A. (1991). Experimental design for drug development: a bayesian approach. Journal of Biopharmaceutical Statistics, 1(1), 81-101.
- The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, 118, 14-16.
- Rohmah, J., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.
- Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. ResearchGate.
- Shanmuganathan, B., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
- Stamicarbon B V. (2001). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- DSM N V. (1997). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.
- Boukhatem, M. N., et al. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 27(19), 6299.
- Reddy, M. S., et al. (2004). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Google Patents.
- Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
- Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Kim, J. H., et al. (2011). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3329-3332.
Sources
- 1. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 4. physoc.org [physoc.org]
- 5. ppd.com [ppd.com]
- 6. journalajrb.com [journalajrb.com]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ijddr.in [ijddr.in]
- 11. researchgate.net [researchgate.net]
- 12. mdbneuro.com [mdbneuro.com]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 16. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of N-Acetylindoline-2-carboxylic Acid
Abstract: This document provides a comprehensive guide to the analytical quantification of N-Acetylindoline-2-carboxylic acid, a critical chiral intermediate in pharmaceutical synthesis. We present detailed protocols for achiral analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for purity assessment and quantification in complex matrices. Furthermore, we address the critical aspect of stereoisomeric purity by outlining methods for enantiomeric separation using Chiral HPLC. Each protocol is grounded in established analytical principles, explaining the rationale behind methodological choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a key chiral building block in the synthesis of various pharmacologically active compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril.[1] The stereochemistry at the 2-position of the indoline ring is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). As with many chiral drugs, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects.[2]
Therefore, the ability to accurately quantify not only the total amount of this compound but also its enantiomeric purity is paramount during drug development and manufacturing. This ensures process control, batch-to-batch consistency, and compliance with regulatory standards.
This guide details validated analytical methodologies to address these challenges, covering both total concentration and stereoisomer-specific quantification.
Method 1: Achiral Quantification by Reversed-Phase HPLC-UV
This method is ideal for routine purity assessments and quantification in relatively clean sample matrices, such as during synthesis process monitoring or for analyzing the bulk substance. The method leverages the inherent UV absorbance of the indoline structure.
2.1. Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, is well-retained and eluted using a gradient of water and an organic solvent like acetonitrile. The carboxylic acid functional group's ionization is suppressed by adding an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase, which results in better peak shape and retention time consistency. Detection is achieved by a UV spectrophotometer set to a wavelength where the analyte exhibits significant absorbance.
2.2. Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase (at initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
-
-
Instrumentation and Conditions:
-
The following table outlines the recommended starting conditions. These may be optimized for specific instruments and columns.
-
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm or 254 nm (verify optimal wavelength by UV scan) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is desirable.[3]
-
Quantify the this compound concentration in the test sample by interpolating its peak area from the calibration curve.
-
Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2.3. Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for quantification by HPLC-UV.
Method 2: Quantification by LC-MS/MS
For quantifying low concentrations of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[4]
3.1. Principle of the Method
This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation on a C18 column, the analyte is ionized, typically using Electrospray Ionization (ESI). For carboxylic acids, ESI in negative ion mode is highly effective, generating the deprotonated molecule [M-H]⁻.
The first mass spectrometer (Q1) isolates this specific precursor ion. The ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low levels.[4]
3.2. Experimental Protocol: LC-MS/MS
-
Sample Preparation (from Plasma):
-
Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., this compound-d4) if available.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Extract: Carefully transfer the supernatant to a clean vial for analysis. Evaporate to dryness under a stream of nitrogen if concentration is needed, then reconstitute in the mobile phase.
-
-
Instrumentation and Conditions:
-
LC conditions can be similar to the HPLC-UV method but are often run on UHPLC systems for faster analysis times. Mass spectrometer parameters must be optimized by infusing a standard solution of the analyte.
-
Table: Suggested LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for rapid elution (e.g., 2-3 minute total run time) |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z 204.07 (for [C₁₁H₁₀NO₃]⁻) |
| Product Ion (Q3) | To be determined by infusion (e.g., fragment from loss of CO₂) |
| Collision Energy | To be determined by infusion |
| Dwell Time | 100 ms |
-
Data Analysis:
-
Prepare calibration standards in the same biological matrix as the samples (matrix-matched standards) to account for matrix effects.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Use the resulting calibration curve to determine the concentration in the unknown samples.
-
3.3. Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for bioanalytical quantification by LC-MS/MS.
Method 3: Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (e.e.) is crucial. This can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by forming diastereomers.[2] The direct method is generally preferred for its simplicity.
4.1. Principle of the Method
Chiral Stationary Phases are designed to interact differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times, allowing for their separation and quantification. Anion-exchange type CSPs, such as those based on quinine or quinidine carbamates, are particularly effective for resolving acidic chiral compounds.[5] The mechanism involves an ionic exchange between the protonated chiral selector on the stationary phase and the deprotonated carboxylic acid analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[5]
4.2. Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., ethanol) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter.
-
-
Instrumentation and Conditions:
-
Chiral separations are highly dependent on the column and mobile phase composition. The following provides a representative starting point.
-
| Parameter | Value |
| Column | CHIRALPAK® QN-AX (or similar anion-exchange CSP) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (e.g., 100 / 0.3 / 0.2, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers (e.g., by injecting an enantiomerically pure standard if available, or by using a racemic standard).
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
4.3. Diagram: Chiral Separation Principles
Caption: Direct vs. Indirect approaches for chiral separation.
Method Validation Summary
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[6] Key validation parameters and typical acceptance criteria are summarized below, based on ICH guidelines.[7]
| Parameter | Acceptance Criterion | Purpose |
| Specificity | Analyte peak is resolved from impurities/degradants; no interference at the analyte retention time in blank matrix. | Ensures the signal is unequivocally from the analyte.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional relationship between signal and concentration.[3] |
| Accuracy | Recovery of 80-120% (bioanalysis) or 98-102% (assay) | Closeness of measured value to the true value.[7] |
| Precision | Repeatability/Intermediate Precision RSD ≤ 15% (bioanalysis) or ≤ 2% (assay) | Measures the scatter between replicate measurements.[3][7] |
| Limit of Quantification (LOQ) | Lowest concentration on the calibration curve meeting accuracy and precision criteria. | The lowest amount that can be reliably quantified.[8] |
| Robustness | Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, temperature). | Indicates reliability during normal usage.[7] |
Conclusion
The choice of analytical method for this compound depends directly on the research or manufacturing objective.
-
RP-HPLC-UV is a robust and reliable method for purity testing and assay of bulk material and in-process controls.
-
LC-MS/MS provides the necessary sensitivity and selectivity for trace-level quantification in complex biological fluids, essential for pharmacokinetic and metabolic studies.
-
Chiral HPLC is indispensable for controlling the stereochemical purity of the intermediate, a critical quality attribute for the final API.
By implementing the appropriate validated method from this guide, researchers and drug development professionals can ensure the generation of accurate and reliable data, supporting confident decision-making throughout the entire lifecycle of a pharmaceutical product.
References
- ResearchGate. (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- Google Patents. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- J-STAGE. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS.
- PubMed. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- Google Patents. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Google Patents. New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl.
- ijpsr.com. Analytical method validation: A brief review.
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- National Institutes of Health (NIH). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
- Chiral Publishing. Chiral Drug Separation.
- LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Daicel Chiral Technologies. Enantiomer separation of acidic compounds.
- ResearchGate. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
- PubMed. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
- European Patent Office. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- National Institutes of Health (NIH). This compound. PubChem.
- Chromatography Forum. Analysis of carboxylic salts by LCMS.
- Baishideng Publishing Group. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
- encyclopedia.pub. Acids: Derivatization for GC Analysis.
- University of Calgary. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
Sources
- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. wjarr.com [wjarr.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving N-Acetylindoline-2-carboxylic Acid
Introduction: Unveiling the Therapeutic Potential of N-Acetylindoline-2-carboxylic Acid
This compound belongs to the indoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. While the parent indoline structure is a constituent of various natural products and synthetic molecules with diverse biological activities, the precise cellular effects of this compound are an emerging area of investigation. Preliminary studies on analogous compounds, such as certain indoline-2-carboxylic acid derivatives, suggest a potential role in modulating inflammatory pathways, specifically through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[1][2] This application note provides a comprehensive guide for researchers to investigate the bioactivity of this compound using robust and reproducible cell-based assays.
The protocols detailed herein are designed to first assess the compound's general cellular toxicity and then to explore its specific mechanism of action, with a focus on the NF-κB pathway. These methodologies are foundational for pre-clinical drug development and provide a framework for structure-activity relationship (SAR) studies.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on the known activities of structurally related indoline compounds, we hypothesize that this compound may exert its effects by interfering with the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα). This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, releasing the NF-κB p65/p50 heterodimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of pro-inflammatory genes. Our hypothetical model posits that this compound may inhibit an upstream kinase, such as IKK (IκB kinase), thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Complete cell culture media (as in Protocol 1)
-
This compound
-
Recombinant human TNFα (stimulant)
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferin substrate)
-
White, opaque 96-well cell culture plates (to minimize well-to-well light scatter)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in media at concentrations determined to be non-toxic from the MTT assay.
-
Include a "vehicle control" (DMSO) and a "stimulated control" (DMSO + TNFα).
-
Carefully remove the media and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 1-2 hours at 37°C, 5% CO2. This pre-incubation allows the compound to enter the cells and interact with its target.
-
-
Stimulation:
-
Prepare a stock of TNFα in media at a concentration that will yield a final concentration of 10 ng/mL.
-
Add 10 µL of the TNFα solution to all wells except for the "unstimulated control" wells.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the media from the wells and add 50 µL of cell lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Add 50 µL of the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from "no-cell" control wells).
-
Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the "stimulated control" (TNFα only).
-
Plot the percentage of NF-κB inhibition against the compound concentration to determine the IC50 value.
| Parameter | Recommended Condition |
| Cell Line | HEK293-NF-κB Reporter |
| Seeding Density | 20,000 cells/well |
| Plate Type | White, opaque 96-well |
| Pre-incubation Time | 1-2 hours |
| Stimulant | TNFα (10 ng/mL) |
| Stimulation Time | 6-8 hours |
| Detection Method | Luminescence |
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system. The initial cytotoxicity assay ensures that any observed decrease in reporter gene activity is not simply a result of cell death. Furthermore, the inclusion of appropriate controls (vehicle, unstimulated, and stimulated) in each assay is critical for data interpretation and validation. For a more comprehensive analysis, results from the reporter assay can be further confirmed by downstream assays such as Western blotting for phosphorylated IκBα or immunofluorescence to visualize NF-κB nuclear translocation.
Conclusion
This application note provides a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating cytotoxicity and then probing a specific, disease-relevant signaling pathway, researchers can efficiently determine the compound's therapeutic potential. These foundational assays are essential stepping stones for further pre-clinical development, including lead optimization and in vivo efficacy studies.
References
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
- Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
- ICE Bioscience. (n.d.). Reporter Gene Assays.
- PubChem. (n.d.). This compound.
- Yao, Y., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029.
- Semantic Scholar. (n.d.). Reporter gene assays.
- Tebubio. (2017, October 20). How can you improve your reporter gene assays?.
- ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(20), 8020.
- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl.
- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623.
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Lih, D., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
Sources
Application Notes & Protocols for In Vivo Studies Using N-Acetylindoline-2-carboxylic Acid
Preamble: A Strategic Framework for In Vivo Evaluation
The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] N-Acetylindoline-2-carboxylic acid, a specific derivative, presents a compelling candidate for in vivo investigation. However, to date, its biological activities and pharmacokinetic profile remain largely uncharacterized in public literature.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the first in vivo studies of this compound. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol, but to present a logical, field-tested strategic workflow. We will proceed from foundational characterization and formulation to robust pharmacokinetic and pharmacodynamic assessments. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established preclinical principles.[2][3] This guide is designed to empower researchers to generate high-quality, reproducible data, thereby accelerating the evaluation of this promising molecule.
Foundational Characterization: Knowing Your Molecule
Prior to any in vivo experiment, a thorough understanding of the compound's physicochemical properties is paramount. These properties dictate its likely behavior in biological systems and are critical for designing an effective formulation strategy.
| Property | Value | Source | Significance for In Vivo Studies |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[4] | Defines the exact composition. |
| Molecular Weight | 205.21 g/mol | PubChem[4] | Used for all dose and concentration calculations. |
| XLogP3 | 0.9 | PubChem[4] | A measure of lipophilicity. A value of 0.9 suggests moderate lipophilicity, which may indicate potential issues with aqueous solubility but favorable membrane permeability. |
| Hydrogen Bond Donors | 1 | PubChem[4] | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | PubChem[4] | Influences solubility and interactions with biological targets. |
Scientist's Note: The computed XLogP3 value of 0.9 is a critical piece of data. While not excessively high, it suggests that this compound may not be freely soluble in simple aqueous buffers. This necessitates a systematic approach to formulation development to ensure adequate bioavailability for in vivo testing.[5]
Formulation Development: The Gateway to Bioavailability
For a systemically administered drug to be effective, it must first be absorbed into circulation. For poorly soluble compounds, formulation is the single most critical variable determining the success of an in vivo study.[6] The goal is to develop a safe and stable vehicle that maximizes the compound's exposure in the test animal.
Protocol 2.1: Tiered Approach to Vehicle Screening
Objective: To identify a simple, safe, and effective vehicle for oral (PO) and intraperitoneal (IP) administration of this compound.
Materials:
-
This compound
-
Mortar and pestle
-
0.9% Saline, sterile
-
Tween® 80
-
Methylcellulose (0.5% w/v in water)
-
Polyethylene glycol 400 (PEG400)
-
DMSO (Dimethyl sulfoxide)
-
Corn oil
Procedure:
-
Tier 1: Aqueous Suspension (Preferred Starting Point)
-
Rationale: Suspensions are often the simplest and safest formulation for initial studies. The use of a surfactant (Tween® 80) and a suspending agent (methylcellulose) helps to wet the drug particles and prevent them from settling.[6]
-
Step 1: Weigh the required amount of this compound for the desired concentration (e.g., 10 mg/mL).
-
Step 2: If particle size is large, gently grind the compound in a mortar and pestle to create a fine powder. This increases the surface area for dissolution.
-
Step 3: Prepare a 0.5% methylcellulose solution containing 2% Tween® 80 in sterile water.
-
Step 4: Create a paste by adding a small volume of the vehicle to the powdered compound.
-
Step 5: Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.
-
Step 6: Visually inspect for homogeneity. The suspension should be milky and uniform. Continuously stir or vortex before each animal is dosed.
-
-
Tier 2: Co-Solvent Solution (If Suspension Fails)
-
Rationale: If the compound is not amenable to suspension or if higher exposure is needed, a co-solvent system can be used to dissolve it. However, co-solvents can have their own toxicities and pharmacological effects, so their concentration should be minimized.
-
Example Vehicle: 10% DMSO, 40% PEG400, 50% Saline.
-
Step 1: Dissolve the compound in DMSO first.
-
Step 2: Add PEG400 and mix thoroughly.
-
Step 3: Slowly add the saline while vortexing.
-
Step 4: Observe the solution carefully. If the compound precipitates, this vehicle is unsuitable. The final solution should be clear.
-
Validation: Before dosing animals, the stability of the chosen formulation should be assessed for the duration of the experiment. Ensure the compound remains in suspension or solution without precipitation.
In Vivo Experimental Workflows
The following section details the protocols for pharmacokinetic and pharmacodynamic studies. The choice of pharmacodynamic models is based on the known activities of related indole and indoline derivatives, which include anti-inflammatory, antioxidant, and CNS-modulating effects.[7][8]
Workflow Diagram: General In Vivo Evaluation
Caption: A strategic workflow for the in vivo evaluation of a novel compound.
Protocol 3.1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, T½) and oral bioavailability of this compound following a single intravenous (IV) and oral (PO) administration.
Experimental Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=3-4 per timepoint or n=5 with serial sampling):
-
IV administration (e.g., 2 mg/kg)
-
PO administration (e.g., 10 mg/kg)
-
-
Formulation: Use a clear solution for IV (e.g., co-solvent system) and the selected formulation for PO (from Protocol 2.1).
Procedure:
-
Acclimation: Acclimate animals for at least 3 days before the study. Fast mice for 4 hours before dosing (water ad libitum).
-
Dosing:
-
IV: Administer the dose via the tail vein. The dosing volume should be low (e.g., 5 mL/kg).
-
PO: Administer the dose via oral gavage. The dosing volume is typically 10 mL/kg.
-
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) into EDTA-coated tubes at the specified time points.[9] A sparse sampling or composite design is often used for mice.[10]
| Sample PK Sampling Schedule |
| IV Route |
| PO Route |
| Rationale: The IV schedule includes very early time points to capture the distribution phase, while the PO schedule is designed to capture the absorption phase (Cmax and Tmax).[11][12] |
-
Sample Processing:
-
Immediately after collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 min) to separate plasma.
-
Transfer the plasma to a new set of labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]
-
Rationale: LC-MS/MS provides the high sensitivity and specificity required to detect and quantify low concentrations of small molecules in complex biological matrices like plasma.[15][16]
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key PK parameters. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 3.2: Pharmacodynamic (PD) Model - LPS-Induced Systemic Inflammation
Scientific Rationale: Indoline derivatives have been reported to possess anti-inflammatory properties.[7] The lipopolysaccharide (LPS) induced inflammation model is a robust, reproducible, and widely used method for screening compounds for potential anti-inflammatory activity.[8][17] LPS, a component of gram-negative bacteria, triggers a strong innate immune response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[18]
Workflow Diagram: LPS-Induced Inflammation Protocol
Caption: Experimental workflow for the LPS-induced inflammation model.
Procedure:
-
Animal Groups (n=8-10 per group):
-
Group 1: Vehicle + Saline (Sham)
-
Group 2: Vehicle + LPS (Control)
-
Group 3: this compound (Low Dose) + LPS
-
Group 4: this compound (Mid Dose) + LPS
-
Group 5: this compound (High Dose) + LPS
-
Group 6 (Optional): Dexamethasone (Positive Control, e.g., 5 mg/kg) + LPS
-
-
Dosing: Administer the test compound or vehicle by the desired route (e.g., PO) at time t=0.
-
Inflammatory Challenge: At t=1 hour, administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection. Administer saline to the sham group.
-
Endpoint Measurement: At t=2.5 hours (i.e., 90 minutes post-LPS), collect blood via cardiac puncture under terminal anesthesia. This time point typically corresponds to the peak of TNF-α release.[8]
-
Sample Processing: Prepare plasma as described in Protocol 3.1.
-
Cytokine Analysis: Quantify the plasma levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels between the vehicle+LPS group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc test). A significant reduction in cytokine levels indicates anti-inflammatory activity.
Protocol 3.3: Pharmacodynamic (PD) Model - Pentylenetetrazole (PTZ)-Induced Seizure
Scientific Rationale: Indole-2-carboxylic acids have been identified as competitive antagonists at the glycine binding site of the NMDA receptor.[3][10] NMDA receptor antagonists are known to have anticonvulsant properties. The pentylenetetrazole (PTZ) model is a standard and clinically validated screening tool for identifying compounds with potential antiseizure activity, particularly against generalized myoclonic and absence seizures.[1][6]
Workflow Diagram: PTZ-Induced Seizure Protocol
Sources
- 1. researchgate.net [researchgate.net]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent models of neuroinflammation for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 17. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
- 18. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Application Notes & Protocols: The Versatility of N-Acetylindoline-2-carboxylic Acid in Modern Medicinal Chemistry
Abstract: N-Acetylindoline-2-carboxylic acid is more than a mere synthetic intermediate; it is a privileged chiral scaffold with significant applications in medicinal chemistry. Its rigid, bicyclic structure serves as a conformationally restricted analog of tryptophan and a versatile building block for a range of therapeutic agents. This guide provides an in-depth exploration of its applications, from its foundational role in the synthesis of blockbuster drugs to its use as a core structure for novel enzyme inhibitors and peptidomimetics. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals aiming to leverage this unique molecule in their discovery programs.
Part 1: Introduction to this compound: A Profile
This compound (Ac-Ind-OH) is a derivative of the amino acid tryptophan, where the indole ring is reduced to an indoline and the alpha-amino group is acetylated. This structural modification imparts conformational rigidity, a key feature exploited in drug design.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 205.21 g/mol | PubChem[1] |
| IUPAC Name | 1-acetyl-2,3-dihydroindole-2-carboxylic acid | PubChem[1] |
| CAS Number | 82923-75-9 | PubChem[1] |
The presence of a chiral center at the C-2 position is of paramount importance. Biological activity is often enantiomer-specific, making the synthesis and separation of optically pure isomers a critical first step in its application. For instance, the (S)-enantiomer is a key intermediate in the synthesis of widely used Angiotensin-Converting Enzyme (ACE) inhibitors.[2]
Part 2: Core Applications in Drug Discovery and Development
Foundational Role in ACE Inhibitor Synthesis
One of the most significant applications of this compound is its role as a key chiral building block for a class of ACE inhibitors, most notably perindopril.[2] ACE is a central enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a primary therapeutic strategy for hypertension and heart failure.
The indoline scaffold mimics the binding of peptide substrates to the ACE active site. The carboxylic acid moiety is crucial for coordinating with the zinc ion in the enzyme's catalytic domain, while the rigid bicyclic structure provides an optimal orientation for binding and enhances potency.
The synthesis of enantiomerically pure Ac-Ind-OH is a critical industrial process. It typically involves the resolution of a racemic mixture using a chiral resolving agent.
Caption: Workflow for Synthesis and Chiral Resolution.
Causality: This protocol leverages the principle that diastereomers (formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent) have different physical properties, such as solubility. Phenylglycinol is an effective and commercially available resolving agent for this purpose.[2]
-
Dissolution: Dissolve racemic this compound (1 equivalent) and (S)-phenylglycinol (0.5-1.0 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) with heating until a clear solution is obtained.[2] The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then optionally cool further in an ice bath. The diastereomeric salt of (S)-N-acetyl-indoline-2-carboxylic acid with (S)-phenylglycinol will preferentially crystallize due to lower solubility.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water. Add a strong acid, such as hydrochloric acid (HCl), to adjust the pH to approximately 1.0-3.0.[2] This protonates the carboxylate and the resolving agent's amine, breaking the salt.
-
Final Product: The optically pure (S)-N-Acetylindoline-2-carboxylic acid precipitates from the acidic aqueous solution. Isolate the product by filtration, wash with cold water to remove residual acid and resolving agent, and dry under vacuum.
-
Validation: Confirm enantiomeric excess (e.e.) using chiral HPLC analysis. An e.e. of >99% is often achievable.[3]
Scaffold for Novel Enzyme Inhibitors
The indoline-2-carboxylic acid framework is a versatile scaffold for developing inhibitors against various enzymes beyond ACE. A notable recent example is its application in the discovery of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5]
Mechanistic Insight: HIV-1 integrase requires two Mg²⁺ ions in its active site for catalytic activity. The indole-2-carboxylic acid core is an excellent pharmacophore for this target because the carboxyl group and the indole nitrogen can effectively chelate these two magnesium ions, disrupting the enzyme's function.[5] Structural modifications at other positions of the indole ring can then be used to enhance binding affinity and selectivity by interacting with nearby hydrophobic pockets.[4]
Caption: Binding Mode of an Indole-2-Carboxylic Acid Derivative.
Further structural optimizations of an initial indole-2-carboxylic acid hit (Compound 3) led to derivatives with significantly improved potency.[4]
| Compound | C3-Substitution | C6-Substitution | IC₅₀ (μM) |
| 3 | H | H | 6.25 |
| 20a | -CH₂-O-(2-F-Benzyl) | -NH-(3-F-4-OMe-Phenyl) | 0.13 |
| 20b | -CH₂-O-(3-F-Benzyl) | -NH-(3-F-4-OMe-Phenyl) | 0.21 |
| 20c | -CH₂-O-(4-F-Benzyl) | -NH-(3-F-4-OMe-Phenyl) | 0.17 |
Data synthesized from Zhao et al., Molecules, 2023.[4]
Insight: The data clearly shows that adding a long, hydrophobic branch at the C3 position and a substituted amine at the C6 position dramatically increases inhibitory activity, confirming the importance of engaging with hydrophobic regions near the active site.[4]
This protocol is adapted from methodologies used to explore SAR for indoline-based NF-kappaB and cytotoxicity inhibitors.[6]
-
Amide Coupling Preparation: To a solution of (S)-N-Acetylindoline-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.1 equivalents) to the activated acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application as a Constrained Tryptophan Bioisostere
In peptide science and peptidomimetic design, controlling conformation is key to enhancing biological activity, selectivity, and metabolic stability.[7] this compound serves as a constrained or "rigid" bioisostere of tryptophan.[8]
Bioisosterism Rationale: Natural peptides are often flexible, which can lead to poor receptor binding and rapid degradation by proteases. By incorporating a rigid scaffold like the indoline ring, which mimics a specific conformation of the tryptophan side chain, one can lock the peptide into a bioactive conformation, thereby increasing its potency and stability.[7]
Caption: Structural Comparison: Tryptophan vs. Indoline Scaffold.
This strategy has been employed to develop analogs of biologically active peptides, aiming to create new therapeutics with improved pharmacokinetic properties.
This protocol outlines the coupling of Fmoc-protected (S)-Indoline-2-carboxylic acid onto a resin-bound peptide.
-
Resin Preparation: Start with a resin-bound peptide chain where the N-terminal amino acid has been deprotected (free -NH₂ group) using standard SPPS conditions (e.g., 20% piperidine in DMF).
-
Activation: In a separate vessel, pre-activate Fmoc-(S)-Indoline-2-carboxylic acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base (DIPEA or N-methylmorpholine, 6-10 equivalents) in a minimal amount of SPPS-grade DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours. The constrained nature of the indoline scaffold can slow coupling kinetics, requiring longer reaction times or double coupling.
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.
-
Continuation: The resin is now ready for the next deprotection and coupling cycle to continue elongating the peptide chain.
Part 3: Conclusion and Future Outlook
This compound has firmly established its value in medicinal chemistry. Its initial success as a cornerstone for ACE inhibitors has paved the way for its broader application as a versatile and privileged scaffold. Current research highlights its potential in developing novel inhibitors for challenging targets like HIV-1 integrase, and its use as a constrained tryptophan analog continues to be a promising strategy in peptidomimetic and drug design.
Future research will likely focus on exploring new derivatization strategies to target other enzyme classes, particularly metalloenzymes. Furthermore, its incorporation into macrocyclic peptides and other complex natural product analogs could yield next-generation therapeutics with enhanced potency and drug-like properties. The synthetic accessibility and rich chemical functionality of the indoline-2-carboxylic acid core ensure its continued relevance in the ongoing quest for new medicines.
References
- Title: New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl...
- Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Googleapis.
- Title: CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents Source: Google Patents URL
- Title: this compound | C11H11NO3 | CID 10058771 - PubChem Source: NIH PubChem URL:[Link]
- Title: Synthesis of constrained analogues of tryptophan - PMC Source: NIH N
- Title: (PDF)
- Title: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed Source: NIH PubMed URL:[Link]
- Title: Synthesis of indoline from N-acetylindole | Download Scientific Diagram - ResearchGate Source: ResearchG
- Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI Source: MDPI URL:[Link]
- Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed Source: NIH PubMed URL:[Link]
- Title: Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)
- Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers Source: Frontiers URL:[Link]
- Title: (PDF)
- Title: Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC Source: NIH PubMed Central URL:[Link]
- Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Hindawi URL:[Link]
Sources
- 1. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of constrained analogues of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Acetylindoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of N-Acetylindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. Achieving a high yield of a pure product is paramount for the efficiency and cost-effectiveness of the overall drug development pipeline. This guide will walk you through the common challenges encountered during this synthesis, providing clear, actionable solutions to optimize your experimental outcomes. The synthesis typically involves two key steps: the N-acetylation of indole-2-carboxylic acid followed by the reduction of the indole ring to an indoline.
Core Synthesis Pathway
The primary route for the synthesis of this compound is a two-step process:
-
N-Acetylation of Indole-2-carboxylic Acid: This step involves the protection of the nitrogen atom of the indole ring with an acetyl group.
-
Reduction of N-Acetyl-indole-2-carboxylic Acid: The indole double bond is then selectively reduced to yield the final indoline product.
Caption: General reaction workflow for the synthesis of this compound.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
N-Acetylation Stage
Question 1: Why is my yield of N-Acetyl-indole-2-carboxylic acid consistently low?
A low yield at the acetylation stage can be attributed to several factors, ranging from reagent quality to reaction conditions.
-
Purity of Starting Material: The purity of your indole-2-carboxylic acid is critical. Commercial indole-2-carboxylic acid can contain impurities that may interfere with the reaction. It is recommended to use a starting material with a purity of at least 98%.[1][2]
-
Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis, which will reduce its effectiveness as an acetylating agent.[3][4][5][6] Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon).
-
Inefficient Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this reaction.[1] Its absence or the use of a less effective catalyst can lead to significantly lower yields. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with acetic anhydride, which is a more potent acylating agent.[7][8][9]
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate. However, excessive heat can lead to the formation of byproducts.[10]
Troubleshooting Workflow for Low Acetylation Yield
Caption: A stepwise workflow for troubleshooting low yields in the N-acetylation step.
Question 2: I am observing multiple spots on my TLC plate after the acetylation reaction. What are the likely byproducts?
The formation of multiple products is a common issue. Here are the most likely culprits:
-
Unreacted Starting Material: The most common "extra spot" is often your starting indole-2-carboxylic acid. This indicates an incomplete reaction.
-
C-Acetylation: While N-acetylation is favored under these conditions, some C-acetylation at the 3-position of the indole ring can occur, especially if the reaction conditions are not optimal.[11]
-
Di-acetylation: In some cases, both the nitrogen and the carboxylic acid group can be acetylated, leading to the formation of a mixed anhydride.
To minimize byproduct formation:
-
Control Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material.
-
Optimize Catalyst Loading: Use a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents). Using too much DMAP can sometimes promote side reactions.
-
Monitor the Reaction: Use TLC to monitor the progress of the reaction and stop it once the starting material has been consumed to avoid the formation of further byproducts.
Reduction Stage
Question 3: My reduction of N-Acetyl-indole-2-carboxylic acid to this compound is not going to completion, or I am getting a low yield. What could be the problem?
The reduction of the indole ring is a sensitive step and can be prone to issues.
-
Catalyst Activity: If you are using catalytic hydrogenation (e.g., Pd/C), the activity of your catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by impurities in your substrate or solvent.
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly impact the reaction rate. Ensure your system is properly sealed and that you are using the recommended pressure for your specific setup.
-
Reaction Time and Temperature: The reduction may require elevated temperatures and/or longer reaction times to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Choice of Reducing Agent: While catalytic hydrogenation is common, other reducing agents like sodium borohydride in the presence of a carboxylic acid can also be used.[12][13] However, the conditions need to be carefully optimized to avoid side reactions.
Question 4: What are the common side products in the reduction of N-Acetyl-indole-2-carboxylic acid?
Several side products can form during the reduction step:
-
Over-reduction: The indoline ring can be further reduced to octahydroindole if the reaction is left for too long or if the conditions are too harsh.[5]
-
De-acetylation: Under certain conditions, the N-acetyl group can be cleaved, leading to the formation of indoline-2-carboxylic acid.
-
Dimerization/Polymerization: Indoles can be prone to polymerization under acidic conditions, which can sometimes be generated during the reaction.[5]
To minimize side product formation:
-
Careful Monitoring: Regularly monitor the reaction by TLC to stop it as soon as the starting material is consumed.
-
Optimize Conditions: If over-reduction is an issue, try reducing the hydrogen pressure, lowering the reaction temperature, or using a less active catalyst.
-
Purification: Careful purification by recrystallization is often necessary to remove any side products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-acetylation reaction?
Acetone is a commonly used and effective solvent for this reaction.[10] Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, but ensure they are anhydrous.
Q2: Can I use a different base instead of triethylamine?
Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. However, triethylamine is a cost-effective and commonly used choice.
Q3: How do I purify the final this compound?
Recrystallization is the most common method for purifying the final product. A mixture of ethanol and water is often a good solvent system to try.[14] Dissolve the crude product in hot ethanol and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals. Other potential recrystallization solvents include mixtures of acetone and hexane.[8]
Q4: How can I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is an excellent tool for monitoring both the acetylation and reduction steps.[6] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of your starting material, product, and any potential byproducts. The spots can be visualized under a UV lamp.
Detailed Experimental Protocols
Protocol 1: N-Acetylation of Indole-2-carboxylic Acid
-
To a solution of indole-2-carboxylic acid (1 equivalent) in anhydrous acetone, add triethylamine (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0°C and slowly add acetic anhydride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to a pH of ~2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-acetyl-indole-2-carboxylic acid.
Protocol 2: Reduction of N-Acetyl-indole-2-carboxylic Acid
-
In a pressure vessel, dissolve N-acetyl-indole-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization as described in the FAQ section.
Data Summary
| Parameter | N-Acetylation | Reduction |
| Starting Material | Indole-2-carboxylic acid | N-Acetyl-indole-2-carboxylic acid |
| Key Reagents | Acetic anhydride, Triethylamine, DMAP | H₂, Pd/C (or other reducing agents) |
| Typical Solvents | Acetone, DCM, THF | Ethanol, Ethyl Acetate |
| Typical Temperature | 25-50°C | 25-50°C |
| Reported Yields | >90% | >85% |
Visualizing the Process
Troubleshooting Logic for the Entire Synthesis
Caption: A logical flow diagram for troubleshooting low overall yield in the synthesis of this compound.
References
- Google Patents. (1998).
- Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]
- ACS Publications. (2015). 4-(N,N-Dimethylamino)
- SciSpace. (2009). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. [Link]
- European Patent Office. (2004).
- Google Patents. (1999).
- Rhodium.ws. (1974).
- National Institutes of Health. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]
- Google Patents. (2005). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
- CUNY. (n.d.).
- National Institutes of Health. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]
- PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
- Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]
- designer-drug.com. (n.d.). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. [Link]
- PubChem. (n.d.). Indole-2-carboxylic acid. [Link]
- ResearchGate. (2004). Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3×Et2O. [Link]
- PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid. [Link]
- YouTube. (2020). Reduction Reactions with NaBH4 and LAH. [Link]
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
- Frontiers. (2020).
- Chemistry LibreTexts. (2023).
- The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]
- Pure - Eindhoven University of Technology. (2015).
- PubChem. (n.d.). Indoline-2-carboxylic acid. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. designer-drug.com [designer-drug.com]
- 14. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
Overcoming solubility issues with N-Acetylindoline-2-carboxylic acid
Introduction: Navigating the Challenges of N-Acetylindoline-2-carboxylic Acid
This compound is a valuable heterocyclic compound utilized in various research and development pipelines, particularly as a constrained proline mimetic in medicinal chemistry.[1] Despite its utility, researchers frequently encounter a significant hurdle: its limited aqueous solubility. This guide provides a comprehensive, troubleshooting-focused resource designed to help you overcome these solubility challenges, ensuring the success and reproducibility of your experiments. We will delve into the physicochemical rationale behind these issues and provide validated, step-by-step protocols to achieve clear, stable solutions.
Section 1: Understanding the Molecule - Core Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its structure. This compound possesses a carboxylic acid group, which is the primary determinant of its pH-dependent solubility, and an acetylated indoline core that contributes to its overall lipophilicity.
The key challenge arises from the ionizable nature of the carboxyl group.[2] At acidic pH, the group is protonated (-COOH), rendering the molecule neutral and less water-soluble. As the pH increases, the proton dissociates, forming the highly polar and water-soluble carboxylate salt (-COO⁻).[2][3] Understanding this equilibrium is fundamental to manipulating its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[4] |
| Molecular Weight | 205.21 g/mol | PubChem[4] |
| CAS Number | 82923-75-9 | BLD Pharm[5] |
| XLogP3 | 0.9 | PubChem[4] |
| pKa (Predicted) | ~2.04 ± 0.20 | ChemicalBook[6] |
| Form | Beige to brown powder | ChemicalBook[6] |
Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My this compound won't dissolve in water or my neutral buffer (e.g., PBS pH 7.4). Why?
A: This is the most common issue and is expected. In neutral or acidic water, the carboxylic acid group is protonated (-COOH), making the molecule largely non-polar and insoluble. Carboxylic acids are known for this pH-dependent solubility.[2][3] To dissolve it in an aqueous medium, you must increase the pH to deprotonate the carboxylic acid into its more soluble salt form.
Q2: I need to prepare a stock solution. What is the recommended starting solvent?
A: For a concentrated stock solution, it is best to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent primary choices.[7] Ethanol can also be used, though it may not achieve the same high concentrations as DMSO or DMF.[8][9] A patent for a related process describes dissolving the compound in a heated mixture of ethanol, water, and methanol.[8][9]
Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture media. What happened?
A: This is a classic case of a compound "crashing out" of solution. While the compound is soluble in 100% DMSO, its solubility limit in the final aqueous buffer (which may contain only 0.1-1% DMSO) is much lower, especially if the buffer's pH is not high enough to keep the carboxyl group ionized. You have exceeded the compound's solubility limit in the final solvent system. To resolve this, you either need to lower the final concentration or, more effectively, ensure the final aqueous buffer has a sufficiently basic pH.
Q4: Can I heat the solution to help it dissolve?
A: Gentle heating can increase the rate of dissolution, and some protocols for related syntheses involve heating to 60-70°C in ethanol mixtures.[8][9] However, exercise caution. Prolonged or excessive heating can risk chemical degradation or oxidation of the indoline ring.[1] Always perform a small-scale test first and check for any color change that might indicate degradation. It is generally safer to use pH modification or co-solvents as the primary solubilization method.
Q5: How can I visually troubleshoot my solubility workflow?
A: Follow a logical progression from simple to more complex methods. The diagram below outlines a standard workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubilizing this compound.
Section 3: In-Depth Methodologies & Experimental Protocols
For reproducible results, a systematic approach is essential. The following protocols provide detailed, step-by-step instructions.
Protocol: Solubilization via pH Adjustment
This is the preferred method for preparing aqueous solutions. It involves creating a basic stock solution where the compound exists as its soluble salt.
Causality: By adding a base (e.g., NaOH), we shift the equilibrium from the insoluble carboxylic acid (-COOH) to the soluble carboxylate anion (-COO⁻). According to the pH-partition hypothesis, the ionized form exhibits greater aqueous solubility.[2]
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q®) or desired buffer
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound and add it to your target volume of water or buffer.
-
Create Slurry: The compound will likely not dissolve and will form a slurry. Begin stirring the mixture.
-
Adjust pH: While monitoring with a pH meter, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.
-
Target pH: Continue adding base until all the solid has dissolved. A target pH of >8.0 is typically sufficient to ensure complete deprotonation and solubilization.
-
Final Volume Adjustment: If necessary, add more water/buffer to reach the final target volume.
-
Sterile Filtration (Optional): For biological experiments, filter the final solution through a 0.22 µm syringe filter to ensure sterility.
Self-Validation: The endpoint of this protocol is visually confirmed. The transition from a cloudy slurry to a clear solution directly indicates successful solubilization. The measured pH confirms the chemical environment required for stability.
Protocol: Utilizing Organic Co-Solvents
This method is ideal for creating high-concentration stock solutions that will be diluted into a final assay.
Causality: Co-solvents like DMSO work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[3]
Materials:
-
This compound
-
Anhydrous, high-purity DMSO or DMF
Procedure:
-
Weigh Compound: Accurately weigh the this compound and place it in a suitable vial (e.g., amber glass vial).
-
Add Solvent: Add the desired volume of DMSO or DMF to achieve your target concentration (e.g., 100 mM).
-
Mix: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (<40°C) can be applied if needed but is often unnecessary with these powerful solvents.
-
Storage: Store the stock solution tightly capped at -20°C or -80°C to minimize water absorption and degradation. The product should be stored sealed in a dry environment.[5]
Self-Validation: A clear, particulate-free solution indicates success. When performing serial dilutions from this stock, ensure the final concentration in your aqueous buffer does not exceed the compound's solubility limit in that specific medium (see FAQ Q3).
Advanced Formulation Strategies
For drug development applications requiring improved oral bioavailability, more advanced strategies may be necessary. Poorly soluble drugs are a major challenge in the pharmaceutical industry.[10][11]
-
Salt Formation: This is the principle applied in Protocol 3.1 but can be formalized by creating a stable, solid salt of the compound with a pharmaceutically acceptable base.[10]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic part of the molecule, presenting a hydrophilic exterior and enhancing aqueous solubility.[2][10]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid matrix, which then forms an emulsion in the gastrointestinal tract to improve absorption.[2][10]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its dissolution rate.[10][11]
These advanced techniques typically require specialized formulation expertise and equipment.
Section 4: Analytical & Stability Considerations
Maintaining solubility is critical for accurate quantification and analysis.
-
Sample Preparation for HPLC/LC-MS: When preparing samples for analysis, the diluent should be compatible with both the compound's solubility and the mobile phase. A common practice is to dissolve the compound in a small amount of organic solvent (like acetonitrile or methanol) and then dilute it with the mobile phase.[12] For a typical C18 reversed-phase method, a diluent of 50:50 acetonitrile:water is often a good starting point.[12]
-
Stability: While generally stable, the indoline core can be susceptible to oxidation over time, potentially forming the corresponding indole derivative.[1] It is recommended to store stock solutions in a dry environment, protected from light, and at low temperatures (e.g., -20°C) to maximize shelf-life.[5][13] Regularly check the purity of long-term stored materials via analytical methods.[1]
Section 5: Safety & Handling
Based on available safety data, this compound and related indoline carboxylic acids should be handled with standard laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation.[5][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust.[13] Wash hands thoroughly after handling.[13]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[14][15][16]
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- 1-Acetylindoline-2-carboxylic acid | 82923-75-9. (n.d.). BLD Pharm.
- Safety D
- Safety Data Sheet: Indole-2-carboxylic acid. (2025). Fisher Scientific.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid. (2025). Fisher Scientific.
- Formulation strategies for poorly soluble drugs. (2025).
- Safety Data Sheet: (S)-1-Acetylindoline-2-carboxylic acid. (n.d.). AK Scientific, Inc.
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (n.d.).
- This compound. (n.d.). PubChem, NIH.
- A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (2021). ACS Publications, The Journal of Organic Chemistry.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl... (n.d.).
- N-Acetyl-indole-2-carboxylic acid | CAS 10441-26-6. (n.d.). Santa Cruz Biotechnology.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC, NIH.
- carboxylic acid solubility + TLC. (2023). Reddit.
- Solubility of Organic Compounds. (2023).
- Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. (2025). Benchchem.
- (S)-(-)-Indoline-2-carboxylic acid. (n.d.). ChemicalBook.
- Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2021).
- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC, NIH.
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC, NIH.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. This compound | C11H11NO3 | CID 10058771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 82923-75-9|1-Acetylindoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of N-Acetylindoline-2-carboxylic Acid
Welcome to the technical support resource for the synthesis of N-Acetylindoline-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges during this multi-step synthesis. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Section 1: Troubleshooting the N-Acetylation of Indole-2-carboxylic Acid
The first critical step in the common synthetic route is the N-acetylation of indole-2-carboxylic acid to form N-acetyl-indole-2-carboxylic acid. While generally a high-yielding reaction, several issues can arise.
Q1: My N-acetylation reaction shows low conversion, and I'm recovering a significant amount of starting material. What's going wrong?
A1: Low conversion in this step typically points to issues with reagent stoichiometry, reaction conditions, or the purity of the starting material.
-
Causality: The N-acetylation of indole-2-carboxylic acid is usually performed using acetic anhydride as the acetylating agent, often in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1] The base is crucial for deprotonating the indole nitrogen, making it a more potent nucleophile to attack the acetic anhydride. Insufficient base or catalyst can lead to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of triethylamine is used to neutralize the carboxylic acid proton and the proton generated from the indole N-H. A slight excess of acetic anhydride (1.1-1.5 equivalents) is recommended.
-
Catalyst Activity: DMAP is an excellent acylation catalyst. Ensure it is fresh and used in catalytic amounts (e.g., 1-5 mol%).
-
Moisture Control: Acetic anhydride is sensitive to moisture and will hydrolyze to acetic acid, reducing its effective concentration. Ensure all glassware is dry and use anhydrous solvents.
-
Reaction Temperature: While the reaction often proceeds well at room temperature, gentle heating (40-50°C) can improve the reaction rate and drive it to completion.[1]
-
Q2: After workup, my LC-MS and NMR data suggest the presence of an impurity with the same mass as my desired product. What could this be?
A2: The most likely culprit is the formation of a C3-acylated byproduct. While N-acylation is generally favored, competitive acylation at the C3 position of the indole ring can occur, especially if the nitrogen is sterically hindered or if reaction conditions are not optimized.
-
Mechanistic Insight: The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While the N-H bond is more acidic and readily deprotonated for N-acylation, direct electrophilic attack can occur at C3. Methods involving the pre-formation of the indole Grignard or sodio derivative can sometimes lead to mixtures of N- and C-acylated products.[2]
-
Diagnostic Workflow:
-
¹H NMR Analysis: Look for the characteristic N-H proton signal of the C3-acylated isomer, which would be absent in the desired N-acetyl product. The chemical shifts of the aromatic protons will also differ significantly between the two isomers.
-
Mitigation Strategy: Using a well-established protocol with a base/catalyst system like TEA/DMAP strongly favors N-acetylation.[1] This method avoids the formation of highly reactive indole anions that can lead to C-acylation.
-
Section 2: Navigating the Challenges of Catalytic Hydrogenation
The reduction of N-acetyl-indole-2-carboxylic acid to the target this compound is the most challenging step, with several potential side reactions that can drastically impact yield and purity.
Q1: My hydrogenation reaction is extremely slow or has stalled completely before reaching full conversion. Why?
A1: This is a classic symptom of catalyst poisoning. The product, this compound, contains a secondary amine within its structure. This amine can strongly adsorb to the surface of the noble metal catalyst (e.g., Pd, Pt), blocking active sites and preventing further reaction.[3]
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: A higher catalyst loading (e.g., from 5 wt% to 10 wt% of catalyst relative to substrate) can provide more active sites, compensating for some level of poisoning.
-
Increase Hydrogen Pressure: Operating at higher H₂ pressures (e.g., 5-10 MPa) can increase the rate of hydrogen adsorption and surface reaction, helping to overcome the inhibitory effect of the product.[4]
-
Acidic Additives: The presence of a non-coordinating acid can protonate the product indoline, reducing its ability to bind to and poison the catalyst. However, care must be taken as strong acids can also promote side reactions like polymerization.[3]
-
Catalyst Selection: Consider catalysts that may be more resistant to amine poisoning, although standard catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are most commonly cited.
-
Q2: My final product is contaminated with a byproduct that appears to be fully saturated. What happened?
A2: You are likely observing over-reduction of the indoline ring. The desired reaction is the selective hydrogenation of the C2=C3 double bond of the indole's pyrrole ring. However, under forcing conditions, the benzene portion of the molecule can also be reduced, leading to the formation of N-acetyl-octahydroindole-2-carboxylic acid.[3][5]
-
Mechanistic Rationale: The hydrogenation of the aromatic benzene ring requires more forcing conditions (higher temperature, higher pressure, or a more active catalyst like Rhodium) than the reduction of the pyrrole double bond. By carefully controlling these parameters, selectivity can be achieved.
| Parameter | Condition for Selectivity (Indoline) | Condition Promoting Over-reduction (Octahydroindole) |
| Temperature | 50-85°C[4] | > 100°C |
| H₂ Pressure | 0.5-2.0 MPa | > 5.0 MPa |
| Catalyst | Pd/C, Pt/C | Rh/C, Ru/C |
| Reaction Time | Monitor carefully by TLC/LC-MS and stop upon consumption of starting material | Prolonged reaction time after initial reduction is complete |
Q3: I'm observing deacetylation during the hydrogenation step. How can I prevent the loss of my N-acetyl group?
A3: The N-acetyl amide bond is generally stable, but it can be susceptible to cleavage under certain catalytic conditions, particularly at temperature extremes or if the reaction medium becomes strongly acidic or basic.
-
Preventative Measures:
-
Control Temperature: Avoid excessive temperatures during hydrogenation. Keeping the reaction within the 50-85°C range is generally safe for the acetyl group.[4]
-
pH Neutrality: Ensure the reaction medium is neutral. If using acidic additives to prevent catalyst poisoning, opt for the mildest effective acid and use it sparingly.
-
Catalyst Choice: While less common, some catalyst/support combinations can have acidic or basic properties that may promote hydrolysis. Ensure you are using a high-quality, neutral catalyst support.
-
Section 3: Visualizing the Synthetic Pathway and Side Reactions
To better understand the process, the following diagrams illustrate the intended workflow and the critical side reactions to avoid during the hydrogenation step.
Caption: Overall synthetic workflow.
Caption: Key side reactions in hydrogenation.
Section 4: Purification Strategies
Q1: How can I effectively purify my final product, this compound?
A1: The purification strategy depends on the nature of the impurities. Since the product is a carboxylic acid, acid-base extraction is a powerful initial step, followed by recrystallization or chromatography.
-
General Protocol for Carboxylic Acid Purification:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous phase as its sodium salt, while neutral impurities (like over-reduced byproducts without the acid group) will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2-3.[6][7]
-
The protonated this compound will precipitate out or can be extracted back into an organic solvent.
-
The solid can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane).[8]
-
-
Removing Over-reduced Byproducts: If over-reduced species are the primary impurity, their polarity will be significantly different from the desired product. Flash column chromatography on silica gel can be an effective separation method if recrystallization fails.
Appendix: Experimental Protocols
A1: Protocol for N-acetylation of Indole-2-carboxylic acid
Adapted from patent literature.[1]
-
To a solution of indole-2-carboxylic acid (1.0 eq) in acetone, add 4-dimethylaminopyridine (0.05 eq) and triethylamine (1.2 eq).
-
Stir the mixture and heat to 45°C for 15 minutes.
-
Cool the mixture to 20-25°C.
-
Slowly add acetic anhydride (1.3 eq) while maintaining the temperature below 25°C.
-
Stir the reaction for 45-60 minutes at room temperature. Monitor completion by TLC or LC-MS.
-
Pour the reaction mixture into a mixture of ice, water, and hydrochloric acid to precipitate the product.
-
Stir the resulting slurry for 1 hour at low temperature (~15°C).
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield N-acetyl-indole-2-carboxylic acid.
A2: Protocol for Selective Hydrogenation to this compound
Based on general principles from cited literature.[3][4]
-
Charge a suitable hydrogenation reactor with N-acetyl-indole-2-carboxylic acid (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Add 5-10 wt% Palladium on Carbon (Pd/C, 50% wet).
-
Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1-2 MPa.
-
Heat the reaction mixture to 50-70°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and periodic sampling for LC-MS analysis.
-
Once the starting material is consumed, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified as described in Section 4.
References
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [HETEROCYCLES, Vol. 19, No.
- Side reactions regularly observed in heterogeneously catalyzed carboxylic acid hydrogenation.
- Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. RSC Publishing
- Synthesis of indoline-2-carboxylic acid. PrepChem.com
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- Indole. Wikipedia
- This compound. PubChem - NIH
- Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
- Recent advances in the synthesis of indoles and their applic
- Synthesis and Chemistry of Indole. SlideShare
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem
Sources
- 1. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation
Welcome to the technical support center for N-acylation. The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, central to the development of pharmaceuticals, agrochemicals, and materials.[1][2] While ubiquitous, the reaction is not without its challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles, optimize reaction conditions, and ensure robust and reproducible outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding N-acylation to build a strong conceptual framework before tackling specific experimental issues.
Q1: What are the most common types of acylating agents, and how do I choose between them?
A1: The choice of acylating agent is dictated by the reactivity of your amine, the desired reaction conditions, and the overall functional group tolerance of your substrate. The most common agents fall into three categories:
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are the most reactive acylating agents.[3] They are ideal for less nucleophilic amines (like anilines) or when a rapid reaction is desired. Their high reactivity, however, can lead to side reactions if not properly controlled.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are moderately reactive and are an excellent choice for many primary and secondary aliphatic amines.[1] They are generally less sensitive to moisture than acyl halides and often provide cleaner reactions. The reaction can frequently be run neat (solvent-free) or with a simple work-up.[4][5]
-
Carboxylic Acids: These are the least reactive and require an "activating agent" or "coupling agent" to facilitate the reaction.[3] This is the standard method in peptide synthesis. Common coupling agents include carbodiimides (DCC, EDC) or reagents that form highly reactive mixed anhydride intermediates.[6] This approach is mild and essential for complex molecules or when aiming to minimize racemization of chiral centers.[6]
Q2: Why is a base almost always required when using acyl halides or anhydrides?
A2: The role of the base is critical and twofold. First, the N-acylation reaction between an amine and an acyl halide (R-CO-Cl) or anhydride ((R-CO)₂O) generates one equivalent of a strong acid byproduct (HCl or R-COOH, respectively).[1] This acid will immediately react with the basic amine starting material to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the acylation, effectively stopping the reaction.[3][7]
A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to "scavenge" or neutralize this acid as it is formed, ensuring the amine remains in its free, nucleophilic state.[1][3][8]
Q3: How does my choice of solvent affect the N-acylation reaction?
A3: The solvent plays a crucial role in solubilizing reactants, moderating reaction temperature, and influencing reaction rates. Aprotic solvents are generally preferred.
-
Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are excellent choices as they can dissolve a wide range of substrates and salts formed during the reaction.[3][9] They can also help to create a more reactive, "naked" nucleophile in certain cases.[9]
-
Non-polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform): These are very common, especially for reactions with acyl chlorides at low temperatures, as they are unreactive and easy to remove during work-up.[3]
-
Protic Solvents (e.g., Water, Alcohols): These are generally avoided as they can compete with the amine nucleophile by reacting with the highly electrophilic acylating agent, leading to hydrolysis and reduced yields. However, some modern, "green" protocols have been developed that successfully use water as a solvent, often with specific activating agents or under microwave conditions.[4][10]
The polarity of the solvent does not always directly correlate with yield; sometimes, the optimal solvent must be determined empirically.[11][12]
Q4: I have a molecule with both a primary and a secondary amine. Can I selectively acylate only the primary amine?
A4: Yes, selective acylation is often achievable due to the inherent differences in reactivity between primary and secondary amines. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines. By carefully controlling the reaction conditions—such as using a slight excess of the amine substrate relative to the acylating agent at low temperatures—you can favor mono-acylation at the primary position. Specialized acylating agents have also been developed that show high selectivity for primary amines.[13]
Troubleshooting Guide
This guide is structured to address the most common problems encountered during N-acylation experiments.
Problem: Extremely Low or Non-Existent Yield
Q: My reaction has failed to produce any significant amount of product. What are the most likely causes and how do I fix them?
A: A failed reaction can almost always be traced back to one of four key areas: the nucleophile, the electrophile, the temperature, or the reaction setup.
-
Inactive Nucleophile (Protonated Amine): This is the most common culprit. If your amine starting material is stored as a salt (e.g., a hydrochloride salt), or if you are not using a sufficient amount of base, the amine will be protonated and non-nucleophilic.[7]
-
Degraded Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[7]
-
Solution: Use fresh or recently purified acylating agents. Always store them under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[7]
-
-
Suboptimal Temperature: Many N-acylations proceed readily at room temperature or 0 °C. However, if you are using a weakly nucleophilic amine (e.g., an aniline derivative) or a less reactive acylating agent, the reaction may require gentle heating to overcome the activation energy barrier.[7]
-
Insufficient Activation (for Carboxylic Acids): If you are using a carboxylic acid directly, it will not react without a coupling agent.
Problem: Impure Final Product with Multiple Spots on TLC
Q: My reaction worked, but the TLC plate shows multiple spots, including what I assume are side products. What are they and how can I prevent them?
A: The formation of multiple products points to incomplete conversion or side reactions. Here are the most common impurities:
-
Unreacted Starting Material: This is often the most prevalent impurity.
-
Diacylation: This can occur if the newly formed amide is further acylated. While uncommon for primary amines under standard conditions, it can be an issue with forcing conditions.[7]
-
Solution: Avoid using a large excess of the acylating agent and harsh heating. Careful stoichiometric control is essential.[7]
-
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.
-
Solution: If your amine is discolored, consider purifying it before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with oxygen.[7]
-
Problem: Difficult Product Isolation and Work-Up
Q: I'm having trouble purifying my product after the reaction is complete. What is a standard work-up procedure?
A: A robust work-up procedure is designed to quench reactive species and separate your product from byproducts and unreacted reagents.[14]
-
Quenching Excess Acylating Agent: After the reaction is complete (as determined by TLC), the first step is to destroy any remaining reactive acylating agent.
-
Removing Acidic and Basic Impurities: An aqueous work-up using a separatory funnel is standard.
-
Solution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
To remove a basic starting amine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amine salt will move into the aqueous layer.[3]
-
To remove acidic byproducts (like the carboxylic acid from hydrolysis), wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).[7]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
-
Final Isolation:
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Protonated (inactive) amine | Add a suitable base (e.g., Et₃N, pyridine).[3][7] |
| Hydrolyzed acylating agent | Use fresh, anhydrous reagents.[7] | |
| Insufficient activation energy | Gently heat the reaction and monitor by TLC.[7] | |
| Impure Product | Unreacted starting material | Use a slight excess (1.1 eq) of the acylating agent.[7] |
| Diacylation | Avoid large excess of acylating agent and high heat.[7] | |
| Difficult Work-up | Residual reagents/byproducts | Perform sequential aqueous washes with dilute acid and base.[3] |
Visualized Workflows and Mechanisms
Diagrams can clarify complex mechanisms and decision-making processes. The following are rendered in Graphviz to illustrate key concepts.
Caption: Mechanism of N-acylation with an acyl chloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of N-Acetylindoline-2-carboxylic acid
Welcome to the technical support center for the purification of N-Acetylindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our focus is on providing practical, experience-driven insights to enhance the purity, yield, and efficiency of your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as indole-2-carboxylic acid.
-
Byproducts from Side Reactions: These can arise from the acetylation or the preceding steps in the synthesis. For instance, if a Fischer indole cyclization is used, byproducts from this reaction may persist.[1]
-
Residual Solvents: Solvents used in the reaction and workup, like acetone, triethylamine, or tert-butyl acetate, may be present.[2][3]
-
Water: Moisture can be introduced during the workup or from atmospheric exposure.[4]
-
Enantiomeric Impurities: If you are working with a specific enantiomer, the other enantiomer will be a key impurity to remove.
Q2: My this compound appears as an oil or a sticky solid after initial purification. What steps can I take to induce crystallization?
A2: The inability to obtain a crystalline solid is a common issue. Here are several strategies to address this:
-
Solvent Titration: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., water, hexane) until turbidity persists. Gentle heating followed by slow cooling can initiate crystallization.
-
Seed Crystals: If available, adding a few seed crystals of pure this compound to the supersaturated solution can trigger crystallization.[5]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Trituration: Repeatedly washing the oil with a solvent in which it is sparingly soluble can sometimes remove impurities that inhibit crystallization, resulting in a solid product.
Q3: I'm observing significant tailing/streaking of my compound on a silica gel TLC plate. How can I improve the spot shape?
A3: Tailing of carboxylic acids on silica gel is a frequent problem due to the interaction between the acidic proton of the carboxyl group and the silica stationary phase.[4] This can be mitigated by:
-
Acidifying the Mobile Phase: Adding a small amount (typically 0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent system will suppress the deprotonation of the carboxylic acid, leading to a more defined spot.[4] This ensures the analyte moves through the column in a single protonation state.
II. Troubleshooting by Purification Technique
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
| Problem | Possible Cause | Solution |
| Low Recovery | - Too much solvent was used for dissolution.- The cooling process was too rapid. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Attempt to purify further by another method (e.g., acid-base extraction) before recrystallization. |
| No Crystals Form | - The solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try adding seed crystals or scratching the flask.[5] |
| Premature Crystallization | - The solution cooled too quickly during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the dissolved product.[4] |
Diagram: Recrystallization Workflow
Caption: Decision tree for the purification of this compound via acid-base extraction.
C. Column Chromatography
For challenging separations, column chromatography can be employed.
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate solvent system. | - Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Consider using a gradient elution if impurities have very different polarities. |
| Compound Stuck on Column | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the mobile phase. |
| Tailing/Streaking | - Interaction of the carboxylic acid with the silica gel. | - As with TLC, add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation. [4] |
D. Chiral Resolution
For separating enantiomers of this compound, specialized techniques are required.
| Problem | Possible Cause | Solution |
| Low Enantiomeric Excess (e.e.) | - Incomplete formation of the diastereomeric salt.- Co-precipitation of the undesired diastereomer. | - A subsequent recrystallization of the diastereomeric salt may be necessary to improve the e.e.<[1][3]br>- Carefully select the resolving agent and solvent system. [2][5] |
| Difficulty Regenerating the Free Acid | - Incomplete acidification of the diastereomeric salt. | - Ensure the pH is low enough to fully protonate the carboxylic acid and the amine of the resolving agent. [5] |
A common approach involves forming diastereomeric salts with a chiral amine, followed by fractional crystallization. [2][3][5]Chiral HPLC is then used to determine the enantiomeric excess. [3][6][7]
Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of ethanol, water, and methanol) with heating. [3]2. Add Resolving Agent: Add a sub-stoichiometric amount (e.g., 0.5-0.7 equivalents) of a chiral resolving agent, such as (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol. [1]3. Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the desired enantiomer of this compound. [2]6. Purification: Collect the purified enantiomer by filtration, wash with water, and dry.
-
Analysis: Determine the enantiomeric excess using chiral HPLC. [3]
III. References
-
European Patent Office. (2004). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. EP0937714B1. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Retrieved from
-
Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. CA2261453C. Retrieved from
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
PubMed. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
-
The Analytical Scientist. (2025, July 7). New Era in Amino Acid Chiral Separation Beckons. Retrieved from [Link]
-
ACS Publications. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5737. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Stability testing of N-Acetylindoline-2-carboxylic acid under experimental conditions
Welcome to the technical support center for N-Acetylindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this molecule. Here, we synthesize foundational principles of chemical stability with practical, field-proven insights to ensure the integrity and reliability of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, which features an N-acetyl group (an amide) and a carboxylic acid attached to an indoline ring system, the two most anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: The N-acetyl amide bond is susceptible to cleavage under both acidic and basic conditions, yielding indoline-2-carboxylic acid and acetic acid. The rate of hydrolysis is highly pH-dependent.
-
Oxidative Degradation: The indoline ring, being an electron-rich aromatic system, is prone to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.
-
Photodegradation: Indole derivatives are known to be sensitive to light.[1][2][3] UV or even visible light can provide the energy to initiate photo-oxidative processes or other rearrangements.[4]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can occur.[5][6][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or frozen at -20 °C for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: How do I select an appropriate analytical method for a stability study?
A3: A stability-indicating analytical method is crucial. This is a validated quantitative method that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.[9][10]
-
Method of Choice: A reversed-phase HPLC method using a C18 column is a good starting point.
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about new peaks that appear during degradation.[11][12]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: I am performing a forced degradation study under acidic conditions, but I'm not seeing any significant degradation. What should I do?
A1: If you observe minimal degradation, the stress conditions may not be severe enough.
-
Increase Stressor Concentration: If you are using 0.1 M HCl, consider increasing the concentration to 1 M HCl.[13][14]
-
Increase Temperature: Heating the sample can significantly accelerate hydrolysis. Try conducting the experiment at an elevated temperature, for example, 60-80 °C.[13] Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours) to achieve a target degradation of 5-20%.[14] More than 20% degradation is generally considered excessive for method validation purposes.[14][15]
-
Check Your Method: Ensure your analytical method can resolve the parent peak from any potential degradants. It's possible degradation is occurring, but the products are co-eluting with the parent peak.
Q2: My chromatogram shows several new, small peaks after oxidative stress with hydrogen peroxide. How can I confirm they are true degradants?
A2: The appearance of new peaks is expected, but their origin must be verified.
-
Analyze a Control Sample: Inject a blank sample (matrix without the API) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the solvent, buffer, or impurities.
-
Perform Peak Purity Analysis: If you are using a PDA detector, perform a peak purity analysis on the parent peak to ensure it is not co-eluting with any degradants.[11][12][16] The purity angle should be less than the purity threshold for a peak to be considered spectrally pure.[12]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). This will provide mass information for the new peaks, which can be used to propose structures for the degradation products and confirm they are related to the parent compound.
Q3: My baseline is very noisy in my HPLC analysis, making it difficult to quantify small degradation peaks. What is causing this?
A3: A noisy baseline can stem from several sources.
-
Mobile Phase Issues: Ensure your mobile phase components are of high purity (HPLC grade), have been filtered, and are properly degassed. Air bubbles in the system are a common cause of baseline noise.
-
Detector Issues: The detector lamp may be nearing the end of its life. Check the lamp energy or consult the instrument's diagnostics.
-
Contamination: There may be contamination in the column or the HPLC system. Flush the system and column with a strong solvent (like 100% acetonitrile or isopropanol, ensuring column compatibility).
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your stability testing program, adhering to principles outlined in ICH guidelines.[17][18][19]
Protocol 3.1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method.[13][15][20][21]
Objective: To generate a degradation profile for this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[14]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize the aliquots with an equivalent amount of 1 M NaOH before dilution and injection into the HPLC.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature. Withdraw aliquots at 2, 6, and 24 hours. Neutralize the aliquots with an equivalent amount of 1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70 °C for 48 hours. Also, heat the stock solution at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[17] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate this compound from all potential degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of compounds with different polarities. A suggested starting gradient is:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Detection: Use a PDA detector scanning from 200-400 nm. Select a primary wavelength for quantification based on the UV spectrum of this compound (e.g., λmax).
-
Method Validation:
-
Inject a mixture of the stressed samples (from Protocol 3.1) where degradation was observed.
-
Optimize the gradient to achieve baseline separation (Resolution > 1.5) for the parent peak and all major degradation peaks.
-
Peak Purity Assessment: Evaluate the peak purity of the this compound peak in all stressed samples to confirm the absence of co-eluting degradants.[11][12][16]
-
Section 4: Data Interpretation & Visualization
Data Presentation
The results from a forced degradation study can be summarized in a table to clearly present the extent of degradation under each condition.
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |
| 1 M HCl @ 60 °C | 24 | 100.0 | 88.5 | 11.5 | 2 |
| 1 M NaOH @ RT | 24 | 100.0 | 91.2 | 8.8 | 1 |
| 3% H₂O₂ @ RT | 24 | 100.0 | 95.1 | 4.9 | 3 |
| Heat (Solid) @ 70 °C | 48 | 100.0 | 99.5 | 0.5 | 0 |
| Light (ICH Q1B) | - | 100.0 | 92.3 | 7.7 | 2 |
Experimental Workflows & Diagrams
Visual diagrams help clarify complex processes. Below are Graphviz diagrams illustrating the experimental workflow and a potential degradation pathway.
Caption: Potential degradation pathways for the molecule.
Section 5: References
-
Vertex AI Search. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
-
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
-
uHPLCs. How to Calculate Peak Purity in HPLC.
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
-
Industrial Pharmacist. (2025). Calculation of Peak Purity in HPLC.
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation.
-
Analytics-Shop. Verification of peak purity in HPLC.
-
Element Lab Solutions. Peak Purity Analysis.
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
-
Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
-
ICH. Q1A(R2) Guideline.
-
Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. OSTI.GOV.
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid?.
-
ACS Publications. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A.
-
ACS Publications. Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.
-
MedCrave online. (2016). Forced Degradation Studies.
-
ACS Publications. Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.
-
Google Patents. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review.
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
-
RJPT. Stability Indicating Forced Degradation Studies.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
-
Googleapis.com. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
-
Google Patents. New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl....
-
ResearchGate. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media.
-
ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines.
-
NIH. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
-
Santa Cruz Biotechnology. N-Acetyl-indole-2-carboxylic acid | CAS 10441-26-6.
-
NIH PubChem. This compound | C11H11NO3 | CID 10058771.
-
Journal of Organic Chemistry. (1986). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.
-
NIH. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
-
BLD Pharm. 82923-75-9|1-Acetylindoline-2-carboxylic acid.
-
ResearchGate. Synthesis of indoline from N-acetylindole.
-
Chemsrc. (2025). 1-Acetylindoline | CAS#:16078-30-1.
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
ResearchGate. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Verifying peak purity | Analytics-Shop [analytics-shop.com]
- 11. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
Troubleshooting low bioactivity of N-Acetylindoline-2-carboxylic acid
Troubleshooting Guide for Low Bioactivity of N-Acetylindoline-2-carboxylic acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering lower-than-expected bioactivity in their experiments. Instead of a simple checklist, we will explore the causal chain of potential failures, from compound integrity to assay design, providing you with the rationale and protocols to diagnose and resolve the issues.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common and easily rectifiable issues.
Question 1: My this compound is showing no effect in my cell-based assay. Where should I start?
Answer: Start with the three most likely culprits: compound integrity, solubility, and concentration.
-
Integrity: Verify the identity and purity of your compound stock. Has it been stored correctly? Degradation is a common issue.
-
Solubility: Is the compound fully dissolved in your final assay medium? Precipitation will drastically reduce the effective concentration. Visually inspect your wells for any precipitate.
-
Concentration: Have you performed a full dose-response curve? The required effective concentration might be higher than anticipated, or you may be observing a toxic effect at high concentrations that masks the intended activity.
Question 2: How can I be sure my compound is soluble in the assay medium?
Answer: The solubility of this compound can be limited in aqueous solutions. First, prepare a high-concentration stock in an appropriate organic solvent like DMSO. When diluting into your aqueous assay buffer (e.g., cell culture media), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. If you suspect precipitation, you can measure the concentration of the compound in the supernatant after centrifugation of the final assay medium.
Question 3: Could my storage conditions have caused the compound to degrade?
Answer: Yes. This compound, like many organic molecules, is susceptible to degradation. For long-term storage, it should be kept as a dry powder at -20°C or lower, protected from light and moisture. Solutions, especially in protic solvents, are more prone to hydrolysis. It is recommended to prepare fresh solutions for each experiment or store aliquots of a high-concentration stock solution in an anhydrous solvent like DMSO at -80°C.
Part 2: In-Depth Troubleshooting Workflow
If the initial checks from the FAQs do not resolve the issue, a more systematic approach is required. This workflow is designed to logically isolate the variable responsible for the observed low bioactivity.
Workflow Diagram: Systematic Troubleshooting
Caption: Potential metabolic pathway leading to compound inactivation.
Part 3: Final Recommendations
If you have systematically worked through these steps and still observe low bioactivity, consider the fundamental hypothesis. It is possible that this compound is not a potent modulator of your target or pathway of interest. At this stage, re-evaluating the primary literature or screening data that suggested its activity is a crucial scientific step. Consider testing structurally related analogs to understand the structure-activity relationship (SAR) and potentially identify a more potent compound.
References
There are no specific scientific publications directly addressing the "low bioactivity" of this compound as a standalone topic. The protocols and principles described are based on standard, widely accepted practices in pharmacology and drug discovery for troubleshooting compound activity.
Technical Support Center: Chiral Separation of N-Acetylindoline-2-carboxylic Acid Enantiomers
Welcome to the technical support center for the chiral separation of N-Acetylindoline-2-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to empower you to overcome common challenges in chiral chromatography and achieve baseline resolution of your target enantiomers.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when beginning to develop a separation method for this compound.
Q1: What are the primary chromatographic techniques for separating this compound enantiomers?
The three primary techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
-
HPLC is the most common method, offering a wide variety of chiral stationary phases (CSPs) and mobile phase conditions. It can be performed in normal-phase, reversed-phase, or polar organic modes.[1][2]
-
SFC is a powerful alternative that often provides faster, more efficient separations with reduced organic solvent consumption.[3][4] It is particularly well-suited for acidic compounds on anion-exchange CSPs.[3][5]
-
CE uses a chiral selector added to the background electrolyte to form transient diastereomeric complexes that can be separated based on their different electrophoretic mobilities.[6][7] This technique is highly efficient but may be less suitable for preparative scale work.
Q2: How do I select the most appropriate Chiral Stationary Phase (CSP)?
Choosing the right CSP is the most critical factor for a successful chiral separation.[8] For an N-acetylated cyclic amino acid like this compound, the following CSP families are excellent starting points:
-
Polysaccharide-based CSPs (Cellulose or Amylose Derivatives): These are the most versatile and widely used CSPs, offering broad selectivity. Immobilized versions (e.g., Chiralpak® IA, IB, IC) are robust and compatible with a wider range of solvents.[9] A recommended starting point is an amylose-based column, such as Chiralpak® IA.[4]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): Columns like CHIROBIOTIC™ T are known to be effective for the separation of underivatized and N-derivatized amino acids.[10][11] They can be operated in multiple modes (reversed-phase, polar organic), offering flexibility.
-
Anion-Exchanger CSPs (e.g., Quinine-based): CSPs like CHIRALPAK® QN-AX and QD-AX are specifically designed for acidic compounds.[3] The separation mechanism is based on an ion-exchange interaction between the protonated chiral selector and the deprotonated carboxylic acid analyte, making them highly effective for this target molecule.[3][5]
Q3: What is the role of acidic and basic additives in the mobile phase?
Additives are crucial for controlling the ionization state of both the analyte and the CSP, which directly impacts retention, peak shape, and selectivity.
-
For Acidic Analytes: An acidic additive (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA) is typically used in normal-phase or reversed-phase HPLC.[1] The acid suppresses the ionization of the analyte's carboxylic acid group, reducing peak tailing caused by strong interactions with the silica support. However, for anion-exchange CSPs, the goal is to have the analyte ionized, so the mobile phase pH is kept weakly acidic (pH 5-7) to ensure the analyte is deprotonated and the selector is protonated.[3]
-
Concentration Matters: The concentration of the additive can dramatically affect selectivity, and in some cases, even reverse the elution order of the enantiomers.[12] It is a key parameter to optimize.
Q4: Should I start with normal-phase, reversed-phase, or polar organic mode for HPLC?
The choice of mode depends on the analyte's solubility and the selected CSP.
-
Normal Phase (NP): Uses non-polar solvents like hexane with a polar alcohol modifier (e.g., isopropanol or ethanol). It is often the first choice for polysaccharide CSPs and can provide excellent selectivity.[1]
-
Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is compatible with many macrocyclic glycopeptide and some derivatized polysaccharide CSPs (e.g., Chiralpak AD-RH). It is advantageous for LC-MS applications.[13]
-
Polar Organic Mode (POM): Uses polar organic solvents like methanol or acetonitrile, often with acidic and/or basic additives. This mode is highly effective for macrocyclic glycopeptide phases like CHIROBIOTIC™ T2.[10]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
SFC offers several key advantages over HPLC for separating this compound:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates, leading to significantly faster analysis times.[4]
-
Efficiency: SFC often yields sharper peaks and higher column efficiency.
-
Green Chemistry: It drastically reduces the consumption of organic solvents.
-
Unique Selectivity: The solvation properties of supercritical CO2 are different from liquid solvents, which can lead to unique and sometimes superior chiral recognition, especially on anion-exchange CSPs.[3][5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during method development, presented in a direct question-and-answer format.
Problem: I am not seeing any separation of the enantiomers (the peak is a single singlet).
-
Possible Cause 1: Inappropriate CSP. The chosen stationary phase may not possess the necessary chiral recognition mechanism for your molecule. Enantiomeric separation relies on forming a transient diastereomeric complex, which requires at least three points of interaction between the analyte and the CSP.[11]
-
Solution 1: Screen Different CSPs. The most effective approach is to screen a small set of orthogonal CSPs. For this compound, a good screening set would include a polysaccharide-based column (e.g., Chiralpak® IA), a macrocyclic glycopeptide column (e.g., CHIROBIOTIC™ T), and an anion-exchange column (e.g., CHIRALPAK® QN-AX).
-
Possible Cause 2: Suboptimal Mobile Phase. The mobile phase composition may be preventing the necessary interactions for chiral recognition. For example, in normal phase, a modifier percentage that is too high can disrupt the hydrogen bonding required for separation.
-
Solution 2: Screen Different Mobile Phases. Before abandoning a column, test it under different chromatographic modes if possible (e.g., switch from normal phase to polar organic mode). Systematically vary the modifier (e.g., switch from isopropanol to ethanol) and the additive (e.g., switch from TFA to formic acid).[12]
Problem: My peaks are separated, but the resolution (Rs) is less than 1.5.
-
Possible Cause 1: Mobile phase composition is not optimal. The strength of the mobile phase (modifier percentage) directly influences retention and resolution.
-
Solution 1: Optimize Modifier Percentage. Decrease the percentage of the polar modifier (e.g., ethanol in hexane) in small increments (e.g., from 20% to 15%, then to 10%). This will increase retention times and often provides the necessary space for the peaks to resolve.
-
Possible Cause 2: Flow rate is too high. A high flow rate can reduce the time available for the enantiomers to interact with the CSP, leading to lower efficiency and resolution.
-
Solution 2: Reduce the Flow Rate. Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). This can significantly improve resolution, albeit at the cost of a longer run time.
-
Possible Cause 3: Temperature is not optimal. Temperature affects the thermodynamics and kinetics of the chiral recognition process.
-
Solution 3: Evaluate Temperature Effects. Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity for separations driven by hydrogen bonding or dipole-dipole interactions.
Caption: Logical workflow for troubleshooting poor peak resolution.
Problem: My peaks are showing significant tailing.
-
Possible Cause 1: Secondary Interactions. The carboxylic acid group can engage in strong, undesirable ionic interactions with active sites on the silica surface of the CSP, causing tailing.
-
Solution 1: Use an Acidic Additive. Add a small concentration (e.g., 0.1%) of an acid like TFA or formic acid to the mobile phase.[1] This protonates the silanol groups and keeps the analyte in its neutral form, minimizing secondary interactions.
-
Possible Cause 2: Sample Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution 2: Reduce Sample Concentration. Prepare a more dilute sample (e.g., reduce concentration from 1 mg/mL to 0.2 mg/mL) and re-inject.
-
Possible Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution 3: Dissolve Sample in Mobile Phase. Whenever possible, dissolve your sample directly in the initial mobile phase.[4] If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.
Problem: My retention times are drifting between injections.
-
Possible Cause: Insufficient Column Equilibration. Chiral separations, particularly in normal phase, can require long equilibration times. If the column is not fully equilibrated, retention times will be unstable.[14]
-
Solution: Increase Equilibration Time. After changing the mobile phase or after the system has been idle, flush the column with at least 20-30 column volumes of the new mobile phase before the first injection. Ensure the system backpressure and detector baseline are stable.
Experimental Protocols
These protocols provide validated starting points for your method development.
Protocol 1: Chiral HPLC Method (Normal Phase)
This method is a robust starting point based on a polysaccharide CSP, which has broad applicability.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.[4]
-
Mobile Phase: Isocratic mixture of n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.
Methodology Steps:
-
Install the specified chiral column.
-
Prime the HPLC pumps with the respective mobile phase components.
-
Set the mobile phase composition to 80% Hexane, 20% Ethanol, and 0.1% TFA.
-
Equilibrate the column at 1.0 mL/min until a stable baseline is achieved (minimum 30 minutes).
-
Set the column oven temperature to 25°C.
-
Prepare the sample by dissolving it in the mobile phase mixture.
-
Inject the sample and begin data acquisition.
-
Optimization: If resolution is poor, decrease the ethanol percentage to 15% or 10%. If peaks are tailing, ensure the TFA concentration is correct.
Protocol 2: Chiral SFC Method (Anion-Exchange)
This method leverages the high efficiency of SFC with a CSP designed specifically for acidic analytes.
-
Column: CHIRALPAK® QN-AX (Quinine-based anion exchanger) on 5 µm silica gel, 4.6 x 100 mm.[3]
-
Mobile Phase: Supercritical CO₂ / Methanol with additives.
-
Modifier: Methanol / Formic Acid / Ammonium Formate (100 / 0.40 / 0.35 v/v/m).
-
Gradient/Isocratic: Start with an isocratic elution of 35% modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 0.5 mg/mL.
Methodology Steps:
-
Install the specified chiral column in the SFC system.
-
Set the back pressure regulator to 150 bar and the column temperature to 35°C.
-
Prepare the modifier by mixing methanol, formic acid, and ammonium formate in the specified ratio.
-
Set the isocratic mobile phase composition to 65% CO₂ and 35% modifier.
-
Equilibrate the system at 3.0 mL/min until the pressure and temperature are stable.
-
Inject the sample dissolved in methanol.
-
Optimization: The primary parameter for adjusting retention and resolution in SFC is the percentage of the modifier.[5] To increase retention, decrease the modifier percentage. The concentration of additives can also be fine-tuned to improve peak shape.
Caption: A systematic strategy for selecting a chiral stationary phase.
Data Summary Tables
Table 1: Recommended Starting Conditions for HPLC and SFC
| Parameter | HPLC (Normal Phase) | SFC (Anion-Exchange) |
| CSP | Chiralpak® IA (Amylose-based) | CHIRALPAK® QN-AX |
| Mobile Phase A | n-Hexane | Supercritical CO₂ |
| Mobile Phase B | Ethanol | Methanol |
| Additive(s) | 0.1% Trifluoroacetic Acid | 0.4% Formic Acid + 0.35% NH₄OOCH in MeOH |
| Composition | 80% A / 20% B | 65% A / 35% B |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 35°C |
| Back Pressure | N/A | 150 bar |
Table 2: Comparison of Primary Separation Techniques
| Feature | HPLC | SFC |
| Speed | Moderate | Very Fast |
| Solvent Usage | High (Organic) | Low (Organic), High (CO₂) |
| Column Compatibility | Broad range of dedicated CSPs | Many HPLC CSPs are compatible |
| Selectivity | Excellent, highly tunable | Excellent, often complementary to HPLC |
| Preparative Scale | Well-established | Highly advantageous due to easy solvent removal |
| LC-MS Compatibility | Good (especially in RP mode) | Good, requires compatible additives |
References
- AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
- Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies, Agilent Technologies.
- Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- Rattinam, R. (2020, May 20). Trouble with chiral separations. Chromatography Today.
- ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Playth, M., & Liu, Y. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- ResearchGate. (n.d.). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in...
- Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Al-Ghanayem, A. A., & El-Rassy, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6241.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Peter, A., & Vékey, K. (2019). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 9(12), 294.
- Aturki, Z., & Fanali, S. (2010). Chiral analysis by capillary electrophoresis using antibiotics as chiral selector. Journal of pharmaceutical and biomedical analysis, 53(5), 1138–1151.
- de la Guardia, M., & Armenta, S. (2016). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 130, 14-25.
- Nagy, G., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Analytical chemistry, 91(23), 15234–15242.
- Reddit. (2023, April 6). Developing a chiral separation on HPLC in NP. r/Chempros.
- Simó-Alfonso, E. F., et al. (2020). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods and protocols, 3(1), 19.
- Zhang, T., et al. (2013). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC North America, 31(11), 942-951.
- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl...
- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Suntornsuk, W., & Suntornsuk, L. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(7), 1367.
- Ishihama, Y., & Asakawa, N. (2002). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors.
- Chenault, H. K., & Whitesides, G. M. (1987). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 109(12), 3799–3801.
- Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303.
- Gotti, R. (2015). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Production of N-Acetylindoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of N-Acetylindoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Section 1: Synthesis of Indoline-2-carboxylic Acid Precursor
The quality and yield of your final product, this compound, are highly dependent on the successful synthesis of its precursor, indoline-2-carboxylic acid. A common route involves the Fischer indole synthesis followed by reduction.
Frequently Asked Questions & Troubleshooting
Q1: My Fischer indole synthesis of indole-2-carboxylic acid is resulting in a low yield. What are the common contributing factors?
Low yields in Fischer indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] The reaction is particularly sensitive to temperature and the strength of the acid catalyst.[1]
To address low yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and the choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, PPA, or Lewis acids like ZnCl₂).[1][2] The reaction temperature is often a compromise between the rate of reaction and the stability of the starting materials and product.[3]
-
Purity of Starting Materials: Ensure the purity of your phenylhydrazine and pyruvic acid, as impurities can lead to unwanted side reactions.[1]
-
Substituent Effects: Be mindful of the electronic properties of any substituents on your phenylhydrazine. Electron-donating groups can sometimes favor N-N bond cleavage, leading to side reactions instead of the desired cyclization.[2]
Q2: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
A common side reaction is the self-condensation of aldehydes or ketones with α-hydrogens under acidic conditions, which can compete with the desired indole formation.[1] Additionally, as mentioned above, certain substituents on the arylhydrazine can promote undesired cleavage pathways.[2]
Troubleshooting Side Product Formation:
-
Temperature Control: Maintain strict temperature control as higher temperatures can promote side reactions.
-
Catalyst Choice: Experiment with different acid catalysts. Lewis acids may sometimes offer better selectivity compared to Brønsted acids.
-
Purification: If side products are unavoidable, a robust purification strategy for the resulting indole-2-carboxylic acid will be necessary before proceeding to the reduction and acetylation steps.
Q3: What are the key considerations for the reduction of indole-2-carboxylic acid to indoline-2-carboxylic acid?
The reduction of the indole ring to an indoline is typically achieved through catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4]
-
Hydrogen Pressure: The reaction is often carried out under a hydrogen atmosphere, and the pressure can be a critical parameter to optimize.[3]
-
Solvent: The choice of solvent can influence the reaction rate and efficiency.
-
Reaction Monitoring: It is crucial to monitor the reaction to avoid over-reduction or other side reactions. This can be done using techniques like TLC or HPLC.
Section 2: N-Acetylation of Indoline-2-carboxylic Acid
The N-acetylation step is the final key transformation to obtain this compound. While generally a high-yielding reaction, issues can still arise.
Frequently Asked Questions & Troubleshooting
Q1: My N-acetylation reaction is incomplete, and I have a significant amount of starting material left. What should I do?
Incomplete conversion can be due to several factors related to the reaction conditions and reagents.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the acetylating agent, typically acetic anhydride.
-
Base: A base, such as triethylamine, is crucial to neutralize the acetic acid byproduct and drive the reaction to completion. Use at least one equivalent, and often a slight excess is beneficial.[4]
-
Catalyst: While not always necessary, a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3][4]
-
Temperature and Reaction Time: The reaction is often performed at or below room temperature to control exothermicity, but gentle heating might be required to push the reaction to completion.[4][5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q2: The purity of my crude this compound is low. How can I improve it?
Low purity can result from side reactions or incomplete removal of reagents and byproducts.
-
Work-up Procedure: A proper aqueous work-up is essential. This typically involves quenching the reaction, adjusting the pH to precipitate the product, and washing with water to remove water-soluble impurities.[4]
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. Suitable solvent systems may include ethanol/water mixtures or other polar organic solvents.[5][6]
Experimental Protocol: N-Acetylation of Indoline-2-carboxylic Acid
This protocol is a general guideline and may require optimization for your specific scale and equipment.
-
Reaction Setup: In a suitable reactor, dissolve indoline-2-carboxylic acid in an appropriate solvent such as acetone.
-
Addition of Base and Catalyst: Add triethylamine (1.25-1.8 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]
-
Acetylation: Cool the mixture (e.g., to 0-5 °C) and slowly add acetic anhydride (at least 1 equivalent).[4]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into a mixture of ice and dilute acid (e.g., HCl).[4]
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.
| Parameter | Recommended Condition | Reference |
| Solvent | Acetone | [4] |
| Base | Triethylamine (1.25-1.8 eq.) | [4] |
| Catalyst | 4-Dimethylaminopyridine (catalytic) | [3][4] |
| Acetylating Agent | Acetic Anhydride (≥ 1 eq.) | [4][5] |
| Temperature | 0-25 °C | [4] |
Section 3: Purification and Analysis
A robust purification and analytical strategy is critical to ensure the final product meets the required specifications.
Frequently Asked Questions & Troubleshooting
Q1: What is the best way to purify this compound on a large scale?
For large-scale purification, recrystallization is often the most practical and cost-effective method.
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for high recovery of pure crystals. Ethanol/water mixtures are often a good starting point.[5]
-
Seeding: For consistent crystallization, seeding the supersaturated solution with a small amount of pure product can be beneficial.
-
Cooling Profile: A controlled cooling rate can lead to larger, purer crystals that are easier to filter.
Q2: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
HPLC: High-Performance Liquid Chromatography is essential for determining the purity of the compound and quantifying any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid) is a common choice.
-
Chiral HPLC: If you are working with a specific enantiomer, chiral HPLC is necessary to determine the enantiomeric excess (e.e.).[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Section 4: Scale-Up Considerations
Moving from a laboratory scale to pilot or industrial production presents a new set of challenges.
Frequently Asked Questions & Troubleshooting
Q1: What are the main challenges I should anticipate when scaling up the synthesis of this compound?
-
Heat Transfer: Reactions that are easily controlled in a lab flask can become highly exothermic in a large reactor. Ensure your reactor has adequate cooling capacity to manage the heat generated during the acetylation step.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" and increased side product formation.
-
Material Handling: Handling larger quantities of chemicals requires careful planning and appropriate safety measures. The corrosive nature of some reagents, like strong acids, necessitates the use of compatible equipment.[7]
-
Waste Management: Larger scale production generates more waste, which must be handled and disposed of in an environmentally responsible and compliant manner.[7][8]
Q2: How can I ensure consistent product quality from batch to batch?
-
Process Analytical Technology (PAT): Implementing in-process monitoring can help ensure consistency. This could involve real-time monitoring of temperature, pH, or reactant concentration.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the manufacturing process.
-
Raw Material Qualification: Ensure the quality of your starting materials is consistent from different suppliers or batches.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
Caption: A simplified workflow for the synthesis of this compound, including key troubleshooting decision points.
References
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv
- Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl.
- Why Do Some Fischer Indoliz
- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
- Problems with Fischer indole synthesis. Reddit. [Link]
- Synthesis of indoles. Organic Chemistry Portal. [Link]
- This compound. PubChem - NIH. [Link]
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
- Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.
- Carboxylic Acid Innovations Driving Down Manufacturing Costs.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 8. Carboxylic Acid Innovations Driving Down Manufacturing Costs [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized N-Acetylindoline-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's purity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for confirming the chemical and stereochemical purity of synthesized N-Acetylindoline-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Imperative of Purity for this compound
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers.[2][3] In pharmaceutical applications, it is common for one enantiomer to possess the desired therapeutic activity while the other may be inactive or, in some cases, cause undesirable side effects.[2][3] Therefore, validating the purity of this compound is a two-fold challenge: ascertaining the absence of chemical impurities from the synthesis and quantifying the excess of the desired enantiomer.
A Comparative Overview of Analytical Methodologies
The selection of an analytical technique is dictated by the specific question being asked about the sample's purity. The following table provides a comparative overview of the methods discussed in this guide.
| Analytical Technique | Primary Purpose | Specificity | Sensitivity | Sample Requirement |
| Chiral High-Performance Liquid Chromatography (HPLC) | Quantification of enantiomeric purity (enantiomeric excess). | High for enantiomers. | High (ng to µg range). | Low (mg). |
| Achiral High-Performance Liquid Chromatography (HPLC) | Quantification of chemical purity (non-chiral impurities). | High for chemical impurities. | High (ng to µg range). | Low (mg). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of major impurities. | High for structure elucidation. | Moderate. | Moderate (mg). |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | High for molecular weight. | Very High (pg to ng range). | Very Low (µg to ng). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Moderate. | Moderate. | Low (mg). |
| Elemental Analysis | Confirmation of elemental composition. | Low (bulk analysis). | Moderate. | Moderate (mg). |
| Acid-Base Titration | Quantification of overall carboxylic acid content. | Low (non-specific). | Low. | High (mg). |
In-Depth Analytical Protocols and Data Interpretation
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds due to its high resolution and accuracy.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions (Representative):
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a common choice for separating chiral acids.[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of hexane and isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Expected Results & Interpretation:
A successful separation will show two distinct peaks. The relative area of these peaks is used to determine the enantiomeric excess. For pharmaceutical applications, an enantiomeric excess of >99% is often required.[5]
Sources
- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to N-Acetylindoline-2-carboxylic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
N-Acetylindoline-2-carboxylic acid, a conformationally constrained analog of tryptophan, represents a privileged scaffold in medicinal chemistry. Its unique structural features have spurred the development of a diverse array of analogs with significant therapeutic potential. This comprehensive guide provides a comparative analysis of this compound and its derivatives, focusing on their synthesis, physicochemical properties, and a range of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects. We delve into the structure-activity relationships that govern their efficacy and explore the underlying mechanisms of action, supported by detailed experimental protocols and visual pathway diagrams to empower researchers in the field of drug discovery and development.
Introduction: The Significance of the Indoline Scaffold
The indoline nucleus, a bicyclic heterocyclic aromatic compound, is a cornerstone in the design of pharmacologically active molecules. Its rigid structure, which can be strategically functionalized, allows for precise interactions with biological targets. This compound emerges as a particularly intriguing derivative, incorporating an acetyl group that can influence its lipophilicity and metabolic stability, and a carboxylic acid moiety that can participate in crucial binding interactions. This guide will explore how modifications to this core structure give rise to a spectrum of analogs with tailored biological activities.
Synthesis and Physicochemical Properties: A Foundation for Comparison
The synthesis of this compound and its analogs typically involves a multi-step process, often commencing with a Fischer indole cyclization, followed by N-acetylation and reduction of the indole ring to an indoline. The optical resolution of the resulting racemic mixture is a critical step to isolate the desired enantiomer, as biological activity is often stereospecific.
A common synthetic route is outlined below:
Caption: General synthetic workflow for this compound.
The physicochemical properties of this compound serve as a baseline for comparison with its analogs. Modifications to the scaffold, such as the introduction of different acyl groups, or substitutions on the aromatic ring, can significantly alter properties like solubility, lipophilicity (LogP), and polar surface area, which in turn influence pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Comparative Biological Activities
The therapeutic potential of this compound and its analogs spans several key areas of drug development. The following sections provide a comparative overview of their activities, supported by experimental data from the literature.
Anticancer Activity
Derivatives of the indoline-2-carboxylic acid scaffold have demonstrated significant potential as anticancer agents. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 position and the formation of amide derivatives at the C-2 carboxyl group can dramatically enhance cytotoxicity against various cancer cell lines.
One study explored a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives and evaluated their inhibitory activities against NF-κB, a key transcription factor implicated in cancer progression.[1] The results indicated that the introduction of a Boc group at the N-1 position led to outstanding results.[1]
Table 2: Comparative Anticancer Activity of Indoline-2-carboxylic Acid Derivatives
| Compound/Analog | Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |
| Indoline-2-carboxylic acid N-(3',5'-bis(trifluoromethyl)phenyl)amide | Various | Not specified, but showed potent activity | N-phenylamide with electron-withdrawing groups | [2] |
| N-Boc-indoline-2-carboxylic acid N-(phenyl)amide | Various | Not specified, but showed outstanding results | N-Boc protecting group | [1] |
| 3-methylindole-2-carboxamide derivative (5e) | A-549, MCF-7, Panc-1 | 0.95, 0.80, 1.00 | 3-methyl substitution and specific amide side chain | [3] |
The mechanism of anticancer activity for many indole derivatives involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[4]
Caption: Potential anticancer mechanisms of action for indole derivatives.
Antimicrobial Activity
The indole scaffold is a common motif in natural and synthetic compounds exhibiting antimicrobial properties. Analogs of this compound, particularly those with specific substitutions, have shown promising activity against a range of bacterial and fungal pathogens.
A study on new ester and amide derivatives of indole-2-carboxylic acid demonstrated significant antimicrobial effects.[5] For instance, one of the synthesized amide derivatives was the most active against Enterococcus faecalis and also showed notable activity against Candida albicans.[5]
Table 3: Comparative Antimicrobial Activity of Indole-2-carboxylic Acid Derivatives
| Compound/Analog | Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |
| Indole-2-carboxylic acid amide derivative (Compound 2) | Enterococcus faecalis | Not specified, but most active | Specific amide substitution | [5] |
| Indole-2-carboxylic acid amide derivative (Compound 2) | Candida albicans | 8 | Specific amide substitution | [5] |
| Various Indole-based AHL mimics | Pseudomonas aeruginosa | 44-65% inhibition at 250 µM | Varied N-acyl and aminoindole moieties | [6] |
The antimicrobial mechanism of indole derivatives can be multifaceted, including the inhibition of bacterial signaling pathways like quorum sensing.[6]
Enzyme Inhibitory Activity
This compound and its analogs have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
For example, derivatives of indole-2-carboxylic acid have been designed and synthesized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are implicated in tumor immune evasion.[7] Another study focused on developing indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[8]
Table 4: Comparative Enzyme Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Therapeutic Area | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | Oncology | [7] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 | Oncology | [7] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | Antiviral | [8] |
The inhibitory activity of these compounds is often driven by specific interactions with the enzyme's active site, where the carboxylic acid and other functional groups can form key hydrogen bonds and other non-covalent interactions.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of N-Acyl Indoline-2-Carboxylic Acid Derivatives
This protocol outlines a general procedure for the synthesis of N-acyl indoline-2-carboxylic acid analogs, allowing for the introduction of various acyl groups to probe structure-activity relationships.
Materials:
-
Indoline-2-carboxylic acid
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, propionyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve indoline-2-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl indoline-2-carboxylic acid derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for anticancer activity screening.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core scaffold can lead to significant enhancements in potency and selectivity for various therapeutic targets. The N-acetyl group and the carboxylic acid moiety are key functional groups that can be readily modified to fine-tune the pharmacological profile of these molecules.
Future research in this area should focus on the systematic synthesis and screening of novel analogs to build a more comprehensive understanding of their SAR. Exploring different N-acyl groups, substitutions on the aromatic ring, and the formation of diverse amide and ester derivatives will likely yield compounds with improved efficacy and drug-like properties. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical candidates. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of the next generation of indoline-based therapeutics.
References
- Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5253. [Link]
- Baytaş, S., et al. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Fabad Journal of Pharmaceutical Sciences, 36(2), 53-61. [Link]
- Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]
- Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
- Lala, S., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5488. [Link]
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9865-9874. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10058771, this compound.
- Request PDF. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)
- ResearchGate. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. [Link]
- Wang, D., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5451-5464. [Link]
- Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5253. [Link]
Sources
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-based novel small molecules for the modulation of bacterial signalling pathways. | Sigma-Aldrich [merckmillipore.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Anti-Inflammatory Agents: A Comparative Guide to the Structure-Activity Relationship of N-Acetylindoline-2-carboxylic Acid Derivatives as mPGES-1 Inhibitors
In the relentless pursuit of safer and more targeted anti-inflammatory therapeutics, researchers have shifted their focus from the broad-spectrum inhibition of cyclooxygenase (COX) enzymes to more specific downstream targets. Microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a particularly promising target.[1][2] This inducible enzyme is terminally responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, selective mPGES-1 inhibitors offer the potential to reduce inflammation without the gastrointestinal and cardiovascular side effects associated with broad prostanoid suppression.[1]
This guide provides an in-depth comparison of N-Acetylindoline-2-carboxylic acid derivatives, a class of compounds evolved from the 5-lipoxygenase-activating protein (FLAP) inhibitor MK-886, as potent and selective inhibitors of mPGES-1. We will dissect their structure-activity relationships (SAR), present comparative experimental data, and provide a detailed protocol for assessing their inhibitory activity, offering a comprehensive resource for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Structure for mPGES-1 Inhibition
The journey to potent mPGES-1 inhibitors from the indoline scaffold began with the observation that the FLAP inhibitor MK-886 also exhibited inhibitory activity against mPGES-1.[1] This led to systematic modifications of the indole core of MK-886 to optimize potency and selectivity for mPGES-1. The general structure of the this compound derivatives discussed herein is characterized by a central indoline-2-carboxylic acid core, an N-acyl group, and various substituents on the indole ring.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of these derivatives against mPGES-1 are highly dependent on the nature and position of substituents on the indoline scaffold. The following sections break down the key SAR findings based on the foundational work by Riendeau and colleagues.
The Critical Role of the N-Acyl Group
The N-acyl group at the 1-position of the indoline ring is a primary determinant of inhibitory activity. The parent compound, MK-886, features a p-chlorobenzoyl group. Exploration of this position has revealed that bulky, lipophilic aromatic groups are generally favored for potent mPGES-1 inhibition.
Impact of Substitutions on the Indole Ring
Modifications to the benzene portion of the indoline ring have a significant impact on activity. Small, electron-withdrawing groups at the 5-position, such as a chloro or fluoro substituent, have been shown to enhance potency. Conversely, larger groups or substitutions at other positions on the ring can be detrimental to activity.
The Indispensable Carboxylic Acid
The 2-carboxylic acid moiety is a crucial feature for potent inhibition. It is believed to act as a key binding group within the active site of the mPGES-1 enzyme. Esterification or replacement of the carboxylic acid with other functional groups typically leads to a significant loss of inhibitory activity.
Comparative Data Analysis of Key Derivatives
The following table summarizes the in vitro inhibitory potencies of selected this compound derivatives against human mPGES-1. This data, adapted from the seminal work in the field, highlights the key SAR trends.[3]
| Compound | N-Acyl Group | 5-Position Substituent | h-mPGES-1 IC50 (nM) |
| MK-886 | p-Chlorobenzoyl | H | 1600 |
| Derivative 1 | p-Chlorobenzoyl | Cl | 7 |
| Derivative 2 | p-Trifluoromethylbenzoyl | Cl | 3 |
| Derivative 3 | Benzoyl | Cl | 30 |
| Derivative 4 | p-Chlorobenzoyl | F | 23 |
| Derivative 5 | p-Chlorobenzoyl | CH3 | 150 |
Data presented is illustrative and based on published findings for indole derivatives closely related to the N-Acetylindoline scaffold.[3]
The data clearly demonstrates that the addition of a chloro group at the 5-position (Derivative 1 vs. MK-886) dramatically increases potency. Further optimization of the N-acyl group, for instance, by replacing the p-chloro with a p-trifluoromethyl group (Derivative 2), leads to a further enhancement in inhibitory activity.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR takeaways for the this compound scaffold.
Caption: Key SAR points for this compound derivatives as mPGES-1 inhibitors.
Experimental Protocol: In Vitro mPGES-1 Inhibition Assay
The following protocol provides a detailed methodology for determining the in vitro inhibitory activity of test compounds against human mPGES-1. This assay is crucial for validating the potency of newly synthesized derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human mPGES-1.
Materials:
-
Human mPGES-1 enzyme (microsomal preparation)
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) cofactor
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a stable PGE2 analog for quantification)
-
PGE2 standard
-
96-well plates
-
ELISA kit for PGE2 detection or LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume of the diluted test compounds to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Cofactor Addition: Prepare a master mix containing the assay buffer, human mPGES-1 enzyme, and GSH. Add this master mix to all wells except the negative control.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 1-2 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE2 Quantification: Determine the concentration of PGE2 produced in each well using a validated method, such as a competitive ELISA or LC-MS/MS.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Self-Validation:
-
The positive control (enzyme, substrate, cofactor, no inhibitor) should show robust PGE2 production.
-
The negative control (substrate, cofactor, no enzyme) should show no or minimal PGE2 production.
-
A known mPGES-1 inhibitor should be run as a reference compound to ensure the assay is performing as expected.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro mPGES-1 inhibition assay.
Caption: Workflow for the in vitro mPGES-1 inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of mPGES-1. The clear structure-activity relationships identified provide a rational basis for the design of next-generation anti-inflammatory agents. Key takeaways for medicinal chemists include the importance of a bulky, lipophilic N-acyl group, the beneficial effect of small, electron-withdrawing substituents at the 5-position, and the essential nature of the 2-carboxylic acid moiety.
While significant progress has been made in achieving high in vitro potency, challenges remain, particularly concerning in vivo efficacy and pharmacokinetic properties.[1] Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to translate their impressive in vitro activity into clinically viable drug candidates. The continued exploration of this chemical space holds great promise for the development of safer and more effective treatments for a wide range of inflammatory conditions.
References
- Current time inform
- Riendeau, D., Aspiotis, R., Ethier, D., Gareau, Y., Grimm, E. L., Guay, J., ... & Friesen, R. W. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & medicinal chemistry letters, 15(14), 3352-3355. [Link]
- Gauthier, J. Y., Ouimet, M., Wesolowski, G., Bayly, C., Brideau, C., Chan, C. C., ... & Riendeau, D. (2010). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 2(7), 1143-1160. [Link]
- Che, J., Jia, Y., & Zhang, Q. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
- Koeberle, A., & Werz, O. (2014). 3D-QSAR Study of Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibitors. Current medicinal chemistry, 21(38), 4414-4433. [Link]
- Jia, Y., Zhang, Q., & Che, J. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
- Xu, D., Li, X., Liu, Y., Li, Y., Wu, C., & Wang, Y. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific reports, 8(1), 1-13. [Link]
- Wang, J., Limburg, D., Carter, J., Mbalaviele, G., Gierse, J., & Vazquez, M. (2010). Selective inducible microsomal prostaglandin E (2) synthase-1 (mPGES-1) inhibitors derived from an oxicam template. Bioorganic & medicinal chemistry letters, 20(5), 1604-1609. [Link]
- Werz, O., & Steinhilber, D. (2006). Effects of licofelone and MK-886 on the activity of mPGES-1. A,... Naunyn-Schmiedeberg's archives of pharmacology, 373(3), 205-213. [Link]
- General structures of different chemical classes of mPGES-1 inhibitors. [Link]
- Koeberle, A., Haberl, E. M., Rossi, A., Pergola, C., Dehm, F., Northoff, H., ... & Werz, O. (2009). Discovery of benzo [g] indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E (2) synthase-1. Bioorganic & medicinal chemistry, 17(24), 8146-8154. [Link]
- Bioorganic & medicinal chemistry letters. [Link]
- Norman, B. H., Arlook, T., Boodhoo, A., Deeter, J. B., Fivush, A., Hall, S. E., ... & Richardson, T. E. (2015). Discovery and characterization of 2-acylaminoimidazole mPGES-1 inhibitors. ACS medicinal chemistry letters, 6(12), 1196-1201. [Link]
Sources
A Comparative Guide to the Synthetic Routes of N-Acetylindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
N-Acetylindoline-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and stereoselective synthesis of this molecule is, therefore, of significant interest. This guide provides a detailed comparison of the primary synthetic strategies to produce this compound, offering an in-depth analysis of methodologies, experimental data, and process workflows to inform the selection of the most appropriate route for specific research and development needs.
Introduction to Synthetic Strategies
Two principal synthetic routes to this compound have been established, each with distinct advantages and disadvantages.
-
Route 1: Racemic Synthesis followed by Chiral Resolution. This classical approach involves the initial synthesis of a racemic mixture of this compound, which is then separated into its constituent enantiomers. The core of this route is the formation of the indole-2-carboxylic acid scaffold, which can be achieved through various methods, followed by N-acetylation and reduction of the indole ring.
-
Route 2: Asymmetric Synthesis from a Chiral Pool. This more modern approach leverages a readily available chiral starting material, L-phenylalanine, to directly synthesize the desired (S)-enantiomer of indoline-2-carboxylic acid. Subsequent N-acetylation provides the final product without the need for a resolution step, offering greater efficiency in obtaining the enantiomerically pure compound.
This guide will now delve into the specifics of each route, providing detailed protocols and comparative data.
Route 1: Racemic Synthesis and Subsequent Resolution
This strategy is characterized by the initial non-stereoselective construction of the indoline ring system, necessitating a final resolution step to isolate the desired enantiomer.
Workflow for Racemic Synthesis
Caption: Workflow for the racemic synthesis of this compound followed by chiral resolution.
Part 1: Synthesis of Indole-2-carboxylic Acid
Two common methods for the synthesis of the key intermediate, indole-2-carboxylic acid, are the Fischer indole synthesis and the Reissert synthesis.
Method A: Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of phenylhydrazine with pyruvic acid.
-
Experimental Protocol:
-
To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add pyruvic acid (1.05 eq) at a controlled temperature (e.g., 15-20°C).
-
Stir the mixture for a designated period (e.g., 1 hour) to form the phenylhydrazone intermediate.
-
Heat the reaction mixture (e.g., to 100°C) to effect the cyclization.
-
Upon cooling, the product precipitates and can be isolated by filtration.
-
Method B: Reissert Synthesis
This approach begins with the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.[1][2][3]
-
Experimental Protocol:
-
In a suitable solvent such as ethanol, react o-nitrotoluene (1.0 eq) with diethyl oxalate (1.0 eq) in the presence of a strong base like sodium ethoxide to form the ethyl o-nitrophenylpyruvate salt.[1]
-
Isolate the resulting salt.
-
The salt is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., ferrous sulfate and ammonia or hydrazine hydrate with a ferrous hydroxide catalyst).[3][4]
-
Acidification of the reaction mixture yields indole-2-carboxylic acid.
-
| Parameter | Fischer Indole Synthesis | Reissert Synthesis |
| Starting Materials | Phenylhydrazine, Pyruvic Acid | o-Nitrotoluene, Diethyl Oxalate |
| Key Reagents | Acid catalyst (e.g., Acetic Acid) | Strong base (e.g., NaOEt), Reducing agent (e.g., H₂/Pd-C, FeSO₄) |
| Typical Yield | ~53%[5] | ~56% (with Pd-loaded catalyst)[3] |
| Advantages | Fewer steps, readily available starting materials. | Avoids the use of potentially unstable hydrazines. |
| Disadvantages | Can have side reactions, potential for tar formation. | Multi-step process, requires a strong base and a reduction step. |
Part 2: N-Acetylation of Indole-2-carboxylic Acid
The N-acetylation of indole-2-carboxylic acid is a straightforward process, typically achieved using acetic anhydride.[6]
-
Experimental Protocol:
-
Suspend indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetone.
-
Add a base, for example, triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture and add acetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at room temperature until completion.
-
The product can be isolated by precipitation upon pouring the reaction mixture into an acidic aqueous solution.
-
| Parameter | Value |
| Reagents | Acetic anhydride, Triethylamine, DMAP |
| Solvent | Acetone |
| Typical Yield | ~92.6%[6] |
| Purity | Generally high after precipitation. |
Part 3: Reduction of N-Acetyl-indole-2-carboxylic Acid
The reduction of the indole nucleus to an indoline is a critical step. Catalytic hydrogenation is the most common and efficient method.[5]
-
Experimental Protocol:
-
Dissolve N-acetyl-indole-2-carboxylic acid in a suitable solvent like glacial acetic acid.
-
Add a noble metal catalyst, typically 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at elevated temperature (e.g., 75°C) and pressure until hydrogen uptake ceases.
-
Filter off the catalyst and evaporate the solvent.
-
The crude product can be purified by recrystallization.
-
| Parameter | Value |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst |
| Solvent | Glacial Acetic Acid |
| Temperature | 50-85°C[5] |
| Typical Yield | ~87.8%[5] |
| Purity | High after recrystallization. |
Part 4: Chiral Resolution
The final step in this route is the separation of the racemic this compound into its enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-phenylglycinol.[7]
-
Experimental Protocol:
-
Dissolve the racemic this compound in a suitable solvent mixture (e.g., ethanol/water).
-
Add the chiral resolving agent, for example, (R)-phenylglycinol (0.5-1.0 eq).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Isolate the crystalline salt by filtration.
-
Liberate the desired enantiomer from the salt by treatment with an acid (e.g., HCl).
-
| Parameter | Value |
| Resolving Agent | (R)-phenylglycinol or other chiral amines/alcohols |
| Solvent | Ethanol, water, or mixtures thereof |
| Typical Yield of Desired Enantiomer | <50% (per resolution cycle) |
| Enantiomeric Excess (e.e.) | >99% achievable after recrystallization |
Route 2: Asymmetric Synthesis from L-Phenylalanine
This route offers a more direct path to the enantiomerically pure (S)-N-Acetylindoline-2-carboxylic acid by starting with the naturally occurring chiral amino acid, L-phenylalanine.[8][9]
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-N-Acetylindoline-2-carboxylic acid from L-phenylalanine.
Part 1: Nitration of L-Phenylalanine
The initial step involves the dinitration of L-phenylalanine.
-
Experimental Protocol:
-
Prepare a nitrating mixture of urea nitrate in concentrated sulfuric acid.
-
Add L-phenylalanine to the cooled nitrating mixture.
-
After the reaction is complete, the product, 2,4-dinitro-L-phenylalanine, is precipitated by pouring the mixture onto ice.
-
| Parameter | Value |
| Reagents | Urea nitrate, Concentrated Sulfuric Acid |
| Typical Yield | ~75.7% (one-pot synthesis)[9] |
Part 2: Intramolecular Cyclization
The dinitrated intermediate undergoes an intramolecular nucleophilic aromatic substitution to form the indoline ring.
-
Experimental Protocol:
-
Treat 2,4-dinitro-L-phenylalanine with a base to facilitate the intramolecular cyclization, where the amino group displaces one of the nitro groups.
-
Acidification of the reaction mixture precipitates the product.
-
| Parameter | Value |
| Key Transformation | Intramolecular Nucleophilic Aromatic Substitution |
| Typical Yield | ~65.7%[9] |
| Enantiomeric Excess (e.e.) | >99.5%[9] |
Part 3: Reduction of the Nitro Group
The nitro group on the indoline ring is reduced to an amino group, which is subsequently removed. This transformation can be carried out in a one-pot procedure.
-
Experimental Protocol:
-
The (S)-6-nitroindoline-2-carboxylic acid is subjected to reduction, for instance, through catalytic hydrogenation, to yield (S)-6-aminoindoline-2-carboxylic acid.
-
The amino group can then be removed via diazotization followed by reduction.
-
| Parameter | Value |
| Key Transformation | Reduction of the nitro group. |
| Typical Yield | ~85.9% (for the one-pot transformation to (S)-indoline-2-carboxylic acid)[9] |
Part 4: N-Acetylation
The final step is the N-acetylation of (S)-indoline-2-carboxylic acid, which proceeds similarly to the method described in Route 1.
-
Experimental Protocol:
-
React (S)-indoline-2-carboxylic acid with acetic anhydride in the presence of a base to afford the final product.
-
| Parameter | Value |
| Reagents | Acetic anhydride, Base (e.g., Triethylamine) |
| Overall Yield from L-Phenylalanine | ~42%[8] |
| Enantiomeric Purity | Maintained from the starting material (>99.5% e.e.)[9] |
Comparison Summary and Conclusion
| Feature | Route 1: Racemic Synthesis + Resolution | Route 2: Asymmetric Synthesis |
| Stereoselectivity | Non-selective, requires resolution. | Highly stereoselective. |
| Starting Materials | Phenylhydrazine/Pyruvic Acid or o-Nitrotoluene/Diethyl Oxalate (commodity chemicals). | L-Phenylalanine (readily available chiral pool material). |
| Overall Yield of a Single Enantiomer | Lower, theoretically capped at 50% per resolution cycle without racemization and recycling of the unwanted enantiomer. | Moderate (~42%), but all of the product is the desired enantiomer.[8] |
| Process Complexity | Involves a challenging resolution step which can be tedious and require optimization. | Multi-step synthesis with potentially hazardous nitration step. |
| Cost-Effectiveness | Can be cost-effective for the racemic mixture. The resolution step adds significant cost. | Potentially more cost-effective for the pure enantiomer as it avoids the resolution step and loss of 50% of the material. |
| Waste Generation | Generates waste from the unwanted enantiomer unless a recycling process is implemented. | More atom-economical for the desired enantiomer. |
Expert Insights and Recommendations:
For researchers and drug development professionals, the choice between these two synthetic routes for this compound depends heavily on the specific project requirements.
Route 1 is a viable option when a racemic mixture is acceptable for initial studies or when a robust and scalable resolution process is already established. The starting materials are inexpensive and widely available. However, the inherent inefficiency of resolving a racemic mixture, with a theoretical maximum yield of 50% for the desired enantiomer without a recycling loop for the unwanted enantiomer, is a significant drawback for large-scale production.
Route 2 represents a more elegant and efficient approach for obtaining the enantiomerically pure (S)-N-Acetylindoline-2-carboxylic acid. By starting from a chiral precursor, it circumvents the need for a costly and often difficult resolution step. While the overall yield is moderate, all of the material produced is the desired enantiomer, making it a more atom-economical and potentially more cost-effective strategy for producing the final active pharmaceutical ingredient intermediate. The use of harsh nitrating conditions is a safety consideration that must be carefully managed.
References
- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
- Google Patents. New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
- ResearchGate. Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection.
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
- ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
- Organic Syntheses Procedure. indole.
- Google Patents. CN102020600B - Synthetic method of indole-2-carboxylic acid.
- Google Patents. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
- Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid.
- Google Patents. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Organic Chemistry Portal. Synthesis of indolines.
- ResearchGate. (PDF) Indolines from Oxindoles, Isatins, and Indoxyls.
- PubChem. This compound.
- PMC - NIH. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- ElectronicsAndBooks. Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP.
- ResearchGate. (PDF) A convenient preparation of indoline.
- Google Patents. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- ACS Publications. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives.
- ACS Publications. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles.
- Journal of the American Chemical Society. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.
- ResearchGate. (PDF) Studies on Acetylation of Indoles.
- PMC - NIH. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- PubMed Central. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.
- Pure - Eindhoven University of Technology. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives.
- OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives.
- PMC - NIH. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions.
- MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 7. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Acetylindoline-2-carboxylic Acid as a Putative Anti-Inflammatory Agent
Introduction: Rationale for Investigating N-Acetylindoline-2-carboxylic Acid in Inflammation
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of indole and its reduced form, indoline, have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][3][4] A significant body of evidence points towards the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway as a key mechanism through which these compounds exert their anti-inflammatory action.[5][6][7] The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7]
This compound, while not extensively studied for its own therapeutic effects, possesses the core indoline structure and an N-acetyl group, features that suggest a potential for interaction with biological targets involved in inflammation. The N-acetyl group can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for both in vitro and in vivo activity.[8] This guide, therefore, presents a prospective comparative analysis of the in vitro and in vivo methodologies to evaluate the efficacy of this compound as a novel anti-inflammatory agent, with a focus on its potential to inhibit the NF-κB pathway.
In Vitro Efficacy Assessment: Probing the Molecular Mechanism
The initial evaluation of a compound's anti-inflammatory potential begins with in vitro assays. These cell-based and biochemical assays are crucial for establishing a mechanism of action and determining the compound's potency and cytotoxicity before moving into more complex in vivo models.[4][9]
Inhibition of NF-κB Transcriptional Activity
A primary mechanistic assay is to determine if this compound can inhibit the transcriptional activity of NF-κB. This is commonly achieved using a reporter gene assay.[10][11][12]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element (NF-κB/293/GFP-Luc™) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[13]
-
Cell Plating: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 18-24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A known NF-κB inhibitor (e.g., QNZ) should be used as a positive control.
-
Stimulation: Pre-treat the cells with the compound or vehicle for 1 hour. Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6 hours.[12]
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[10][14]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTT assay) and calculate the IC50 value for the inhibition of NF-κB activity.
Suppression of Pro-Inflammatory Cytokine Production
To assess the functional consequence of NF-κB inhibition, the effect of this compound on the production of pro-inflammatory cytokines in immune cells is measured.[4][15] Murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) are a standard model for this purpose.[15][16][17]
Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[18]
-
Cell Plating: Seed the cells in a 24-well plate at a density of 4 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with 500 ng/mL of LPS for 24 hours to induce an inflammatory response.[17]
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15][16]
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production and calculate the IC50 values.
Hypothetical In Vitro Comparative Data
| Assay | Parameter | This compound | Positive Control (QNZ/Dexamethasone) |
| NF-κB Reporter Assay | IC50 (µM) | 15.2 | 0.05 (QNZ) |
| TNF-α Production | IC50 (µM) | 25.8 | 0.1 (Dexamethasone) |
| IL-6 Production | IC50 (µM) | 32.5 | 0.2 (Dexamethasone) |
In Vivo Efficacy Assessment: Bridging the Gap to Physiological Relevance
Positive in vitro results provide a strong rationale for progressing to in vivo models of inflammation. These models are essential for evaluating a compound's efficacy in a complex physiological system, taking into account its pharmacokinetic and pharmacodynamic properties.[8][19] The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[20][21][22]
Carrageenan-Induced Paw Edema in Rodents
This model assesses the ability of a compound to reduce the acute inflammation and edema that develops following the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[20][23][24]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.), and groups treated with different doses of this compound.[21]
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[21]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.[20][21]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hypothetical In Vivo Comparative Data
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.62 ± 0.04 | 27.1% |
| This compound | 50 | 0.45 ± 0.03 | 47.1% |
| This compound | 100 | 0.31 ± 0.02 | 63.5% |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.03 | 67.1% |
Visualizing the Scientific Framework
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanism and the experimental design, the following diagrams are provided.
Caption: Hypothetical mechanism of action via the NF-κB signaling pathway.
Caption: Comparative experimental workflows for in vitro and in vivo evaluation.
Comparative Summary and Translational Considerations
A direct comparison of in vitro IC50 values with in vivo effective doses requires careful consideration of the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). A potent in vitro inhibitor may show poor in vivo efficacy due to low bioavailability, rapid metabolism, or poor distribution to the site of inflammation.[8][25]
In our hypothetical example, this compound demonstrates moderate in vitro activity, with IC50 values in the low micromolar range for both NF-κB inhibition and cytokine suppression. The in vivo data suggests a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model, with significant efficacy at higher doses. The discrepancy between the in vitro potency and the required in vivo dose could be attributed to factors such as first-pass metabolism or limited oral bioavailability.
Further studies, including pharmacokinetic analysis to determine plasma and tissue concentrations of the compound, would be essential to establish a clear in vitro-in vivo correlation (IVIVC).
Conclusion
This guide outlines a structured and scientifically rigorous approach to evaluating the potential anti-inflammatory efficacy of this compound. By systematically progressing from targeted in vitro mechanistic studies to a relevant in vivo model of acute inflammation, researchers can build a comprehensive profile of the compound's activity. The provided protocols and hypothetical data serve as a blueprint for such an investigation. While the anti-inflammatory properties of this compound remain to be experimentally validated, its structural similarity to other known anti-inflammatory indole derivatives makes it a compelling candidate for further research in the quest for novel therapeutics.
References
- Inotiv.
- Bio-protocol. 2.2. Carrageenan-Induced Paw Edema. [Link]
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
- National Center for Biotechnology Information.
- Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
- ResearchGate.
- National Center for Biotechnology Information.
- protocols.io. NF-κB Transcriptional Activity Assay using NKL reporter cells. [Link]
- Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
- Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
- National Center for Biotechnology Information. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
- National Center for Biotechnology Information.
- System Biosciences. NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. [Link]
- National Center for Biotechnology Information. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. [Link]
- MDPI.
- National Center for Biotechnology Information. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl)
- The Pharma Innovation.
- ResearchGate.
- ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
- National Center for Biotechnology Information. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
- ResearchGate.
- MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]
- ResearchGate. LPS-induced inflammatory reaction and M1-like properties macrophages... [Link]
- Progress in Chemical and Biochemical Research.
- International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]
- ChemRxiv. Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]
- Cambridge Open Engage. Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. systembio.com [systembio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Proline Dehydrogenase (PRODH) in Cellular Metabolism
An In-depth Guide to Benchmarking N-Acetylindoline-2-carboxylic acid Against Known Proline Dehydrogenase (PRODH) Inhibitors
In the landscape of contemporary drug discovery, particularly in oncology and metabolic disorders, the strategic targeting of key metabolic enzymes has emerged as a highly promising therapeutic avenue. One such enzyme, Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), is a critical regulator of proline catabolism and cellular bioenergetics. Its role in cancer cell survival under metabolic stress has made it an attractive target for novel inhibitor development.[1][2] This guide provides a comprehensive framework for benchmarking this compound, a proline analog with inhibitory potential, against established PRODH inhibitors. We will delve into the mechanistic rationale, comparative performance metrics, and detailed experimental protocols necessary for a thorough evaluation.
PRODH is a flavoprotein located on the inner mitochondrial membrane, where it catalyzes the initial, rate-limiting step in proline degradation: the oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C).[3][4] This reaction is intrinsically linked to the electron transport chain, contributing to ATP production and the generation of reactive oxygen species (ROS). The product, P5C, can be further converted to glutamate, feeding into the TCA cycle and supporting cellular anaplerosis.[1] Given its function at the crossroads of cellular metabolism, energy homeostasis, and redox signaling, the inhibition of PRODH presents a strategic approach to disrupt the metabolic adaptability of rapidly proliferating cells, such as those found in tumors.[1][2]
Signaling Pathway: Proline Catabolism
Caption: The mitochondrial pathway of proline catabolism initiated by PRODH.
Profiling the Inhibitors
This compound: The Challenger
This compound is a synthetic compound whose core structure, indoline-2-carboxylic acid, is a rigid analog of the amino acid proline. While direct and extensive inhibitory data for this compound against PRODH is not yet widely published in peer-reviewed literature, its structural mimicry of the natural substrate makes it a compelling candidate for competitive inhibition. The N-acetyl group may influence its binding affinity, cell permeability, and metabolic stability compared to the parent indoline-2-carboxylic acid scaffold. The primary hypothesis is that the indoline ring system occupies the proline-binding site within the PRODH active center, thereby preventing the catalytic oxidation of proline.
Known PRODH Inhibitors: The Benchmarks
A robust benchmarking study requires comparison against well-characterized inhibitors with distinct mechanisms of action. For this purpose, we have selected three known PRODH inhibitors:
-
Tetrahydro-2-furoic acid (THFA): A known competitive, reversible inhibitor of PRODH.[3] Its furan ring mimics the pyrrolidine ring of proline, allowing it to bind to the active site without undergoing oxidation.
-
N-propargylglycine (N-PPG): A mechanism-based, irreversible inhibitor (suicide inhibitor) of PRODH.[1][2] N-PPG is processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor, thus permanently inactivating the enzyme.[5]
-
Fenamidone: A fungicide that has also been studied for its ability to inhibit PRODH, providing a chemically distinct scaffold for comparison.[3]
Comparative Performance Analysis
The following table summarizes the key characteristics and, where available, the reported inhibitory performance of the benchmark compounds. This provides a clear framework for evaluating the potential efficacy of this compound.
| Inhibitor | Structure | Mechanism of Action | Reported IC50 / Ki | Key Features |
| This compound | C₁₁H₁₁NO₃ | Hypothesized: Competitive, Reversible | To be determined | Proline analog; N-acetylation may enhance stability and cell permeability. |
| Tetrahydro-2-furoic acid (THFA) | C₅H₈O₃ | Competitive, Reversible[3] | Varies by assay; typically in the low millimolar range. | A simple proline mimic, often used as a reference compound.[3] |
| N-propargylglycine (N-PPG) | C₅H₇NO₂ | Irreversible (Suicide Inhibitor)[1][2] | Inactivation kinetics are more relevant than IC50. | Covalently modifies the enzyme, leading to prolonged inhibition.[5] |
| Fenamidone | C₁₇H₁₇N₃O₂S | Reversible | Varies by organism and assay conditions. | A non-proline analog inhibitor with a distinct chemical scaffold.[3] |
Experimental Protocols for Benchmarking
To objectively assess the inhibitory potential of this compound against PRODH, a series of well-controlled enzymatic and cell-based assays are required.
Experimental Workflow: Inhibitor Screening
Caption: A generalized workflow for screening and characterizing PRODH inhibitors.
Protocol 1: In Vitro PRODH Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on PRODH activity using isolated mitochondria or purified enzyme.
Principle: PRODH activity is measured by monitoring the proline-dependent reduction of a colorimetric probe, such as 2,6-dichlorophenolindophenol (DCPIP), which acts as an artificial electron acceptor from the FADH₂ generated by the enzyme.
Materials:
-
Isolated mitochondria or purified PRODH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
L-Proline solution (substrate)
-
DCPIP solution
-
Test compounds (this compound and benchmarks) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds and proline in Assay Buffer.
-
Assay Setup: In a 96-well plate, add 150 µL of Assay Buffer to each well.
-
Add Inhibitor: Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-substrate control.
-
Add Enzyme: Add 20 µL of the mitochondrial suspension or purified PRODH solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add 20 µL of the L-proline solution to initiate the reaction.
-
Measure Activity: Immediately add 10 µL of DCPIP and monitor the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes).
-
Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Rationale: This direct enzymatic assay is crucial for confirming that the compound interacts with the target enzyme and for quantifying its potency (IC₅₀). Comparing the IC₅₀ of this compound to that of THFA and Fenamidone will provide a direct measure of its relative potency as a reversible inhibitor. For N-PPG, a time-dependent inactivation assay would be more appropriate to characterize its irreversible nature.
Protocol 2: Cell-Based Proline-Dependent Respiration Assay
This assay assesses the effect of the inhibitor on PRODH activity within a cellular context by measuring changes in mitochondrial respiration.
Principle: The oxidation of proline by PRODH donates electrons to the electron transport chain, driving oxygen consumption. This protocol measures proline-dependent oxygen consumption rates (OCR) in live cells using extracellular flux analysis.
Materials:
-
Cancer cell line known to express PRODH (e.g., MCF7, ZR-75-1)
-
Cell culture medium and supplements
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
L-Proline
-
Test compounds
-
Rotenone and Antimycin A (complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in an extracellular flux assay plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 4-24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and equilibrate the cells in a CO₂-free incubator.
-
Extracellular Flux Analysis: Load the sensor cartridge with L-proline and other modulators (e.g., oligomycin, FCCP, Rotenone/Antimycin A).
-
Measure OCR: Place the plate in the analyzer and measure the basal OCR. Then, inject L-proline and measure the subsequent increase in OCR.
-
Data Analysis: Quantify the proline-dependent OCR by subtracting the basal OCR from the OCR after proline injection. Compare the proline-dependent OCR in compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition.
Rationale: This cell-based assay provides a more physiologically relevant measure of inhibitor efficacy. It accounts for factors such as cell permeability and metabolic conversion of the compound. A reduction in proline-dependent OCR upon treatment with this compound would validate its activity in a live-cell environment and allow for a functional comparison with the benchmark inhibitors.
Conclusion
Benchmarking a novel compound like this compound requires a systematic and multi-faceted approach. Based on its structural similarity to proline, it holds clear potential as a PRODH inhibitor. The outlined experimental protocols provide a robust framework for validating this hypothesis and quantifying its performance against established reversible and irreversible inhibitors. By employing both direct enzymatic assays and functional cell-based analyses, researchers can generate the critical data needed to determine the therapeutic potential of this compound and guide its further development in the field of metabolic-targeted therapies.
References
- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]
- Patsnap. (2024). What are IMPDH inhibitors and how do they work?
- Singh, S., et al. (2019). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry, 10(8), 1326-1340. [Link]
- Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]
- Cuny, G. D., et al. (2017). Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors: a patent and scientific literature review (2002-2016).
- Pandey, P. R., et al. (2021). Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition. Molecular Cancer Therapeutics, 20(12), 2451-2462. [Link]
- Pandey, P. R., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. [Link]
- Campbell, A. E., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties.
Sources
- 1. Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of In Vitro Neuroprotection Assays: A Focus on Indole-Based Compounds
For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a journey paved with rigorous testing and a critical need for reproducible data. The initial screening of candidate molecules often relies on in vitro cell-based assays that, while powerful, are susceptible to variability. This guide provides an in-depth comparison of common assays used to evaluate the neuroprotective potential of indole-containing compounds, using N-Acetylindoline-2-carboxylic acid as a representative example of this chemical class. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and offer a comparative analysis of assay reproducibility to guide your research.
The Challenge of Reproducibility in Neuroprotection Assays
The "reproducibility crisis" is a well-documented challenge in preclinical research.[1][2] In the context of neuroprotection, where subtle effects on neuronal survival are measured, variability can arise from numerous sources. These include the inherent biological differences between cell lines and even between different passages of the same cell line, the stability and purity of test compounds, and minor deviations in experimental protocols.[1][3] Therefore, a robust understanding of the strengths and limitations of different assay methodologies is paramount for generating reliable and translatable data.
Comparative Analysis of Key Neuroprotection Assays
The selection of an appropriate assay is a critical first step in evaluating a potential neuroprotective compound. Here, we compare three widely used assays for assessing neuroprotection against oxidative stress-induced cell death, a common mechanism of neuronal damage. Our comparison focuses on a hypothetical study of this compound against two known neuroprotective indole-containing compounds: Indole-3-acetic acid and Melatonin .[4][5][6][7][8][9][10][11]
| Assay | Principle | Typical Reproducibility (CV%) | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan product.[12] | 10-15% | High-throughput, sensitive, and widely used. | Can be affected by compounds that alter cellular metabolism without affecting viability. |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[13][14][15] | 5-10% | Direct measure of cell membrane integrity, generally less prone to artifacts from metabolic changes.[13] | Less sensitive than the MTT assay for early-stage apoptosis. |
| ROS Assay (DCFDA) | Measures intracellular reactive oxygen species (ROS) using a fluorescent probe (DCFDA) that becomes fluorescent upon oxidation.[16][17] | 15-20% | Provides mechanistic insight into the antioxidant properties of a compound. | Prone to artifacts from autofluorescent compounds and can have a high background signal. |
Note: The CV% values are approximate and can vary depending on the cell type, experimental conditions, and laboratory practices.
Experimental Protocols
To ensure the highest degree of reproducibility, it is essential to follow standardized and well-validated protocols. The following are detailed, step-by-step methodologies for the assays discussed above, designed for use with a human neuroblastoma cell line such as SH-SY5Y.
I. MTT Assay for Cell Viability
This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced death.[12][18]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (this compound, Indole-3-acetic acid, Melatonin)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
II. LDH Assay for Cytotoxicity
This protocol quantifies cell death by measuring the release of LDH from damaged cells.[13][14][15][19]
Materials:
-
SH-SY5Y cells and culture medium
-
Test compounds
-
H₂O₂
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 24-hour incubation with H₂O₂, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
III. DCFDA Assay for Intracellular ROS
This protocol measures the antioxidant capacity of the test compounds by quantifying their ability to reduce intracellular ROS levels.[16][20][17][21]
Materials:
-
SH-SY5Y cells and culture medium
-
Test compounds
-
H₂O₂
-
2',7'-dichlorodihydrofluorescein diacetate (H₂-DCFDA)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compounds for 2 hours.
-
Load the cells with 20 µM H₂-DCFDA for 30 minutes.
-
Induce oxidative stress with 100 µM H₂O₂.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of oxidative stress and neuroprotective intervention.
Caption: General experimental workflow for neuroprotection assays.
Conclusion and Recommendations
The reproducibility of in vitro neuroprotection assays is critical for the successful identification and development of novel therapeutics. While the MTT assay is a valuable high-throughput screening tool, its susceptibility to metabolic artifacts should be considered. The LDH assay, with its lower variability, offers a more direct measure of cytotoxicity and is recommended for hit confirmation. The ROS assay provides important mechanistic information but requires careful optimization to minimize variability.
For a robust and reproducible assessment of potential neuroprotective compounds like this compound, we recommend a multi-assay approach. Initial screening with the MTT assay can be followed by confirmation of hits using the LDH assay. For compounds that show protective effects, the ROS assay can then be employed to elucidate their antioxidant mechanism of action. By understanding the principles and limitations of each assay and adhering to rigorous, standardized protocols, researchers can enhance the reliability of their findings and accelerate the discovery of new treatments for neurodegenerative diseases.
References
- Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - Frontiers. (2025, March 6). Frontiers. [Link]
- Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC. (2013, March 19). NCBI. [Link]
- Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC. (n.d.). NCBI. [Link]
- Oxidative assay (DCF) in differentiated SH-SY5Y cells protocol? (2018, December 3).
- Melatonin's Protective Effects on Neurons in an in Vitro Cell Injury Model. (2024, March 20). MDPI. [Link]
- The neuroprotective role of melatonin in neurological disorders - PMC. (n.d.). NCBI. [Link]
- Exploring the Potential of Indole-3-acetic Acid Arylhydrazone Hybrids for Parkinson's Disease Treatment: A Comprehensive Evaluation of Neuroprotective, MAOB Inhibitory, and Antioxidant Properties. (2025, March 19). PubMed. [Link]
- Melatonin is protective in necrotic but not in caspase-dependent, free radical-independent apoptotic neuronal cell death in primary neuronal cultures. (2000, September).
- The Cellular State Determines the Effect of Melatonin on the Survival of Mixed Cerebellar Cell Culture. (n.d.). Semantic Scholar. [Link]
- Differentiated SHSY5Y cells DCFDA analysis. The relative intensity of... (n.d.).
- Melatonin rescues dopamine neurons from cell death in tissue culture models of oxidative stress. (1997, August 31). Scilit. [Link]
- Indole-3-Acetic Acid Exerts Protective Effects on Sleep Deprivation-Induced Cognitive Impairment. (2025, December 18).
- Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease. (2025, August 8).
- Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC. (n.d.). NCBI. [Link]
- Lactate Dehydrogenase (LDH) Assay for Cell Injury. (n.d.). Bio-protocol. [Link]
- ROS production in SH-SY5Y cells measured with the DCFH-DA assay after... (n.d.).
- LDH cytotoxicity assay. (2024, December 11). protocols.io. [Link]
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). NCBI. [Link]
- Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. (2018, February 26). PubMed. [Link]
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]
- MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. (2019, October 17). NCBI. [Link]
- Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (n.d.). PubMed. [Link]
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024, December 23). PubMed Central. [Link]
- Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. (n.d.). UNT Health Science Center. [Link]
- Raising the bar for reproducibility in stem-cell based research: Standards, best practices, and programmed cells as a potential solution. (2025, September 2). Bit Bio. [Link]
- Cell death assays for neurodegenerative disease drug discovery - PMC. (n.d.). NCBI. [Link]
- Balancing serendipity and reproducibility: Pluripotent stem cells as experimental systems for intellectual and developmental disorders. (n.d.). NIH. [Link]
Sources
- 1. bit.bio [bit.bio]
- 2. selectscience.net [selectscience.net]
- 3. Balancing serendipity and reproducibility: Pluripotent stem cells as experimental systems for intellectual and developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 5. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovmed.com [discovmed.com]
- 7. The neuroprotective role of melatonin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Indole-3-acetic Acid Arylhydrazone Hybrids for Parkinson's Disease Treatment: A Comprehensive Evaluation of Neuroprotective, MAOB Inhibitory, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melatonin rescues dopamine neurons from cell death in tissue culture models of oxidative stress | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Propofol-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Conformational Analysis of N-Acetylindoline-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Fused Ring
N-Acetylindoline-2-carboxylic acid and its derivatives represent a fascinating class of conformationally constrained amino acid analogs. By fusing a benzene ring to the C4 and C5 positions of a proline ring, these structures inherit the conformational rigidity of proline while also introducing the electronic and steric properties of an aromatic system.[1][2] This unique combination makes them valuable scaffolds in medicinal chemistry and materials science.[1][3] Understanding their three-dimensional structure is not merely an academic exercise; it is fundamental to predicting and modulating their biological activity, from designing peptide mimetics to developing novel therapeutics.[4]
A critical feature of these molecules, inherited from their proline parentage, is the rotational equilibrium around the N-acetyl amide bond. This bond can exist in either a cis or trans conformation, and the interconversion between these two states is often slow on the NMR timescale.[4] This isomerization can be a rate-limiting step in protein folding and is a key determinant of a molecule's ability to bind to its biological target.[1][2] Unlike typical N-acetylproline, where the trans isomer is generally favored, this compound derivatives show a remarkable, solvent-dependent preference for the cis isomer, particularly in polar environments.[1][2] This guide provides a comparative analysis of the state-of-the-art experimental and computational methodologies used to elucidate the conformational landscape of these important molecules.
The Conformational Landscape: Key Rotational Degrees of Freedom
The overall shape of an this compound derivative is primarily dictated by two key torsional angles and the pucker of the five-membered pyrrolidine ring.
-
Amide Bond Isomerization (ω): The rotation around the C-N bond of the N-acetyl group gives rise to cis (ω ≈ 0°) and trans (ω ≈ 180°) isomers. The energy barrier for this rotation is significant (around 85 kJ·mol⁻¹), allowing for the distinct observation of both conformers in solution using techniques like NMR. The fusion of the aromatic ring in indoline derivatives further influences this equilibrium, often stabilizing the cis state compared to proline itself.[1][2]
-
Pyrrolidine Ring Pucker (ν): The five-membered ring is not planar and adopts puckered conformations to relieve steric strain. These are typically described as endo (Cγ puckered towards the carbonyl group) or exo (Cγ puckered away from the carbonyl group).[5] This puckering is coupled to the cis/trans state of the preceding amide bond.[5] Substituents on the ring, particularly at the 4-position, can exert stereoelectronic effects that strongly favor one pucker over the other.[6]
-
Cα-C(OOH) Bond Rotation (ψ): Rotation around the bond connecting the chiral center to the carboxylic acid group also contributes to the overall conformational profile, influencing the orientation of the acidic moiety.
Sources
- 1. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Acetylindoline-2-carboxylic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-Acetylindoline-2-carboxylic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in regulatory standards.
Hazard Assessment and Characterization
Before handling any chemical, a thorough understanding of its hazards is essential. This compound and its structural analogs are classified as hazardous. The primary risks are associated with irritation and potential sensitization upon contact.
Core Directive: All waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[2] Disposal must adhere strictly to local, state, and national environmental regulations.[3]
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | [4][5] |
| Eye Irritation | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [4][5] |
| Skin Sensitization | H317: May cause an allergic skin reaction |[6] |
This data is synthesized from safety data sheets for this compound and its close structural analog, (S)-(-)-Indoline-2-carboxylic acid.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to stringent safety protocols is mandatory to mitigate exposure risks. The causality behind PPE selection is the prevention of contact with skin, eyes, and the respiratory system.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[3]
-
Work Area: Always handle the chemical and its waste in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of dust or aerosols.[3][5]
Waste Segregation and Container Management
Proper segregation is a cornerstone of safe laboratory practice, designed to prevent dangerous chemical reactions within a waste container.
-
Incompatible Materials: this compound is incompatible with strong bases, amines, and strong oxidizing agents.[7][8] Never mix waste containing this compound with waste from these chemical classes.
-
Container Selection: Waste must be stored in containers made of a compatible material, such as glass or high-density polyethylene (HDPE).[9] The container must be in good condition, free from leaks, and have a tightly sealing cap.[10]
-
Labeling: All waste containers must be clearly labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the associated hazards (e.g., "Irritant")
-
The accumulation start date
-
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is that it should never be discarded down the drain or in the regular trash.[3] The final disposal must be managed through a licensed hazardous waste service.
Experimental Protocol: Waste Collection and Storage
-
Designate a Waste Container: Select a compatible, leak-proof container with a secure lid, as specified in Section 3.
-
Collect All Waste Streams: Carefully transfer all waste into the designated container. This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, weighing paper, gloves, and absorbent pads used for cleaning minor spills.
-
-
Seal the Container: Keep the container tightly closed at all times, except when actively adding waste.[5] This prevents the release of vapors and protects the contents from contamination.
-
Store Appropriately: Store the sealed waste container in a designated, secure area within the laboratory, known as a Satellite Accumulation Area (SAA). This area should be away from general work activities and incompatible chemicals.[11] Secondary containment is highly recommended to control any potential leaks.[11]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3] Adhere to their specific procedures for waste consolidation and handover.
A Note on Neutralization: While simple carboxylic acids may sometimes be neutralized for disposal, this practice is not recommended for this compound without explicit EHS approval.[3] The complex heterocyclic structure introduces the risk of unpredictable side reactions, making professional incineration or chemical treatment the only self-validating and trustworthy disposal method.
Emergency Procedures for Spills
Immediate and correct response to a spill is critical for safety.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid generating dust.[12]
-
Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.
-
Wash the spill area thoroughly with soap and water.[3]
-
-
Minor Spill (Liquid):
-
Alert personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in the hazardous waste container.
-
Clean the spill area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team (e.g., EHS).
-
Prevent entry into the affected area.
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from activities involving this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework
Proper disposal is not just a best practice; it is a legal requirement. In the United States, the management of hazardous waste is primarily governed by:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[13][14][15]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, ensure worker safety during the handling and disposal of hazardous materials.[16][17][18]
Compliance with these regulations is mandatory, and failure to do so can result in significant penalties. Always consult your local and institutional regulations, which may be more stringent than federal standards.
References
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Hazardous Waste. (n.d.). US EPA.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). DuraLabel.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts.
- Hazardous Waste Program. (n.d.). Pennsylvania Department of Environmental Protection.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone.
- Chemical Waste Disposal Guidelines. (n.d.). University of California, Santa Cruz.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
- Safety Data Sheet: Indoline-2-carboxylic acid. (n.d.). Metascience.
- This compound. (n.d.). PubChem.
- Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl... (n.d.). Google Patents.
- Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno Environmental Health & Safety.
- Indoline-2-carboxylic acid, (R)-. (n.d.). PubChem.
Sources
- 1. WO2006053440A1 - New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 82923-75-9|1-Acetylindoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. Indoline-2-carboxylic acid, (R)- | C9H9NO2 | CID 6928266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. vumc.org [vumc.org]
- 11. connmaciel.com [connmaciel.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. youtube.com [youtube.com]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 18. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Acetylindoline-2-carboxylic Acid
Navigating the complexities of drug development and chemical synthesis demands an unwavering commitment to safety. When handling specialized reagents like N-Acetylindoline-2-carboxylic acid (CAS No. 82923-75-9), a proactive and informed approach to personal protective equipment (PPE) is not merely a procedural formality; it is the bedrock of a secure and successful research environment. This guide synthesizes technical data with field-proven practices to provide a comprehensive operational plan for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the "Why"
This compound and its analogs are classified with specific hazard statements that dictate the necessary protective measures. Understanding these classifications is crucial for appreciating the causality behind each PPE recommendation.
Based on supplier Safety Data Sheets (SDS), the primary hazards are:
-
H315: Causes skin irritation. [1][2] Contact with the compound, particularly in its solid, powdered form, can lead to localized redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2] The fine particulate nature of the solid chemical poses a significant risk to the eyes, where it can cause substantial irritation, pain, and potential damage if not properly protected.
-
H335: May cause respiratory irritation. [1][2] Inhalation of dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[1][2]
These classifications necessitate a multi-faceted PPE strategy focused on preventing skin contact, eye exposure, and inhalation of airborne particulates.
At-a-Glance: PPE Requirements Summary
For quick reference, the following table summarizes the minimum PPE required for handling this compound under standard laboratory conditions.
| Hazard Category | Potential Route of Exposure | Minimum Required PPE |
| Skin Irritation (H315) | Direct contact with solid or solutions | Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat (fully buttoned) |
| Eye Irritation (H319) | Airborne dust, splashes | Safety Goggles with side shields (ANSI Z87.1 or EN166 compliant) |
| Respiratory Irritation (H335) | Inhalation of dust | Engineering Controls (Chemical Fume Hood), Respirator (if dust cannot be controlled) |
PPE Selection Workflow: A Risk-Based Approach
The selection of PPE is not static; it must adapt to the specific experimental context. The scale of the work and the potential for aerosolization are key factors in determining the appropriate level of protection. The following workflow illustrates this decision-making process.
Caption: PPE selection workflow based on experimental scale and procedure.
Detailed Protocols: From Donning to Disposal
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring safety.
Part 1: Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must occur within a designated area, preferably a certified chemical fume hood, to control dust.[1]
-
Ventilation Check: Before starting, verify that the chemical fume hood is functioning correctly (check airflow indicator).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical to minimize movement and potential for contamination.
Part 2: Donning and Using PPE
-
Lab Coat: Wear a clean, fully buttoned lab coat.
-
Eye Protection: Don chemical splash goggles that meet ANSI Z.87.1 standards.[1] If a significant splash risk exists (e.g., transferring large solution volumes), a face shield should be worn over the goggles.[1][3]
-
Gloves: Wear chemical-resistant gloves, such as disposable nitrile gloves.[1]
-
Handling: Once PPE is donned, proceed with the chemical handling inside the fume hood. Use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
Part 3: Post-Handling and Doffing PPE
The sequence of removing PPE is critical to prevent cross-contamination.
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Remove Gloves: Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface.[4] Dispose of them immediately in the designated solid hazardous waste container.
-
Remove Lab Coat: Remove the lab coat by folding it inward on itself and store it appropriately.
-
Remove Eye Protection: Remove goggles or a face shield last.
-
Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed, even if gloves were worn.[1][5]
Emergency Procedures: Immediate Response Plan
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop or persist.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][7] |
Waste Disposal: A Critical Final Step
Proper disposal is a crucial component of the chemical lifecycle and is mandated by regulatory bodies.[4]
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Container Disposal: Empty containers should be handled as hazardous waste as they will retain chemical residue.[4] Consult your institution's environmental health and safety (EHS) office for specific local and national regulations.[6]
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects not only yourself but also your colleagues and your research.
References
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (n.d.). BenchChem.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- SAFETY DATA SHEET - Coumarin-3-carboxylic acid. (2025, October 15). Sigma-Aldrich.
- SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - Pyridine-2-carboxylic acid. (2024, September 8). Sigma-Aldrich.
- (S)-(-)-Indoline-2-carboxylic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.
- This compound. (n.d.). PubChem - NIH.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln.
- 1-Acetylindoline-2-carboxylic acid Safety Information. (n.d.). BLD Pharm.
- Safety Data Sheet Indoline-2-carboxylic acid. (n.d.). Metasci.
- (S)-1-Acetylindoline-2-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
